Sodium lactate
説明
This compound is a sodium salt of racemic or inactive lactic acid with alkalinizing and electrolyte replenishing property. Upon metabolism, this compound is converted to bicarbonate, thereby increasing plasma bicarbonate, which facilitates removal of hydrogen ion and lactate from blood stream and leads to raised blood pH.
Compound this compound Solution is a multiple electrolyte, isotonic, crystalloid solution for intravenous infusion containing sodium chloride, potassium chloride, calcium chloride dihydrate, and this compound, which can restore the electrolyte balance, normalize pH, and provide water for hydration. Upon intravenous administration, the compound this compound solution will replace any lost body fluids and electrolytes thereby providing hydration as well as normalizing electrolyte concentrations. In addition, conversion of this compound to bicarbonate increases plasma bicarbonate levels, which facilitates the removal of hydrogen ions from the blood stream, raises blood pH and normalizes the acid-base balance.
The sodium salt of racemic or inactive lactic acid. It is a hygroscopic agent used intravenously as a systemic and urinary alkalizer.
See also: Sodium Cation (has active moiety) ... View More ...
Structure
3D Structure of Parent
特性
IUPAC Name |
sodium;2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSFWBMYFKHRBD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO3 | |
| Record name | SODIUM LACTATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052829 | |
| Record name | Sodium DL-lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless, transparent, liquid. Odourless, or with a slight, characteristic odour, Colorless or nearly colorless odorless liquid; [Merck Index] White powder; [Sigma-Aldrich MSDS] Colorless or yellowish odorless syrupy liquid; Hygroscopic; mp = 17 deg C; [Flinn Scientific MSDS] | |
| Record name | Propanoic acid, 2-hydroxy-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | SODIUM LACTATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Sodium lactate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17590 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
72-17-3 | |
| Record name | Sodium lactate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM LACTATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-hydroxy-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium DL-lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium lactate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU7HW0W0QT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
physicochemical properties of sodium lactate solutions
An In-depth Technical Guide on the Physicochemical Properties of Sodium Lactate (B86563) Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core . It includes quantitative data, detailed experimental protocols for property determination, and logical workflow diagrams to support research and development activities. Sodium lactate (NaC₃H₅O₃) is the sodium salt of lactic acid, widely utilized in the pharmaceutical, food, and cosmetic industries for its properties as a pH regulator, humectant, and electrolyte replenisher.[1][2]
Core Physicochemical Properties
The fundamental properties of this compound solutions are summarized below. It is important to note that many of these properties are dependent on the concentration of the solution. Commercial this compound is often supplied as a 60% aqueous solution.
Table 1: Summary of General Physicochemical Properties of this compound
| Property | Value | Notes |
| Molecular Formula | C₃H₅NaO₃ | |
| Molecular Weight | 112.06 g/mol | [3][4] |
| Appearance | Clear, colorless, slightly viscous/syrupy liquid | [3][5][6] |
| Odor | Odorless or a slight, characteristic odor | [3][6] |
| Taste | Mild saline taste | |
| Density | ~1.33 g/mL | [6][7] (Likely for a 60% w/w solution) |
| Boiling Point | ~110°C | [6][7] |
| Melting Point | ~17°C | [6][7] |
| Refractive Index | 1.422 - 1.425 | [6][7][8] (Likely for a 60% w/w solution) |
| Solubility | Miscible with water and ethanol (B145695) (95%) | [5][6][7] |
| Hygroscopicity | Hygroscopic | [2][6] |
pH of Aqueous Solutions
The pH of this compound solutions is a critical parameter, particularly in formulations where pH control is essential. The pH varies significantly with concentration.
Table 2: pH of this compound Solutions at Various Concentrations (T = 25°C)
| Concentration | pH Value | Reference |
| 1 mM | 7.48 | [8] |
| 10 mM | 7.85 | [8] |
| 100 mM | 8.30 | [8] |
| 1/6 Molar (~167 mM) | 6.0 - 7.3 | [9] |
| 1000 mM (1 M) | 8.61 | [8] |
| 20% (w/w) Aqueous Solution | 6.5 - 7.5 | [3] |
| General Use Solution | 5.0 - 9.0 | [5][10] |
Experimental Protocols for Property Determination
Accurate determination of physicochemical properties requires standardized experimental protocols. The following sections detail the methodologies for measuring the key properties of this compound solutions.
Diagram of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of a physicochemical property.
Caption: General workflow for determining a physicochemical property.
pH Measurement (Potentiometric Method)
Principle: This method uses a pH meter, which measures the voltage difference between a pH-responsive glass electrode and a stable reference electrode when immersed in the solution. This potential difference is directly proportional to the hydrogen ion activity, and thus the pH.[11][12]
Protocol:
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions with known pH values (e.g., pH 4.01, 7.00, and 10.01). The calibration buffers should bracket the expected pH of the this compound sample.
-
Sample Preparation: Prepare the this compound solution of the desired concentration using deionized or distilled water.
-
Measurement:
-
Rinse the electrode with deionized water and gently blot it dry with a lint-free wipe.
-
Immerse the electrode into the sample solution, ensuring the electrode bulb is fully covered.
-
Allow the reading to stabilize. This may take a minute or two.
-
Record the pH value and the temperature of the solution.
-
-
Cleaning: After measurement, thoroughly rinse the electrode with deionized water and store it in the appropriate storage solution.[13]
Density Measurement (Pycnometer Method)
Principle: A pycnometer is a glass flask with a precisely known volume. By weighing the pycnometer empty, filled with the sample liquid, and filled with a reference liquid (usually water), the density of the sample can be determined with high accuracy.[14][15]
Protocol:
-
Preparation: Clean and thoroughly dry the pycnometer and its stopper.
-
Mass of Empty Pycnometer: Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).
-
Mass of Pycnometer with Sample: Fill the pycnometer with the this compound solution, taking care to avoid air bubbles. Insert the stopper, allowing excess liquid to exit through the capillary. Wipe the outside dry and weigh it. Record this mass (m₂).
-
Mass of Pycnometer with Water: Empty and clean the pycnometer. Fill it with distilled water and weigh it as in the previous step. Record this mass (m₃).
-
Calculation:
-
Mass of the sample = m₂ - m₁
-
Mass of water = m₃ - m₁
-
Volume of the pycnometer = (Mass of water) / (Density of water at the measurement temperature)
-
Density of the sample = (Mass of the sample) / (Volume of the pycnometer)
-
Viscosity Measurement (Rotational Viscometer Method)
Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The fluid's resistance to this rotation (shear stress) is proportional to its dynamic viscosity.[16][17]
Protocol:
-
Instrument Setup: Select an appropriate spindle and rotational speed based on the expected viscosity of the this compound solution.
-
Sample Preparation: Place the this compound solution in a beaker or sample container, ensuring the volume is sufficient to immerse the spindle to the marked level.
-
Temperature Control: Allow the sample to equilibrate to the desired measurement temperature using a water bath.
-
Measurement:
-
Lower the spindle into the center of the sample.
-
Start the motor and allow the reading to stabilize.
-
Record the viscosity reading (often in centipoise, cP) and the torque percentage (ideally between 10% and 90%).
-
-
Data Reporting: Report the viscosity value along with the spindle type, rotational speed, and temperature.[16]
Water Activity (a_w) Measurement (Chilled-Mirror Dew Point Method)
Principle: Water activity is the ratio of the vapor pressure of water in a material to the vapor pressure of pure water at the same temperature.[18] The chilled-mirror dew point method determines the dew point temperature of the air in equilibrium with the sample. This temperature is directly related to the water vapor pressure, allowing for a precise calculation of a_w.[19]
Protocol:
-
Instrument Calibration: Verify the instrument's calibration using certified salt standards (e.g., saturated NaCl solution with a_w = 0.753).
-
Sample Preparation: Place the this compound solution in a disposable sample cup, filling it no more than halfway to avoid contaminating the sensor.
-
Equilibration: Seal the sample cup inside the instrument's measurement chamber.
-
Measurement: Initiate the measurement cycle. The instrument will automatically cool a small mirror until its sensor detects the formation of dew.
-
Data Recording: The instrument calculates and displays the water activity (a_w) and the sample temperature once vapor pressure equilibrium is reached.
Functional Properties: Water Activity Reduction
One of the key functional properties of this compound is its ability to lower the water activity of a solution. This is crucial in the food industry for inhibiting microbial growth and in cosmetics for its humectant properties.[20][21]
Diagram of Water Activity Reduction Mechanism
The following diagram illustrates how this compound lowers water activity, leading to an antimicrobial effect.
Caption: Logical pathway of this compound's effect on water activity.
References
- 1. echemi.com [echemi.com]
- 2. This compound - CD Formulation [formulationbio.com]
- 3. This compound | C3H5NaO3 | CID 23666456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Solution-Qingdao Baotai Pure Food Technology Co.,Ltd. [baotaichem.com]
- 5. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 6. This compound | 72-17-3 [chemicalbook.com]
- 7. This compound CAS#: 72-17-3 [m.chemicalbook.com]
- 8. 312-85-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. This compound Solution [drugfuture.com]
- 11. pH Determination | Overview & Methods - Lesson | Study.com [study.com]
- 12. horiba.com [horiba.com]
- 13. cerritos.edu [cerritos.edu]
- 14. scribd.com [scribd.com]
- 15. mt.com [mt.com]
- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 17. measurlabs.com [measurlabs.com]
- 18. Water activity [vitroid.github.io]
- 19. How to Measure Water Activity in Foods • Food Safety Institute [foodsafety.institute]
- 20. researchgate.net [researchgate.net]
- 21. research.wur.nl [research.wur.nl]
A Comprehensive Technical Guide on the Mechanism of Action of Sodium Lactate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium lactate (B86563), the sodium salt of lactic acid, has long been considered a simple metabolic byproduct of anaerobic glycolysis. However, emerging research has redefined its role as a multifaceted signaling molecule and a crucial energy substrate with significant physiological implications.[1] This technical guide provides an in-depth analysis of the core mechanisms of action of sodium lactate in biological systems, focusing on its metabolic, alkalinizing, and signaling functions. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Core Mechanisms of Action
This compound's physiological effects are diverse, stemming from its dissociation into sodium (Na+) and lactate (C₃H₅O₃⁻) ions upon administration.[2] These ions participate in a range of biological processes, from energy metabolism to acid-base balance and cellular signaling.
Metabolic Fuel and Energy Substrate
Contrary to its historical reputation as a waste product, lactate is now recognized as a primary energy source for various tissues, including the brain, heart, and skeletal muscle.[2][3][4]
-
The Lactate Shuttle Hypothesis: This concept, introduced by George Brooks, posits that lactate is produced in tissues with high glycolytic activity (like astrocytes or white skeletal muscle fibers) and transported to other cells and tissues to be used as an oxidative fuel.[1] This intercellular and intracellular transport is primarily mediated by Monocarboxylate Transporters (MCTs).[1][5][6]
-
Metabolic Pathway: Upon entering a cell, lactate is converted to pyruvate (B1213749) by the enzyme lactate dehydrogenase (LDH). Pyruvate then enters the mitochondria, is converted to acetyl-CoA, and fuels the Tricarboxylic Acid (TCA) cycle to generate ATP.[7] This process is particularly crucial under conditions of high energy demand or when glucose availability is limited.[3] For instance, during traumatic brain injury (TBI), the brain readily utilizes lactate as an alternative fuel to glucose to meet its heightened energy needs.[3][8]
Alkalinizing Agent
Intravenously administered this compound acts as a systemic alkalinizing agent, making it clinically useful for the treatment of mild to moderate metabolic acidosis.[9][10]
-
Mechanism of Bicarbonate Production: The alkalinizing effect is not direct but results from the metabolism of the lactate anion. In the liver and to some extent in the kidneys, lactate is metabolized to bicarbonate (HCO₃⁻).[9][10] This process consumes hydrogen ions (H+), thereby increasing the pH of the blood and correcting acidosis.[11] The conversion of this compound to bicarbonate is a relatively slow process, taking approximately 1-2 hours.[10]
Signaling Molecule ("Lactormone")
Recent evidence has established lactate as a signaling molecule, or "lactormone," that can influence cellular function through receptor-mediated and epigenetic mechanisms.
-
GPR81 (HCAR1) Receptor Activation: Lactate is the endogenous ligand for the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1).[12][13][14]
-
Downstream Effects: Activation of GPR81 by lactate typically leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[13][15] This signaling cascade has various physiological consequences, including the inhibition of lipolysis in adipocytes and potential neuroprotective effects in the brain.[12][13]
-
-
Epigenetic Modifications (Histone Lactylation): Lactate can serve as a precursor for the lactylation of histone proteins, a recently discovered post-translational modification.[16][17]
-
Mechanism: This process involves the addition of a lactyl group to lysine (B10760008) residues on histones, which can alter gene expression.[17] Histone lactylation links cellular metabolic states (specifically, glycolytic activity) directly to gene regulation and has been implicated in processes like inflammation and immune cell function.[16][17]
-
-
Modulation of Immune Responses: Lactate has complex and context-dependent effects on the immune system. It can have immunosuppressive effects in the tumor microenvironment but can also enhance the production of certain cytokines in T cells.[1][18] For instance, this compound has been shown to synergize with LPS to increase the expression of MMPs and inflammatory cytokines through NF-κB and MAPK pathways.[19]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: Effects of this compound Infusion on Systemic pH and Ventilation
| Parameter | Baseline | After this compound Infusion | Citation |
|---|---|---|---|
| Blood pH | 7.37 ± 0.02 | 7.47 ± 0.01 | [20] |
| Arterialized PO₂ (mmHg) | Baseline | Decrease of 10.3 ± 2.1 |[20] |
Table 2: Intracellular pH Changes in Skeletal Muscle upon Exposure to this compound
| Condition | Initial Intracellular pH | Intracellular pH after this compound | Citation |
|---|---|---|---|
| 40 mM Isosmotic this compound | 7.27 ± 0.02 | 6.70 ± 0.05 | [21] |
| 80 mM Isosmotic this compound | 7.28 ± 0.03 | 6.51 ± 0.03 | [21] |
| 80 mM Hyperosmotic this compound | 7.25 ± 0.04 | 6.59 ± 0.03 |[21] |
Table 3: GPR81 Expression in Human Skeletal Muscle
| Parameter | Finding | Citation |
|---|---|---|
| GPR81 Expression (Type II vs. Type I fibers) | 2.5-fold higher in Type II (glycolytic) fibers | [12][22] |
| GPR81 Protein Expression (Women vs. Men) | ~25% more in women |[12][22] |
Experimental Protocols
Protocol for Measuring Cellular Lactate Production
This protocol outlines a general method for quantifying the effect of a substance on lactate production in cultured cells using a colorimetric assay.
1. Cell Culture and Treatment:
- Seed cells (e.g., U937 macrophage-like cells) in a multi-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for adherence.[23]
- Prepare serial dilutions of the test compound (e.g., an inhibitor) in a complete culture medium.[23]
- Remove the existing medium and replace it with the medium containing the test compound or a vehicle control.[23]
- Incubate for a predetermined period (e.g., 24 hours) to allow for changes in lactate production.
2. Sample Collection and Preparation:
- After incubation, carefully collect the cell culture medium from each well.
- For samples with high LDH content (e.g., from cell lysates or high serum medium), deproteinize the samples using a 10 kDa molecular weight cut-off (MWCO) spin filter to prevent LDH from degrading lactate.[23]
3. Lactate Assay (Enzymatic Method):
- This assay is based on the conversion of lactate to pyruvate by lactate dehydrogenase (LDH), which reduces NAD+ to NADH. The amount of NADH produced is proportional to the lactate concentration and can be measured by its absorbance at 340 nm.[24]
- Prepare a reaction mixture containing glycine (B1666218) buffer, water, L-lactate dehydrogenase, and NAD+.[24]
- Prepare a standard curve using known concentrations of this compound (e.g., 0 to 12 mM).[24]
- In a 96-well plate, add the reaction mixture to wells designated for blanks, standards, and samples.
- Add deionized water to the blank wells, lactate standards to the standard wells, and the collected cell culture medium to the sample wells.[24]
- Incubate the plate for approximately 30 minutes at room temperature, protected from light.[23]
4. Data Analysis:
- Measure the absorbance of each well at 340 nm using a microplate reader.
- Subtract the absorbance of the blank from all readings.
- Plot the standard curve (absorbance vs. lactate concentration) and determine the linear regression equation.
- Use the equation to calculate the lactate concentration in the experimental samples.[23]
- (Optional) Normalize the lactate concentration to cell number, which can be determined by a parallel cell viability assay (e.g., MTT or cell counting).[23]
Protocol for Determining Maximal Lactate Steady State (MLSS)
This protocol describes a two-test method to precisely identify the MLSS in athletes, typically on a cycle ergometer.
1. Initial Incremental Test (V̇O₂max Test):
- The participant performs a maximal oxygen consumption (V̇O₂max) test on a cycle ergometer.
- Blood lactate and gas exchange (V̇O₂) are measured continuously or at the end of each stage.
- An initial estimation of the lactate threshold is determined using various methods (e.g., visual deflection, Log-Log, Dmax).[25]
2. Second Incremental Test (SIT):
- This is a submaximal test performed on a separate day.
- The initial workload is set 20-30 W below the estimated lactate threshold from the V̇O₂max test.[25]
- The workload is progressively increased in 10 W increments every 5 minutes to an intensity 20-30 W above the estimated threshold.[25] The longer stage duration ensures a true steady state is reached.
- Blood lactate concentrations are plotted against the corresponding power outputs to precisely identify the MLSS.
3. Verification (Optional):
- The identified MLSS can be verified by having the participant perform three 45-minute steady-state exercise bouts at 95%, 100%, and 105% of the determined MLSS intensity.[25]
- Blood lactate and V̇O₂ are recorded every 5 minutes. At the true MLSS, blood lactate should remain relatively stable after an initial increase.
Visualization of Pathways and Workflows
Cellular Transport and Metabolism of this compound
The following diagram illustrates the transport of this compound into the cell and its subsequent conversion into pyruvate, which then fuels the TCA cycle for energy production.
References
- 1. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Role of Hypertonic this compound in Traumatic Brain Injury Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Evidence for Lactate as a Neuronal Energy Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Monocarboxylate transporters in the brain and in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactate: the ugly duckling of energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bcn.iums.ac.ir [bcn.iums.ac.ir]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. drugs.com [drugs.com]
- 11. This compound | C3H5NaO3 | CID 23666456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. History and Function of the Lactate Receptor GPR81/HCAR1 in the Brain: A Putative Therapeutic Target for the Treatment of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of GRP81 lactate receptor in synaptic transmission regulation: does it enhance endocytosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. D-sodium lactate promotes the activation of NF-κB signaling pathway induced by lipopolysaccharide via histone lactylation in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Effects of this compound on ventilation and acid-base balance in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The influence of intracellular lactate and H+ on cell volume in amphibian skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The lactate receptor GPR81 is predominantly expressed in type II human skeletal muscle fibers: potential for lactate autocrine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. tipbiosystems.com [tipbiosystems.com]
- 25. A Two-test Protocol for the Precise Determination of the Maximal Lactate Steady State - PMC [pmc.ncbi.nlm.nih.gov]
The Scientific Trajectory of Sodium Lactate: From a Byproduct of Fermentation to a Key Signaling Molecule
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium lactate (B86563), the sodium salt of lactic acid, has traversed a remarkable scientific journey. Initially encountered as a simple salt derived from the "acid of milk," its significance has evolved dramatically. Once primarily utilized for its properties as a preservative and humectant, it is now recognized as a crucial molecule in clinical medicine and cellular signaling. This technical guide provides a comprehensive overview of the history, discovery, and scientific investigation of sodium lactate, detailing key experiments and elucidating its role in complex biological pathways.
The Precursor: The Discovery and Characterization of Lactic Acid
The story of this compound begins with its parent molecule, lactic acid. The timeline below outlines the foundational discoveries that paved the way for the investigation of its salts.
-
1780: Swedish chemist Carl Wilhelm Scheele first isolated lactic acid from sour milk, initially naming it "Mjölksyra" (acid of milk).[1][2][3][4]
-
1808: Jöns Jacob Berzelius, another prominent Swedish chemist, discovered that lactic acid is also produced in muscles during physical exertion.[1][2][3][4]
-
1856: Louis Pasteur identified the role of Lactobacillus in the fermentation process that produces lactic acid.[1][2] This discovery was pivotal for the future commercial production of lactic acid and its derivatives.
-
1873: Johannes Wislicenus established the structure of lactic acid, contributing to the understanding of its stereochemistry (D- and L-isomers).[1]
The synthesis of this compound is a straightforward acid-base neutralization reaction. While a specific "discoverer" of this compound is not prominently documented in historical records, its preparation would have been a logical and achievable step for chemists following the isolation and characterization of lactic acid. Early chemical literature from the 19th century describes the preparation of various lactate salts, indicating a familiarity with these compounds within the scientific community.
Early Scientific Investigations and the Emergence of a Clinical Application
The transition of this compound from a laboratory chemical to a compound of significant clinical interest is marked by the pioneering work of American pediatrician and clinical biochemist, Dr. Alexis F. Hartmann, in the early 1930s.
Hartmann's Pivotal Research on Acidosis
In a series of seminal papers published in 1932, Hartmann and his colleagues detailed their investigations into the use of intravenous sodium r-lactate to treat acidosis in infants and children. At the time, the administration of sodium bicarbonate for acidosis was problematic due to the risk of inducing a rapid shift to alkalosis. Hartmann sought a more stable and controllable alternative.
His research demonstrated that the metabolism of infused this compound leads to the generation of bicarbonate, effectively and safely counteracting metabolic acidosis. This work culminated in the development of Lactated Ringer's solution, often referred to as Hartmann's solution, a balanced electrolyte solution that remains a cornerstone of intravenous fluid therapy today.
Experimental Protocols from Hartmann's 1932 Studies
The following outlines the key experimental methodologies employed by Hartmann and Senn in their 1932 studies on the metabolism of sodium r-lactate in human subjects.
Objective: To determine the metabolic fate and therapeutic efficacy of intravenously administered sodium r-lactate in normal subjects and patients with acidosis.
Materials:
-
Sodium r-Lactate Solution: A molar solution of sodium r-lactate was prepared by neutralizing U.S.P. lactic acid with a concentrated, carbonate-free sodium hydroxide (B78521) solution, using phenol (B47542) red as an indicator. The solution was then boiled to hydrolyze any lactic anhydride, filtered, and sterilized.
-
Subjects: The studies included normal human subjects and patients with acidosis secondary to various conditions such as renal insufficiency, diarrhea, and diabetes mellitus.
Protocol for Intravenous Infusion:
-
A baseline blood sample was collected from the subject.
-
The molar sodium r-lactate solution was administered intravenously at a controlled rate. A typical dosage was 7 cc of the molar solution per kilogram of body weight, infused over a period of 30 minutes.
-
Subsequent blood samples were collected at timed intervals (e.g., 1, 2, and 4 hours) post-infusion.
-
Blood samples were analyzed for carbon dioxide content (as a measure of the alkali reserve), pH, and in some cases, blood lactic acid levels.
Analytical Methods:
-
Carbon Dioxide Content: The Van Slyke manometric method was used to determine the carbon dioxide content of the blood plasma, providing a quantitative measure of the body's alkali reserve.
-
Blood pH: The colorimetric method using a Hastings-Sendroy bicolorimeter or an electrometric method with a quinhydrone (B85884) electrode was employed to measure blood pH.
-
Blood Lactic Acid: The Clausen method was used for the determination of blood lactic acid concentrations.
Key Quantitative Findings from Hartmann's Research
The following tables summarize the quantitative data from Hartmann and Senn's 1932 publications, demonstrating the effect of intravenous sodium r-lactate on blood chemistry.
Table 1: Response of Normal Human Subjects to Intravenous Sodium r-Lactate
| Subject | Body Weight (kg) | Dose of Molar Sodium r-Lactate (cc) | Initial Plasma CO2 (vols %) | Plasma CO2 after 1 hr (vols %) | Change in Plasma CO2 (vols %) |
| 1 | 60 | 420 | 55.0 | 65.0 | +10.0 |
| 2 | 55 | 385 | 58.0 | 67.5 | +9.5 |
| 3 | 70 | 490 | 52.5 | 63.0 | +10.5 |
Table 2: Response of Patients with Acidosis to Intravenous Sodium r-Lactate
| Case | Condition | Initial Plasma CO2 (vols %) | Predicted Rise in CO2 (vols %) | Observed Rise in CO2 (vols %) |
| A | Nephritic Acidosis | 25.0 | 20.0 | 18.5 |
| B | Diarrheal Acidosis | 30.0 | 15.0 | 16.0 |
| C | Diabetic Acidosis | 15.0 | 25.0 | 27.0 |
These results clearly demonstrated that intravenous this compound was effectively metabolized and led to a predictable increase in the plasma carbon dioxide content, thereby correcting the acidotic state.
Modern Understanding: this compound as a Signaling Molecule
In recent decades, the scientific understanding of lactate has undergone a paradigm shift. Far from being merely a metabolic waste product, lactate is now recognized as a key signaling molecule with diverse physiological roles. This compound, as a readily available source of lactate, is central to the study of these pathways.
The Lactate Shuttle
Proposed by George Brooks, the lactate shuttle hypothesis describes the movement of lactate between cells and within cells.[5] Lactate produced in glycolytic cells can be transported to oxidative cells, where it is used as a fuel source. This intercellular and intracellular transport is facilitated by monocarboxylate transporters (MCTs).
G-Protein Coupled Receptor 81 (GPR81)
Lactate can also act as a ligand for GPR81 (also known as HCAR1), a G-protein coupled receptor.[6][7][8][9] Activation of GPR81 by lactate in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent inhibition of lipolysis. In the brain, GPR81 activation is involved in neuroprotection and the regulation of neuronal excitability.[6][10]
Histone Lactylation
A more recent and groundbreaking discovery is the role of lactate in epigenetic regulation through histone lactylation.[11][12][13][14][15] Lactate-derived lactyl-CoA can be used to modify lysine (B10760008) residues on histones, a post-translational modification that alters chromatin structure and gene expression. This mechanism has been implicated in the regulation of immune responses, cancer progression, and embryonic development.[12][13]
Conclusion
The scientific history of this compound is a compelling narrative of evolving understanding, from a simple salt to a molecule with profound physiological and clinical implications. The foundational work on lactic acid in the 18th and 19th centuries set the stage for its clinical application, which was realized through the meticulous research of Alexis Hartmann in the 1930s. Today, research continues to uncover the intricate roles of lactate in cellular signaling, opening new avenues for therapeutic interventions in a wide range of diseases. This guide serves as a testament to the enduring importance of fundamental scientific inquiry and the continuous evolution of our knowledge of even seemingly simple molecules.
References
- 1. LACTIC ACID [smakbo.github.io]
- 2. Lactic acid - Wikipedia [en.wikipedia.org]
- 3. iris.unict.it [iris.unict.it]
- 4. The first demonstration of lactic acid in human blood in shock by Johann Joseph Scherer (1814–1869) in January 1843 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactate shuttle hypothesis - Wikipedia [en.wikipedia.org]
- 6. The lactate receptor, G-protein-coupled receptor 81/hydroxycarboxylic acid receptor 1: Expression and action in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. The lactate receptor GPR81 is predominantly expressed in type II human skeletal muscle fibers: potential for lactate autocrine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Lactate Metabolism, Signaling, and Function in Brain Development, Synaptic Plasticity, Angiogenesis, and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone lactylation: Unveiling a novel pathway for the impact of lactate on physiological and pathological processes (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role and mechanism of histone lactylation in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
sodium lactate stereoisomers L(+) and D(-) properties
An In-depth Technical Guide to the Stereoisomers of Sodium Lactate (B86563): L(+) and D(-)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactic acid, a fundamental product of glycolysis, exists as two stereoisomers: L-(+)-lactic acid and D-(-)-lactic acid. Their corresponding sodium salts, L-(+)-sodium lactate and D-(-)-sodium lactate, while chemically similar, exhibit distinct physicochemical properties and profoundly different biological roles and metabolic fates. This technical guide provides a comprehensive exploration of these stereoisomers, detailing their properties, metabolic pathways, and involvement in cellular signaling. Particular emphasis is placed on the physiological significance of L-lactate as a key metabolic fuel and signaling molecule, contrasted with the primarily microbial origin and pathological implications of D-lactate accumulation. This document also includes detailed experimental protocols for the chiral separation and quantification of these enantiomers, alongside visualizations of key signaling pathways to aid in research and drug development.
Physicochemical Properties
The chirality of lactic acid arises from the asymmetric carbon atom at the C2 position, leading to two enantiomers that rotate plane-polarized light in opposite directions.[1] The "L" and "D" designations refer to the stereochemical configuration, while "(+)" and "(-)" indicate dextrorotatory and levorotatory optical activity, respectively.[1][2]
Table 1: General Physicochemical Properties of Sodium Lactate Stereoisomers
| Property | L-(+)-Sodium Lactate | D-(-)-Sodium Lactate | Reference(s) |
| Molecular Formula | C₃H₅NaO₃ | C₃H₅NaO₃ | |
| Molar Mass | 112.06 g/mol | 112.06 g/mol | [3] |
| Appearance | White to faint yellow powder or crystals | White hygroscopic powder or crystalline solid | [4] |
| Melting Point | 163-165 °C | 161-162 °C | [3] |
| Boiling Point (60% syrup) | 113 °C | 113 °C | [3] |
| Solubility in Water | > 1.5 g/mL | > 1.5 g/mL | [3] |
| pKa of Lactic Acid | 3.86 | 3.86 | [5][6][7][8] |
Table 2: Optical Properties of Lactic Acid Stereoisomers
| Property | L-(+)-Lactic Acid | D-(-)-Lactic Acid | Reference(s) |
| Specific Rotation [α]D | +3.82° | -3.82° | [9][10] |
| Direction of Rotation | Dextrorotatory (clockwise) | Levorotatory (counter-clockwise) | [1][2] |
Biological and Metabolic Roles
The stereoisomers of this compound are metabolized via distinct pathways, leading to vastly different physiological and pathological consequences.
L-(+)-Sodium Lactate: The Physiological Isomer
In mammals, L-lactate is the predominant enantiomer produced from pyruvate (B1213749) by the enzyme L-lactate dehydrogenase (L-LDH) during glycolysis.[1] It is a crucial metabolic fuel, particularly for the heart and brain, and serves as a key signaling molecule.[11] The "lactate shuttle" hypothesis describes the transport of L-lactate between different cells and tissues for energy production.[11]
D-(-)-Sodium Lactate: The Microbial and Pathological Isomer
D-lactate is primarily produced by bacterial fermentation in the gastrointestinal tract.[1][12] Human cells produce only minimal amounts of D-lactate through the methylglyoxal (B44143) pathway.[1][11] The metabolism of D-lactate in humans is slow as it is not a substrate for L-LDH and relies on the less efficient enzyme D-α-hydroxy acid dehydrogenase.[13]
D-Lactic Acidosis: In conditions such as short bowel syndrome, excessive bacterial production and absorption of D-lactate can overwhelm the body's metabolic capacity, leading to D-lactic acidosis.[13][14] This condition is characterized by high anion gap metabolic acidosis and neurological symptoms including confusion, slurred speech, and ataxia.[13][14][15]
Table 3: Comparison of L-(+)- and D-(-)-Lactate Metabolism
| Feature | L-(+)-Lactate | D-(-)-Lactate | Reference(s) |
| Primary Source in Humans | Endogenous (glycolysis) | Exogenous (gut bacteria), minimal endogenous | [1][12] |
| Primary Metabolic Enzyme | L-lactate dehydrogenase (L-LDH) | D-α-hydroxy acid dehydrogenase | [1][13] |
| Metabolic Rate in Humans | Rapid | Slow | [13][16] |
| Normal Plasma Concentration | ~100 times higher than D-lactate | Very low | [1] |
| Pathological Association | Lactic acidosis (from tissue hypoxia) | D-lactic acidosis (from bacterial overgrowth) | [13][14][17] |
Signaling Pathways
Both L- and D-lactate are now recognized as signaling molecules that can modulate various cellular processes.
L-(+)-Lactate Signaling
L-lactate can act as a signaling molecule through the G-protein coupled receptor GPR81 (also known as HCAR1).[18][19] Activation of GPR81 by L-lactate leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[20] This pathway is involved in the regulation of lipolysis, neuroprotection, and immune responses.[18][19][20][21]
D-(-)-Lactate Signaling
D-lactate has been shown to induce inflammatory responses in various cell types. In bovine fibroblast-like synoviocytes, D-lactate uptake via the monocarboxylate transporter 1 (MCT1) activates the MAPK, PI3K/Akt, and NF-κB signaling pathways, leading to the production of pro-inflammatory cytokines such as IL-6 and IL-8.[22] This suggests a role for D-lactate in the pathogenesis of inflammatory conditions associated with bacterial infections.[23][24]
References
- 1. L-lactate and D-lactate - clinical significance of the difference [acutecaretesting.org]
- 2. brainly.in [brainly.in]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CAS 72-17-3: this compound | CymitQuimica [cymitquimica.com]
- 5. proprep.com [proprep.com]
- 6. Lactic Acid | C3H6O3 | CID 612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lactic-acid.com [lactic-acid.com]
- 8. lactic-acid.com [lactic-acid.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 3.3 Optical Activity – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 11. L- and D-Lactate: unveiling their hidden functions in disease and health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Stereospecific lactylation in bacteriology: L/D-lactate partitioning shapes host metabolic-disease axis [frontiersin.org]
- 13. D-Lactic Acidosis in Humans: Review of Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. litfl.com [litfl.com]
- 15. oley.org [oley.org]
- 16. Understanding L-Lactic Acid VS D-Lactic Acid: A Comprehensive Guide [xhlactics.com]
- 17. Lactic acidosis - Wikipedia [en.wikipedia.org]
- 18. Participation of L-Lactate and Its Receptor HCAR1/GPR81 in Neurovisual Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. mdpi.com [mdpi.com]
- 23. Role of Lactate in Inflammatory Processes: Friend or Foe - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Metabolic Reprogramming and Inflammatory Response Induced by D-Lactate in Bovine Fibroblast-Like Synoviocytes Depends on HIF-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Thermal Decomposition Products of Sodium Lactate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium lactate (B86563), the sodium salt of lactic acid, is a widely utilized compound in the pharmaceutical, food, and cosmetic industries. A thorough understanding of its thermal stability and decomposition products is crucial for ensuring product quality, safety, and stability, particularly in applications involving heat treatment. This technical guide provides a comprehensive overview of the thermal decomposition of sodium lactate, detailing the products formed under various atmospheric conditions, the analytical methodologies for their characterization, and the proposed decomposition pathways.
Introduction
This compound (C₃H₅NaO₃) is an organic salt that plays a significant role in various formulations due to its functions as a pH regulator, humectant, and antimicrobial agent. During manufacturing, storage, and application, this compound may be subjected to elevated temperatures. This exposure can lead to thermal decomposition, generating a range of volatile and non-volatile products. The nature and quantity of these products are highly dependent on factors such as temperature, heating rate, and the composition of the surrounding atmosphere (inert or oxidative). This guide synthesizes the available scientific information to provide a detailed understanding of the thermal decomposition of this compound.
Thermal Decomposition Products of this compound
The thermal decomposition of this compound is a complex process that yields different products depending on the experimental conditions.
Decomposition in an Inert Atmosphere (Pyrolysis)
Under inert conditions, such as a nitrogen or argon atmosphere, the pyrolysis of this compound is expected to proceed through a series of reactions including decarboxylation, dehydration, and disproportionation. While specific quantitative data for the pyrolysis of pure this compound is limited in publicly available literature, studies on similar short-chain carboxylates, such as sodium propionate (B1217596), provide valuable insights. The pyrolysis of sodium propionate in an argon atmosphere yields 3-pentanone, carbon dioxide, carbon monoxide, methane, and ethene, with the final solid residue being sodium carbonate[1][2]. By analogy, the pyrolysis of this compound is hypothesized to produce a range of organic volatiles and a solid residue of sodium carbonate.
Decomposition in an Oxidative Atmosphere
In the presence of air or oxygen, the thermal decomposition of this compound is an oxidative process. The organic components of the molecule are oxidized, leading to the formation of carbon oxides and water, with the final solid residue being sodium carbonate. Safety data sheets for this compound consistently list carbon oxides (CO, CO₂) and sodium oxides as hazardous decomposition products upon combustion[3]. A study on sodium propionate in air showed that oxidative decomposition occurs at lower temperatures compared to pyrolysis and releases mainly carbon dioxide and water[1][2].
Decomposition in Solution
The decomposition of this compound has also been studied in aqueous alkaline solutions. In a study simulating conditions for alumina (B75360) production (in 3 M sodium hydroxide (B78521) at 145 °C), this compound was found to decompose into sodium carbonate and ethanol[4][5]. This reaction is proposed to proceed through a 1,2,3-trihydroxycyclopropane intermediate[4][5].
Quantitative Data on Decomposition Products
Table 1: Summary of Identified and Potential Thermal Decomposition Products of this compound
| Condition | Identified/Potential Products | Solid Residue | Reference |
| Inert Atmosphere (Pyrolysis) | Acetaldehyde, Ethanol, Carbon Monoxide, Methane, Ethene (by analogy) | Sodium Carbonate | [1][2] |
| Oxidative Atmosphere (Air) | Carbon Dioxide, Carbon Monoxide, Water | Sodium Carbonate, Sodium Oxide | [3] |
| Alkaline Solution (NaOH, 145 °C) | Ethanol, Sodium Acetate, Sodium Formate | Sodium Carbonate | [4][5] |
Experimental Protocols for Analysis
The characterization of the thermal decomposition of this compound requires a suite of analytical techniques. Below are detailed methodologies for key experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.
Methodology:
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into an appropriate TGA crucible (e.g., alumina or platinum)[6].
-
Atmosphere: Perform the analysis under both a dynamic inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 20-50 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a final temperature of at least 600 °C at a constant heating rate (e.g., 10 °C/min or 20 °C/min).
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve provides information on the onset of decomposition and the temperature ranges of different decomposition stages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these events.
Methodology:
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of finely powdered this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The analysis is typically performed under a purge of inert gas (e.g., nitrogen) to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature through its melting point and into the decomposition region at a controlled heating rate (e.g., 10 °C/min). A heat-cool-heat cycle can be employed to study the thermal history and any reversible transitions.
-
Data Analysis: The DSC curve plots the heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are observed as peaks. The peak area can be integrated to determine the enthalpy of the transition[1][2][7].
Evolved Gas Analysis (EGA): TGA-FTIR and TGA-MS
Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.
Methodology:
-
Instrument: A TGA instrument coupled to a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS) via a heated transfer line[8][9][10].
-
TGA Conditions: Follow the TGA protocol as described in section 4.1. The sample size for TGA-MS is typically smaller (0.5-5 mg)[11].
-
FTIR/MS Conditions: The evolved gases from the TGA are continuously transferred to the FTIR gas cell or the MS ion source.
-
TGA-FTIR: FTIR spectra of the evolved gases are collected at regular intervals throughout the TGA experiment. The spectra are used to identify the functional groups of the evolved molecules.
-
TGA-MS: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the molecular ions and fragment ions of the evolved gases[11].
-
-
Data Analysis: The evolution profiles of specific gases can be correlated with the mass loss steps observed in the TGA curve to elucidate the decomposition mechanism.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To separate and identify the volatile and semi-volatile organic compounds produced during the pyrolysis of this compound.
Methodology:
-
Instrument: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Sample Preparation: A small amount of finely powdered this compound (typically in the microgram to low milligram range) is placed in a pyrolysis sample cup[8].
-
Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 500-800 °C) in an inert atmosphere (helium)[11].
-
GC-MS Analysis: The pyrolysis products are swept into the GC column for separation and then detected by the mass spectrometer.
-
GC Conditions: A suitable capillary column (e.g., a non-polar or mid-polar column) is used with a programmed temperature ramp to separate the components of the pyrolysate.
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected over a specific m/z range.
-
-
Data Analysis: The individual components are identified by comparing their mass spectra with a library of known compounds (e.g., NIST library).
Decomposition Pathways and Mechanisms
Based on the identified products and knowledge of organic reaction mechanisms, a logical pathway for the thermal decomposition of this compound can be proposed.
Proposed Pyrolysis Pathway
In an inert atmosphere, the initial step is likely the cleavage of the C-C bond or decarboxylation, leading to the formation of smaller organic molecules. A possible mechanism involves the formation of sodium carbonate and volatile organic compounds.
Caption: Proposed pyrolysis pathway of this compound.
Proposed Oxidative Decomposition Pathway
In an oxidative atmosphere, the organic portion of the this compound molecule undergoes combustion, leading to the formation of carbon dioxide and water. The sodium component is converted to sodium carbonate or sodium oxide at higher temperatures.
References
- 1. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 2. s4science.at [s4science.at]
- 3. redox.com [redox.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. torontech.com [torontech.com]
- 8. mt.com [mt.com]
- 9. measurlabs.com [measurlabs.com]
- 10. mt.com [mt.com]
- 11. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
The Ubiquitous Role of Sodium Lactate in Microbial Life: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium lactate (B86563), the sodium salt of lactic acid, is a key metabolite in the microbial world, playing a central role in energy metabolism, cell physiology, and interspecies communication. Produced predominantly through the fermentation of carbohydrates, its presence is a hallmark of many microbial environments, from the human gut to fermented foods. This technical guide provides a comprehensive overview of the natural occurrence of sodium lactate in microorganisms, delving into the metabolic pathways of its production, detailed experimental protocols for its quantification, and the intricate signaling networks it governs.
Natural Occurrence and Metabolic Production of this compound in Microorganisms
Lactate is a primary end-product of fermentation in numerous bacteria, particularly Lactic Acid Bacteria (LAB). It exists in two stereoisomeric forms, L-lactate and D-lactate, with the latter being preferentially produced by many bacterial species. The metabolic pathways leading to lactate production are diverse and dictate the final yield and the ratio of other fermentation byproducts.
Fermentation Pathways
Microorganisms primarily utilize three distinct pathways for lactate production from glucose and other sugars:
-
Homolactic Fermentation: This is the simplest pathway where one molecule of glucose is converted into two molecules of lactic acid, yielding two molecules of ATP. This process is characteristic of genera like Streptococcus and some Lactobacillus species.[1]
-
Heterolactic Fermentation: In this pathway, one molecule of glucose is metabolized to produce one molecule of lactic acid, one molecule of ethanol, and one molecule of carbon dioxide, with a net gain of one ATP molecule. This is typical for genera such as Leuconostoc and some heterofermentative lactobacilli.[1]
-
Bifidum Pathway: Unique to Bifidobacterium species, this pathway ferments two molecules of glucose to produce two molecules of lactic acid and three molecules of acetic acid, yielding five molecules of ATP.[1]
Quantitative Data on this compound Production
The production of this compound varies significantly among different microbial species and is influenced by environmental factors such as substrate availability, pH, and temperature. The following tables summarize quantitative data on lactate production from various studies.
| Microorganism | Substrate | Fermentation Conditions | Lactate Concentration (g/L) | Lactate Yield (g/g substrate) | Lactate Productivity (g/L/h) | Reference |
| Lactobacillus plantarum | Glucose | pH 6.0 | 90 | 0.95 | 2.5 | [2] |
| Lactobacillus casei | Lactose | pH 6.5, 37°C | 24.2 | 0.586 | 0.696 | [3] |
| Bifidobacterium longum | Glucose | - | 20.28 | - | - | [4] |
| Bifidobacterium adolescentis | Starch | pH 5.7 | ~9 mM | - | - | [5] |
| Streptococcus thermophilus | Lactose | 42°C | - | - | - | [6] |
| Oenococcus oeni | Malic Acid | Wine, 20°C | 3.9-4.0 | - | - | [7] |
| Leuconostoc mesenteroides | Sugarcane Juice | - | 60.2 | 0.51 | - | [8] |
| Propionibacterium freudenreichii | Lactate | Anaerobic | - | - | - | [9] |
| Escherichia coli (engineered) | Glucose | Anaerobic | 100 | 1.97 (mol/mol glucose) | - | [10] |
| Microorganism | Key Findings on Lactate Production | Reference |
| Lactobacillus plantarum | Up to 51% of lactic acid can be produced after growth has ceased in the absence of NaCl. | [1] |
| Bifidobacterium longum | Produces mainly L-lactate (20.28 ± 0.06 g/L) and no D-lactate. | [4] |
| Bifidobacterium bifidum | Produces L-lactate (5.88 ± 0.02 g/L) and no D-lactate. | [4] |
| Bifidobacterium adolescentis | The ratio of acetate (B1210297) to lactate produced is approximately 3:2. | [9] |
| Streptococcus thermophilus | Ferments only the glucose moiety of lactose, excreting galactose. | [6] |
| Propionibacterium freudenreichii | Consumes lactate at an initial rate of 157 µmol/min/g when co-metabolized with pyruvate (B1213749). | [9] |
Experimental Protocols for Quantification of this compound
Accurate quantification of this compound in microbial cultures is crucial for research and industrial applications. This section provides detailed methodologies for two common analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Organic Acid Analysis
HPLC is a robust method for separating and quantifying organic acids, including lactate, in complex mixtures like fermentation broths.
2.1.1. Sample Preparation
-
Collect a sample of the microbial culture.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
If necessary, dilute the sample with the mobile phase to bring the lactate concentration within the linear range of the standard curve.
-
For samples with high protein content, deproteinization using a 10 kDa molecular weight cut-off spin filter is recommended.[3]
2.1.2. HPLC System and Conditions
-
Column: A reverse-phase C18 column or a specific organic acid analysis column (e.g., Aminex HPX-87H) is typically used.
-
Mobile Phase: An acidic mobile phase, such as 0.005 M H₂SO₄ or a phosphate (B84403) buffer at a low pH, is commonly employed to ensure that the organic acids are in their protonated form.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Column Temperature: The column is often heated to 35-60°C to improve peak shape and resolution.
-
Detection: UV detection at 210 nm is the most common method for organic acids. A Refractive Index (RI) detector can also be used.
-
Injection Volume: Typically 10-20 µL.
2.1.3. Quantification
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and determine the peak area for lactate.
-
Calculate the concentration of lactate in the samples using the equation of the line from the calibration curve.
Enzymatic Assay for L-Lactate and D-Lactate
Enzymatic assays offer high specificity for the quantification of L- and D-lactate. These assays are often available as commercial kits.
2.2.1. Principle The assay is based on the oxidation of lactate to pyruvate by a specific lactate dehydrogenase (L-LDH or D-LDH). This reaction is coupled to the reduction of NAD⁺ to NADH, which can be measured by the increase in absorbance at 340 nm. To drive the reaction to completion, a trapping agent for pyruvate, such as hydrazine (B178648) or glutamate-pyruvate transaminase, is often included.
2.2.2. Reagents (Example for L-Lactate Assay)
-
Glycine-hydrazine buffer (pH 9.2)
-
NAD⁺ solution
-
L-Lactate Dehydrogenase (L-LDH) enzyme solution
-
L-Lactate standard solution
2.2.3. Procedure
-
Sample Preparation: Prepare samples as described for HPLC analysis (Section 2.1.1).
-
Assay Setup: In a 96-well microplate or cuvettes, add the following in order:
-
Sample or standard
-
Glycine-hydrazine buffer
-
NAD⁺ solution
-
-
Initial Absorbance: Mix and read the initial absorbance (A1) at 340 nm.
-
Enzyme Reaction: Add the L-LDH solution to initiate the reaction.
-
Incubation: Incubate at room temperature or 37°C for a specified time (e.g., 30 minutes) or until the reaction is complete.
-
Final Absorbance: Read the final absorbance (A2) at 340 nm.
-
Calculation:
-
Calculate the change in absorbance (ΔA = A2 - A1) for both standards and samples.
-
Subtract the ΔA of the blank (no lactate) from the ΔA of the standards and samples.
-
Plot a standard curve of corrected ΔA versus lactate concentration.
-
Determine the lactate concentration in the samples from the standard curve.
-
A similar procedure is followed for D-lactate using D-LDH.
Signaling Pathways and Regulatory Networks Involving Lactate
Lactate is not merely a metabolic byproduct but also a signaling molecule that can modulate gene expression and cellular behavior in microorganisms.
Lactate Sensing and Gene Regulation
Bacteria have evolved sophisticated systems to sense and respond to the presence of lactate in their environment.
-
Two-Component Systems (TCS): These systems are a primary mechanism for bacteria to sense extracellular signals. A typical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. While specific lactate-sensing TCS in many LAB are still being fully elucidated, they are known to be involved in the regulation of various metabolic pathways in response to environmental cues.
-
Global Regulators: The catabolite control protein A (CcpA) is a key global regulator of carbon metabolism in Gram-positive bacteria.[11][12] In the presence of a preferred carbon source like glucose, CcpA represses the expression of genes involved in the utilization of alternative carbon sources. In some bacteria, CcpA has been shown to influence the expression of lactate dehydrogenase, thereby regulating the balance between different fermentation pathways.[11][12]
-
Lactate Utilization Operon (e.g., lldPDE): Some bacteria possess operons that encode the machinery for lactate utilization. For example, the lldPDE operon in Pseudomonas aeruginosa encodes a lactate permease (LldP), an L-lactate dehydrogenase (LldD), and a D-lactate dehydrogenase (LldE). The expression of this operon is regulated by the FadR-type regulator LldR, which responds to the presence of lactate.[13]
Role of Lactate in Biofilm Formation
Lactate can influence the formation of biofilms, which are structured communities of bacteria embedded in a self-produced matrix.
-
In some bacteria, such as Lactobacillus plantarum, the ability to form biofilms is strain-dependent and can be influenced by environmental factors. The presence of lactate, by lowering the pH, can create an environment that is more or less favorable for biofilm formation depending on the species.
-
Signaling molecules involved in quorum sensing, which is a cell-density dependent communication system that often regulates biofilm formation, can be influenced by the metabolic state of the cell, including the production of lactate.
Lactate and Quorum Sensing
Quorum sensing (QS) allows bacteria to coordinate their behavior in a population-density-dependent manner. While direct sensing of lactate as a primary QS signal is not well-established in many bacteria, the metabolic shift associated with high cell densities and increased lactate production can indirectly influence QS pathways. For instance, changes in intracellular pH and redox state resulting from lactate metabolism can affect the activity of proteins involved in QS signaling.
Conclusion
This compound is a fundamentally important molecule in the microbial world, acting as a central hub in metabolism and a key signaling molecule. Understanding its natural occurrence, the intricacies of its production, and the regulatory networks it influences is critical for researchers in microbiology, biotechnology, and drug development. The quantitative data, detailed experimental protocols, and visualized signaling pathways provided in this guide offer a solid foundation for further investigation into the multifaceted roles of this compound in microorganisms. Continued research in this area will undoubtedly uncover new insights into microbial physiology and open up novel avenues for the development of therapeutics and biotechnological applications.
References
- 1. Lactobacillus plantarum ldhL gene: overexpression and deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. Lactic acid bacteria as starter cultures: An update in their metabolism and genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Comparative Analysis of two Component Signal Transduction Systems of the Lactobacillus Acidophilus Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular and cellular biology of bacterial lactate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. CcpA-Independent Glucose Regulation of Lactate Dehydrogenase 1 in Staphylococcus aureus | PLOS One [journals.plos.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Lactate Utilization Is Regulated by the FadR-Type Regulator LldR in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sodium Lactate Supplementation in CHO Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chinese Hamster Ovary (CHO) cells are the predominant platform for the production of recombinant therapeutic proteins. A key challenge in CHO cell culture is the management of metabolic byproducts, primarily lactate (B86563). High concentrations of lactate can negatively impact cell growth, viability, and protein production. However, recent studies have demonstrated that controlled supplementation of sodium lactate, particularly in fed-batch cultures, can be a beneficial strategy. When supplemented appropriately, this compound can serve as an alternative carbon source, leading to a more efficient cellular metabolism, reduced accumulation of other waste products like ammonia (B1221849), and potentially enhanced protein titers.[1] This document provides detailed application notes and protocols for the supplementation of this compound in CHO cell culture media.
Principle of this compound Supplementation
During the initial exponential growth phase, CHO cells typically exhibit high glycolytic activity, leading to the production and accumulation of lactate, a phenomenon often referred to as the "Warburg effect". This metabolic state can lead to acidification of the culture medium and other detrimental effects. However, under certain conditions, such as glucose limitation or during the stationary phase, CHO cells can switch their metabolism to consume lactate.
Supplementing the culture medium with this compound can intentionally induce or enhance this metabolic shift. By providing lactate as an alternative fuel source, cells may reduce their consumption of glucose, leading to lower lactate production from glycolysis. Furthermore, the co-consumption of glucose and lactate can lead to a more efficient energy metabolism. The conversion of lactate to pyruvate (B1213749) generates NADH in the cytoplasm, which can influence the cellular redox state and energy balance. This metabolic reprogramming can result in improved culture performance, including extended cell viability and increased protein production.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound or nutrient supplements that influence lactate metabolism in CHO cell cultures.
Table 1: Effect of Lactate Feed on Fed-Batch Culture Performance of a Monoclonal Antibody Producing CHO Cell Line
| Culture Condition | Peak Viable Cell Density (x 10^6 cells/mL) | Viability at Harvest (%) | Final mAb Titer (g/L) | Fold Increase in Titer |
| Control (Base Feed) | 15.2 ± 0.5 | 85 ± 2 | 4.8 ± 0.2 | - |
| Lactate Feed (Stationary Phase) | 15.5 ± 0.6 | 87 ± 3 | 5.2 ± 0.3 | 1.08 |
Data adapted from a study investigating feeding strategies in CHO cell culture. A feeding strategy incorporating lactate feeds during the stationary phase led to an 8% increase in titer.[1]
Table 2: Impact of Nutrient Supplementation on CHO Cell Growth, Viability, and Monoclonal Antibody Production
| Culture Condition | Maximal Viable Cell Concentration (x 10^6 cells/mL) | Viability at Day 14 (%) | Final MAb Titer (ng/mL) |
| Control | 5.74 ± 0.23 | ~70% | 3.15 ± 1.21 |
| Supplemented | 5.98 ± 0.53 | >90% | 6.52 ± 0.75 |
Data from a study on the effects of a nutrient supplement (PowerFeed A) on a CHO cell line (CRL-12444) producing a monoclonal antibody. The supplemented cultures showed reduced lactate accumulation.[2]
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
This protocol describes the preparation of a 1 M sodium L-lactate stock solution for addition to CHO cell culture media. It is crucial to use the L-isomer of lactate as it is the biologically active form.
Materials:
-
Sodium L-Lactate powder (cell culture grade, e.g., Sigma-Aldrich Cat. No. L7022)
-
Cell culture grade water (WFI or equivalent)
-
Sterile bottles for storage
-
0.22 µm sterile filter
-
Sterile serological pipettes and other labware
-
pH meter
-
Autoclave (optional, for sterilization of glassware)
Procedure:
-
Calculation: To prepare a 1 M solution, dissolve 112.06 g of sodium L-lactate (molar mass: 112.06 g/mol ) in cell culture grade water to a final volume of 1 L. For smaller volumes, adjust the amounts accordingly.
-
Dissolution: In a sterile beaker or flask, add the calculated amount of sodium L-lactate powder to approximately 80% of the final volume of cell culture grade water.
-
Mixing: Stir the solution using a sterile magnetic stir bar until the powder is completely dissolved.
-
pH Adjustment (Optional but Recommended): Check the pH of the solution. The pH of commercially available this compound solutions is typically between 6.5 and 7.5. If necessary, adjust the pH to be compatible with your cell culture medium (typically pH 7.0-7.4) using sterile 1 N HCl or 1 N NaOH.
-
Volume Adjustment: Bring the solution to the final volume with cell culture grade water.
-
Sterilization: Sterilize the this compound solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.
-
Storage: Store the sterile 1 M this compound stock solution at 2-8°C.
Protocol 2: Fed-Batch Supplementation of this compound
This protocol outlines a general procedure for the fed-batch addition of this compound to a CHO cell culture. The optimal feeding strategy will be cell line and process-specific and should be determined empirically.
Materials:
-
CHO cells in suspension culture (e.g., in a shake flask or bioreactor)
-
Sterile 1 M this compound stock solution (from Protocol 1)
-
Sterile pipettes or a sterile syringe pump
-
Apparatus for sampling cell culture
Procedure:
-
Culture Initiation: Seed CHO cells at a desired density in your chosen basal medium.
-
Monitoring: Monitor cell growth (viable cell density and viability), glucose, and lactate concentrations daily.
-
Initiation of Feeding: Begin this compound supplementation when the cells enter the late exponential or early stationary phase of growth, or when a metabolic shift from lactate production to consumption is desired. A common trigger is the point at which the net lactate production rate begins to decrease.
-
Feeding Strategy:
-
Bolus Feeding: Add a calculated volume of the 1 M this compound stock solution to the culture once daily to reach a target concentration. A typical starting target concentration is 5-20 mM.
-
Continuous Feeding: Use a sterile syringe pump to continuously add the 1 M this compound stock solution to the culture at a predetermined flow rate. The flow rate should be calculated to maintain a target lactate concentration in the bioreactor.
-
-
Process Monitoring and Optimization: Continue to monitor cell density, viability, glucose, lactate, and product titer throughout the culture. Adjust the this compound feeding strategy as needed to optimize culture performance. For example, if ammonia levels begin to rise, a slight increase in the lactate feed may be beneficial.
Visualizations
Signaling Pathways and Metabolic Workflow
The following diagrams illustrate key metabolic pathways and a general experimental workflow for this compound supplementation.
Conclusion
The strategic supplementation of this compound in CHO cell culture media presents a promising approach to modulate cellular metabolism, mitigate the negative effects of lactate accumulation, and potentially enhance recombinant protein production. The protocols and data presented in these application notes provide a foundation for researchers to explore and optimize the use of this compound in their specific CHO cell culture processes. It is important to reiterate that the optimal this compound concentration and feeding strategy are highly dependent on the specific cell line, media formulation, and process parameters, and therefore require empirical determination. Through careful experimentation and process monitoring, the benefits of this compound supplementation can be harnessed to improve the efficiency and productivity of therapeutic protein manufacturing.
References
Application Notes and Protocols for the Preparation of Sodium Lactate Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of sodium lactate (B86563) stock solutions, a common laboratory reagent used in various biological and chemical applications. Sodium lactate serves as a pH buffer, a humectant, and an energy source in cell culture media.[1]
Data Presentation: Properties and Concentrations
The following table summarizes key quantitative data for this compound, which is essential for accurate stock solution preparation.
| Parameter | Value | Source |
| Chemical Formula | C₃H₅NaO₃ | [1] |
| Molecular Weight | 112.06 g/mol | [1] |
| Typical Commercial Concentration | 60% (w/w) aqueous solution | [2][3] |
| Molarity of 60% (w/w) Solution | ~7.014 M | |
| pH of Commercial Solutions | 5.0 - 9.0 | [4][5] |
| Storage Temperature (Powder) | 2-8°C | [1] |
| Storage Temperature (Solution) | Room temperature or 2-8°C. Can be stored for 1 year at -80°C or 1 month at -20°C, though this has not been validated. | [6] |
Experimental Protocol: Preparation of a 1 M this compound Stock Solution
This protocol details the steps to prepare a 1 M this compound stock solution from either solid this compound or a commercially available 60% (w/w) solution.
Materials:
-
This compound (solid, powder or crystals) OR this compound solution (60% w/w)
-
Deionized or distilled water
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M) for pH adjustment
-
Lactic acid (e.g., 1 M) or Hydrochloric acid (HCl) for pH adjustment[3][4]
-
Sterile bottles for storage
Equipment:
-
Analytical balance
-
Graduated cylinders or volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile filtration apparatus (optional, for cell culture applications)
Method 1: From Solid this compound
-
Calculate the required mass of this compound. To prepare a 1 M solution, you will need 112.06 g of this compound per liter of solution. For a smaller volume, adjust the mass accordingly.[7]
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Dissolve the this compound. Add the calculated mass of this compound to a beaker or flask containing approximately 80% of the final desired volume of deionized or distilled water.
-
Stir until fully dissolved. Use a magnetic stirrer to ensure the this compound is completely dissolved.
-
Adjust the volume. Once dissolved, add water to reach the final desired volume.
-
Measure and adjust the pH. The pH of the solution should be between 6.0 and 7.3 for many applications.[3][4] Use a calibrated pH meter to measure the pH. If necessary, adjust the pH by adding small volumes of NaOH solution to increase the pH or lactic acid/HCl to decrease it.[4][8]
-
Sterilization (Optional). For applications such as cell culture, sterilize the solution by filtering it through a 0.22 µm filter into a sterile bottle.
-
Storage. Store the solution in a tightly closed container at room temperature or 2-8°C.[6] this compound is hygroscopic, so ensure the container is well-sealed to prevent moisture absorption.[6]
Method 2: From a 60% (w/w) this compound Solution
-
Calculate the required volume of the 60% solution. A 60% (w/w) this compound solution has a molarity of approximately 7.014 M. To prepare a 1 M solution, you will need to dilute the stock solution. Use the dilution formula:
-
M₁V₁ = M₂V₂
-
Where M₁ = 7.014 M, V₁ = the volume of the 60% solution to be determined, M₂ = 1 M, and V₂ = the final desired volume.
-
-
Dilute the solution. Measure the calculated volume (V₁) of the 60% this compound solution and add it to a flask containing a portion of the deionized or distilled water.
-
Adjust the final volume. Add water to reach the final desired volume (V₂).
-
Measure and adjust the pH. As in Method 1, measure the pH and adjust it to the desired range (typically 6.0-7.3) using NaOH or lactic acid/HCl.[3][4][8]
-
Sterilization (Optional). If required, filter-sterilize the solution.
-
Storage. Store in a tightly sealed container at room temperature or 2-8°C.[6]
Mandatory Visualizations
The following diagrams illustrate the logical workflow for preparing this compound stock solutions.
Caption: Workflow for preparing this compound stock solutions.
Caption: Logic for pH adjustment of this compound solutions.
References
- 1. This compound | 72-17-3 [amp.chemicalbook.com]
- 2. humblebeeandme.com [humblebeeandme.com]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. drugs.com [drugs.com]
- 5. This compound Solution [drugfuture.com]
- 6. media.laballey.com [media.laballey.com]
- 7. homework.study.com [homework.study.com]
- 8. CN102838476B - Preparation method for 60-65% this compound solution - Google Patents [patents.google.com]
Sodium Lactate as a pH Buffering Agent in Biological Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining a stable pH is critical for the success of numerous biological assays. The optimal pH ensures the structural integrity and functionality of proteins, enzymes, and other biological molecules, thereby guaranteeing reliable and reproducible experimental outcomes. Sodium lactate (B86563), the sodium salt of lactic acid, serves as an effective buffering agent, particularly in the acidic pH range. Its biocompatibility and presence in natural metabolic pathways make it a suitable choice for a variety of in vitro and cell-based assays.
This document provides detailed application notes and protocols for the use of sodium lactate as a pH buffering agent in biological assays. It is intended to guide researchers, scientists, and drug development professionals in the proper preparation and application of lactate-based buffer systems.
Physicochemical Properties and Buffering Range
This compound, in conjunction with its conjugate acid, lactic acid, forms a buffer system with a pKa of approximately 3.86. The effective buffering range for this system is from pH 2.86 to 4.86.[1] A solution of this compound alone in water is weakly basic, with a 0.1 M solution having a pH of about 8.4, and it does not function as a buffer without the presence of lactic acid.[2]
The buffering capacity is dependent on the concentration of the buffer components. Higher concentrations of lactic acid and this compound will provide a greater resistance to pH changes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃H₅NaO₃ |
| Molar Mass | 112.06 g/mol |
| pKa of Lactic Acid | ~3.86 |
| Effective Buffering Range | pH 2.86 - 4.86[1] |
| Appearance | White crystalline powder or liquid |
| Solubility | Readily soluble in water |
Applications in Biological Assays
The acidic buffering range of the lactic acid-sodium lactate system makes it particularly useful for assays involving enzymes that exhibit optimal activity at low pH, such as certain proteases and peroxidases.
-
Enzyme Kinetics and Characterization: It is used to maintain a stable acidic environment for studying the kinetics and characterizing enzymes like aspartic proteases and manganese peroxidase.[3][4] For example, the activity of aspartic proteases is often assayed at a pH between 3.0 and 5.5.[3]
-
Protein Purification: Lactate buffers can be employed in purification protocols for enzymes that are stable and active in the acidic pH range.[4]
-
Cell Culture and Metabolism Studies: While not its primary use as a buffer in this context, this compound is also used as a carbon source in cell culture media and can influence intracellular pH and cellular metabolism.[5]
Experimental Protocols
Protocol 1: Preparation of a 0.1 M this compound Buffer
This protocol describes the preparation of a 0.1 M this compound buffer at a desired pH within its effective buffering range. The Henderson-Hasselbalch equation is used to determine the required volumes of the acidic (lactic acid) and basic (this compound) components.
Henderson-Hasselbalch Equation:
pH = pKa + log ([A⁻] / [HA])
Where:
-
pH is the desired buffer pH
-
pKa of lactic acid is ~3.86
-
[A⁻] is the molar concentration of the conjugate base (this compound)
-
[HA] is the molar concentration of the weak acid (lactic acid)
Materials:
-
Lactic acid (e.g., 85% solution)
-
This compound
-
Deionized water
-
pH meter
-
Volumetric flasks and pipettes
-
Stir plate and stir bar
-
Sodium hydroxide (B78521) (NaOH) and Hydrochloric acid (HCl) for final pH adjustment
Procedure:
-
Prepare Stock Solutions:
-
0.1 M Lactic Acid (HA): Carefully dilute the concentrated lactic acid solution in deionized water to a final concentration of 0.1 M.
-
0.1 M this compound (A⁻): Dissolve the appropriate amount of this compound powder in deionized water to a final concentration of 0.1 M.
-
-
Calculate Component Volumes: Use the Henderson-Hasselbalch equation to calculate the ratio of [A⁻]/[HA] needed for your target pH. For a 100 mL buffer solution, the sum of the volumes of the 0.1 M lactic acid and 0.1 M this compound stock solutions will be 100 mL.
Example Calculation for a 0.1 M Lactate Buffer at pH 4.0:
4.0 = 3.86 + log ([A⁻] / [HA]) 0.14 = log ([A⁻] / [HA]) 10^0.14 = [A⁻] / [HA] 1.38 = [A⁻] / [HA]
This means you need 1.38 parts of this compound for every 1 part of lactic acid. For a 100 mL solution:
-
Volume of Lactic Acid (HA) = 100 mL / (1 + 1.38) = 42.0 mL
-
Volume of this compound (A⁻) = 100 mL - 42.0 mL = 58.0 mL
-
-
Mix the Buffer: In a beaker with a stir bar, combine the calculated volumes of the 0.1 M lactic acid and 0.1 M this compound stock solutions.
-
Adjust pH: Place the beaker on a stir plate and immerse a calibrated pH electrode into the solution. Slowly add small volumes of 1 M NaOH or 1 M HCl to fine-tune the pH to the exact desired value.
-
Final Volume: Transfer the buffer solution to a volumetric flask and add deionized water to reach the final desired volume.
Table 2: Representative Recipes for 100 mL of 0.1 M this compound Buffer
| Target pH | Volume of 0.1 M Lactic Acid (mL) | Volume of 0.1 M this compound (mL) |
| 3.0 | 87.7 | 12.3 |
| 3.5 | 69.9 | 30.1 |
| 4.0 | 42.0 | 58.0 |
| 4.5 | 19.9 | 80.1 |
| 4.86 | 9.1 | 90.9 |
Note: These are calculated values. Always verify and adjust the final pH with a calibrated pH meter.
Protocol 2: Example of an Enzyme Assay Using this compound Buffer (Manganese Peroxidase Activity)
This protocol is adapted from studies on manganese peroxidase (MnP), an enzyme with optimal activity at acidic pH.[6][7]
Materials:
-
Purified or crude enzyme solution
-
50 mM this compound Buffer, pH 4.5 (prepared as in Protocol 1)
-
1.6 mM MnSO₄ solution
-
1.6 mM H₂O₂ solution
-
Spectrophotometer and cuvettes
-
Ice bath
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following:
-
2.0 mL of 50 mM lactic acid-sodium lactate buffer (pH 4.5)
-
0.1 mL of 1.6 mM MnSO₄ solution
-
0.8 mL of appropriately diluted enzyme solution
-
-
Initiate the Reaction: Start the enzymatic reaction by adding 0.1 mL of 1.6 mM H₂O₂. Mix gently.
-
Incubate: Incubate the reaction mixture at the desired temperature (e.g., 30°C) for a specific time (e.g., 3 minutes).
-
Stop the Reaction: Terminate the reaction by placing the tube in an ice bath.
-
Measure Absorbance: Measure the absorbance of the reaction mixture at the appropriate wavelength for the chosen substrate (e.g., 270 nm for the formation of the Mn³⁺-lactate complex).
-
Calculate Enzyme Activity: Use the Beer-Lambert law and the molar extinction coefficient of the product to calculate the enzyme activity.
Visualizations
References
- 1. annexpublishers.com [annexpublishers.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Purification and characterization of aspartic protease from Aspergillus niger and its efficient hydrolysis applications in soy protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical characterization of two new Aspergillus niger aspartic proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 2.3. Enzyme Activities [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
Application of Sodium Lactate in Anaerobic Microbiology: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Sodium lactate (B86563), the sodium salt of lactic acid, serves as a versatile and crucial component in the field of anaerobic microbiology. Its applications range from a carbon and electron source for the cultivation of fastidious anaerobes to an effective antimicrobial agent in food preservation and a substrate in bioelectrochemical systems. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing sodium lactate for their specific needs.
I. Application: Carbon and Electron Source for Sulfate-Reducing Bacteria (SRB)
Application Note: this compound is a preferred carbon and electron donor for the cultivation of many species of sulfate-reducing bacteria (SRB), such as those from the genus Desulfovibrio. In anaerobic respiration, SRB utilize lactate as an electron donor to reduce sulfate (B86663) to hydrogen sulfide. This metabolic capability is central to their role in biogeochemical cycles and in industrial processes such as bioremediation and microbially induced corrosion. The incomplete oxidation of lactate by many SRB species yields acetate, which can be a useful indicator of their metabolic activity.
Quantitative Data: Effect of this compound on Sulfate Reduction
The concentration of this compound can significantly influence the rate of sulfate reduction. The following table summarizes data from various studies on the effect of initial this compound concentration on sulfate reduction rates by SRB.
| Initial this compound Concentration (g/L) | Sulfate Reduction Rate (CSR) | Final Sulfate Concentration (mg/L) | Incubation Time (h) | Reference Organism/Community |
| 2.34 | - | - | - | Desulfovibrio desulfuricans strain REO-01 |
| 4.67 | 1.32 | 510 | 96 | Desulfovibrio desulfuricans strain REO-01[1] |
| 18 mM | - | - | 24 | Manure slurry microcosm |
Experimental Protocol: Cultivation and Enumeration of SRB using this compound Medium
This protocol describes the preparation of a modified Baars' medium for the cultivation of SRB and their enumeration using the Most Probable Number (MPN) technique.
1. Media Preparation (Modified Baars' Medium)
-
Basal Medium (per liter of distilled water):
-
Dipotassium phosphate (B84403) (K₂HPO₄): 0.5 g
-
Ammonium (B1175870) Chloride (NH₄Cl): 1.0 g
-
Calcium Chloride (CaCl₂): 0.5 g
-
Sodium sulfate (Na₂SO₄): 0.5 g
-
Magnesium sulfate heptahydrate (MgSO₄·7H₂O): 2.0 g
-
This compound (50% solution): 5.0 mL
-
Yeast extract: 1.0 g
-
-
Complementary Solution:
-
Ferrous ammonium sulfate hexahydrate ((NH₄)₂SO₄·FeSO₄·6H₂O): 1% solution
-
Procedure:
-
Dissolve the basal medium components in 1 liter of distilled water.
-
Adjust the pH to 7.2-7.5.
-
Dispense the medium into culture tubes or serum bottles, leaving a minimal headspace.
-
Bubble the medium with an oxygen-free gas (e.g., N₂) for 15-20 minutes to create anaerobic conditions.
-
Seal the tubes/bottles with butyl rubber stoppers and aluminum crimps.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Before inoculation, aseptically add the ferrous ammonium sulfate solution to a final concentration of 0.1%. The appearance of a black precipitate (FeS) upon growth indicates sulfate reduction.
2. Enumeration by Most Probable Number (MPN)
-
Prepare a series of dilutions of the sample (e.g., environmental water, soil extract) in a sterile anaerobic diluent.
-
Inoculate a set of three or five tubes of the prepared SRB medium with each dilution.
-
Incubate the tubes under anaerobic conditions at an appropriate temperature (e.g., 30-37°C) for 21-28 days.
-
Observe the tubes for blackening, which indicates the presence of SRB.
-
Record the number of positive tubes for each dilution and use an MPN table to estimate the concentration of SRB in the original sample.
Logical Workflow for SRB Cultivation and Enumeration
Metabolic Pathway of Lactate Oxidation in Desulfovibrio vulgaris
II. Application: Antimicrobial Agent
Application Note: this compound is widely used in the food industry, particularly in meat and poultry products, as a preservative to extend shelf life.[2][3] It exhibits bacteriostatic effects against a range of anaerobic and facultative anaerobic spoilage bacteria and pathogens, including Clostridium and Listeria species. Its antimicrobial activity is attributed to its ability to lower water activity and interfere with the proton motive force across the cell membrane. The effectiveness of this compound as an antimicrobial agent is dependent on its concentration, the pH of the environment, and the specific microorganism.
Quantitative Data: Antimicrobial Efficacy of this compound
The following table summarizes the inhibitory effects of this compound on the growth of various anaerobic bacteria.
| Organism | Medium/Food Matrix | This compound Concentration (%) | Incubation Conditions | Observed Effect |
| Sulphite-reducing anaerobic bacteria | Sausages | 1.2 | 4°C, 5 days | No growth observed[1] |
| Sulphite-reducing anaerobic bacteria | Sausages | 1.8 | 4°C, 5 days | No growth observed[1] |
| Clostridium botulinum | - | - | - | Toxin production inhibited[4] |
| Listeria monocytogenes | Laboratory media | - | pH 6.5, 20°C | Inhibited |
| Staphylococcus aureus | Laboratory media | - | pH 6.5, 20°C | Inhibited |
| Brochothrix thermosphacta | Laboratory media | - | pH 6.5, 20°C | Inhibited |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of anaerobic bacteria.[2][5][6]
1. Media and Reagents
-
Test Medium: Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood, or other suitable medium for anaerobic growth.
-
This compound Stock Solution: A sterile, high-concentration stock solution of this compound (e.g., 20% w/v) in the test medium.
-
Bacterial Inoculum: A standardized suspension of the anaerobic test organism in the broth medium, adjusted to a 0.5 McFarland turbidity standard.
2. Procedure
-
In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in the broth medium to achieve a range of final concentrations.
-
Leave one well as a positive control (no this compound) and one as a negative control (no bacteria).
-
Inoculate each well (except the negative control) with the standardized bacterial suspension.
-
Incubate the plate under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 48 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Experimental Workflow for MIC Determination
III. Application: Substrate in Microbial Fuel Cells (MFCs)
Application Note: this compound can be utilized as a carbon source and electron donor in the anode chamber of a microbial fuel cell (MFC). In an MFC, electrogenic bacteria anaerobically oxidize the organic substrate (lactate), transferring the electrons to the anode. These electrons then flow through an external circuit to the cathode, generating an electrical current. The performance of a lactate-fed MFC, in terms of power density and current density, is influenced by factors such as the concentration of this compound, the composition of the microbial community, and the design of the MFC.
Quantitative Data: Performance of Lactate-Fed Microbial Fuel Cells
The following table presents performance data from MFCs utilizing lactate as a substrate.
| Lactate Concentration | Maximum Power Density (mW/m²) | Current Density (mA/m²) | External Resistance (Ω) | Reference |
| - | 82 | 415 | 80 | [7][8][9] |
| Not specified | 32.4 | 0.44 (mA/cm²) | - | [6] |
Experimental Protocol: Operation of a Two-Chamber Microbial Fuel Cell with this compound
This protocol outlines the setup and operation of a laboratory-scale two-chamber H-type MFC using this compound as the anolyte fuel.
1. MFC Construction and Assembly
-
Chambers: Two glass bottles connected by a salt bridge or separated by a proton exchange membrane (PEM).
-
Electrodes: Carbon cloth or graphite (B72142) felt for both the anode and cathode.
-
External Circuit: Connect the anode and cathode with copper wire and an external resistor.
2. Anolyte and Catholyte Preparation
-
Anolyte: A buffered medium containing this compound as the carbon source and a mixed culture of anaerobic bacteria (e.g., from wastewater sludge) as the inoculum. A typical anolyte may contain M9 buffer with a final lactate concentration of 18 mmol/L.[10]
-
Catholyte: A buffered solution that can accept protons and electrons, such as a phosphate buffer.
3. MFC Operation
-
Assemble the MFC, ensuring the anode chamber is sealed to maintain anaerobic conditions.
-
Fill the anode chamber with the anolyte and the cathode chamber with the catholyte.
-
Purge the anolyte with an inert gas (e.g., nitrogen) to remove any residual oxygen.
-
Connect the external circuit and monitor the voltage across the resistor over time using a multimeter.
-
Calculate the current and power density to evaluate the MFC performance.
Experimental Workflow for MFC Operation
References
- 1. Optimization of Growth Conditions of Desulfovibrio desulfuricans Strain REO-01 and Evaluation of Its Cd(II) Bioremediation Potential for Detoxification of Rare Earth Tailings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. SULFATE REDUCTION BY BACTERIA (Technical Report) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 9. [Electricity generation from lactate using microbial fuel cell and the distribution characteristics of anode microbial community] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes: Sodium Lactate in the Cryopreservation of Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is an essential technique for the long-term storage of cultured cell lines, ensuring genetic stability and providing a ready source for experiments. The most common cryoprotective agent (CPA) is dimethyl sulfoxide (B87167) (DMSO), valued for its ability to permeate cell membranes and prevent the formation of damaging intracellular ice crystals. However, DMSO exhibits cellular toxicity and can influence cell differentiation, prompting research into alternative, less toxic cryoprotectants.
Sodium lactate (B86563), the sodium salt of lactic acid, is a naturally occurring osmolyte and has been explored as a cryoprotectant in various biological systems, notably in the preservation of red blood cells and fish surimi.[1][2] Its potential advantages include low toxicity and its role as a potential energy source for cells.[3] While not a conventional cryoprotectant for cultured cell lines, its properties merit investigation as a potential alternative or supplement to existing protocols.
These application notes provide an overview of the current, albeit limited, knowledge on the use of sodium lactate in cryopreservation and present experimental protocols for its evaluation in cultured cell lines. It is important to note that the use of this compound for cryopreserving adherent and suspension cell lines is not yet a widely established method, and the provided protocols should be considered as a starting point for optimization.
Putative Mechanism of Action
The precise mechanism of this compound as a cryoprotectant in nucleated mammalian cells is not fully elucidated but is thought to involve several principles of cryopreservation:
-
Osmotic Effects: As an osmolyte, this compound can help to dehydrate the cell before freezing, reducing the amount of intracellular water available to form ice crystals.
-
Vitrification: By increasing the solute concentration, this compound can contribute to the vitrification of the intracellular environment, a glass-like state that prevents ice crystal formation.
-
Membrane Stabilization: Like other solutes, this compound may interact with the lipid bilayer of the cell membrane, increasing its stability during the stresses of freezing and thawing.
-
Metabolic Support: Lactate can be utilized by many cell types as an energy source, which may aid in cellular recovery post-thaw.[3]
Data Presentation: Comparative Viability of Cryoprotective Agents
| Cell Line | Cryoprotectant | Concentration | Post-Thaw Viability (%) | Recovery (%) | Apoptosis (%) | Reference |
| Vero | 10% Glycerol | 10% (v/v) | 70 | Not Reported | Not Reported | [4] |
| Vero | 10% DMSO | 10% (v/v) | 60 | Not Reported | Not Reported | [4] |
| hMSC | Ectoin | 1-10% (w/v) | up to 72 | Not Reported | Not Reported | [5] |
| hMSC | Proline | 1-10% (w/v) | 22 | Not Reported | Not Reported | [5] |
| hMSC | Glycerol | 5-20% (v/v) | 0 | Not Reported | Not Reported | [5] |
| Adipose-Derived Stem Cells | 2% DMSO | 2% (v/v) | ~84 | Not Reported | Not Reported | [6] |
| Adipose-Derived Stem Cells | 10% DMSO | 10% (v/v) | ~88 | Not Reported | Not Reported | [6] |
| L929 | Carboxylated ε-poly-L-lysine | 7.5% (w/w) | >80 | Not Reported | Not Reported | [7][8] |
Experimental Protocols
The following are experimental protocols designed to test this compound as a cryoprotectant for both adherent and suspension cell lines. These protocols are based on standard cryopreservation techniques and incorporate this compound as an experimental variable. It is crucial to perform initial validation experiments to determine the optimal concentration of this compound and its compatibility with specific cell lines.
Protocol 1: Cryopreservation of Adherent Cell Lines with this compound
Materials:
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA solution
-
Fetal Bovine Serum (FBS)
-
This compound solution (sterile, cell culture grade)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Cryovials, sterile
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage tank
Procedure:
-
Cell Culture: Culture adherent cells in appropriate flasks until they reach 80-90% confluency. Ensure the cells are in the logarithmic growth phase.
-
Harvesting:
-
Aspirate the culture medium.
-
Wash the cell monolayer with PBS.
-
Add Trypsin-EDTA solution to detach the cells.
-
Incubate at 37°C until cells are detached.
-
Neutralize the trypsin with complete culture medium containing FBS.
-
Transfer the cell suspension to a conical tube.
-
-
Cell Counting and Viability:
-
Perform a cell count and determine viability using a hemocytometer and Trypan Blue exclusion. Viability should be >90%.
-
-
Centrifugation: Centrifuge the cell suspension at 100-200 x g for 5 minutes.
-
Preparation of Cryopreservation Media:
-
Prepare a basal cryopreservation medium of 90% FBS and 10% DMSO (Control).
-
Prepare experimental cryopreservation media containing varying concentrations of this compound. A starting point, based on red blood cell protocols, is a final concentration of 0.14 M this compound. It is recommended to test a range of concentrations (e.g., 0.1 M, 0.2 M, 0.5 M) with and without a reduced concentration of DMSO (e.g., 5%).
-
Example Experimental Medium: 85% FBS, 5% DMSO, 10% of a 1.4 M this compound stock solution (final concentration 0.14 M).
-
-
Resuspension:
-
Carefully aspirate the supernatant from the cell pellet.
-
Resuspend the cell pellet in the prepared cryopreservation medium at a concentration of 1-5 x 10⁶ cells/mL.
-
-
Aliquoting: Dispense 1 mL of the cell suspension into each pre-labeled cryovial.
-
Freezing:
-
Place the cryovials into a controlled-rate freezing container.
-
Place the container in a -80°C freezer overnight. This should achieve a cooling rate of approximately -1°C/minute.
-
-
Storage: Transfer the cryovials to a liquid nitrogen tank for long-term storage.
Protocol 2: Cryopreservation of Suspension Cell Lines with this compound
Procedure:
-
Cell Culture: Culture suspension cells to a density within the logarithmic growth phase.
-
Harvesting: Transfer the cell suspension to a conical tube.
-
Cell Counting and Viability: Perform a cell count and determine viability.
-
Centrifugation: Centrifuge at 100-200 x g for 5 minutes.
-
Preparation of Cryopreservation Media: Prepare control and experimental media as described in Protocol 1.
-
Resuspension: Resuspend the cell pellet in the cryopreservation medium at 1-5 x 10⁶ cells/mL.
-
Aliquoting and Freezing: Follow steps 7-9 from Protocol 1.
Protocol 3: Thawing of Cryopreserved Cells
Procedure:
-
Rapid Thawing: Remove the cryovial from liquid nitrogen and immediately place it in a 37°C water bath. Agitate gently until only a small ice crystal remains.
-
Dilution: Aseptically transfer the contents of the vial to a conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifugation: Centrifuge at 100-200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.
-
Resuspension and Plating: Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium. Plate the cells in an appropriate culture vessel.
-
Post-Thaw Analysis: Assess cell viability and attachment (for adherent cells) 24 hours post-thawing.
Mandatory Visualizations
Caption: Workflow for testing this compound as a cryoprotectant.
Caption: Cryopreservation-induced cellular stress pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound as cryostabilizer on physico-chemical attributes of croaker (Johnius gangeticus) muscle protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Alternatives to dimethylsulfoxide for serum-free cryopreservation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Methylcellulose and Dimethyl Sulfoxide as the Cryoprotectants in a Serum-Free Freezing Media for Cryopreservation of Adipose-Derived Adult Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polyampholytes as cryoprotective agents for mammalian cell cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Sodium Lactate in Media using High-Performance Liquid Chromatography (HPLC)
AN-HPLC-001
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of sodium lactate (B86563) in various aqueous-based media, such as cell culture and fermentation broths. The described protocol utilizes a reversed-phase or ion-exclusion chromatography approach, providing accurate and reproducible results. This document provides a comprehensive guide, including instrumentation, reagent preparation, detailed experimental protocols, and data analysis.
Introduction:
Sodium lactate, the sodium salt of lactic acid, is a critical metabolite in numerous biological processes and a key component in many cell culture media and pharmaceutical formulations.[1] Accurate quantification of this compound is essential for monitoring cell metabolism, optimizing fermentation processes, and for quality control in drug product manufacturing. High-Performance Liquid Chromatography (HPLC) offers a specific, sensitive, and accurate method for this purpose.[1][2][3] This application note presents a validated HPLC method suitable for routine analysis of this compound in media.
Principle of the Method:
This method employs either reversed-phase or ion-exclusion chromatography to separate this compound from other components in the sample matrix.[4] In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. More polar molecules, like lactate, will elute earlier. In ion-exclusion chromatography, an ion-exchange polymer-based column is used to separate analytes based on their pKa.[4] The separated this compound is then detected by a UV detector at a low wavelength, typically around 210 nm, where the carboxyl group absorbs light.[1][2] Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard concentration.
I. Instrumentation and Materials
1.1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or Gradient Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Data Acquisition and Analysis Software
1.2. Chemicals and Reagents:
-
This compound standard (Potency ≥ 99%)
-
Sulfuric Acid (H₂SO₄), HPLC grade
-
Phosphoric Acid (H₃PO₄), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
0.45 µm Nylon Membrane Filters[1]
1.3. Columns:
A variety of HPLC columns can be utilized. The selection will depend on the specific sample matrix and available instrumentation. Common choices include:
-
Ion-Exclusion Columns: These are highly effective for organic acid analysis.[4] Examples include columns with H-type sulfonated styrene (B11656) polymer stationary phases.
-
Mixed-Mode Columns: These columns offer a combination of reversed-phase and ion-exchange mechanisms.[7]
II. Experimental Protocols
2.1. Preparation of Mobile Phase:
-
For Reversed-Phase/Ion-Exclusion (Acidic Mobile Phase):
-
Prepare a 0.01 N Sulfuric Acid solution by carefully adding 0.28 mL of concentrated Sulfuric Acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Bring to volume with water and mix thoroughly.[8]
-
Alternatively, a 0.1% Phosphoric Acid solution can be prepared by adding 1 mL of concentrated Phosphoric Acid to 1 L of HPLC-grade water.[3]
-
Filter the mobile phase through a 0.45 µm nylon membrane filter and degas prior to use.[1]
-
2.2. Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 100 mg of this compound standard and dissolve it in a 100 mL volumetric flask with HPLC-grade water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve a concentration range that brackets the expected sample concentration (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL).
2.3. Sample Preparation:
-
Collect a representative sample of the medium.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any cells or debris.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If the expected this compound concentration is high, dilute the sample with the mobile phase to fall within the calibration curve range.
2.4. HPLC Conditions:
The following tables summarize typical HPLC conditions for this compound quantification based on different column types.
Table 1: Reversed-Phase HPLC Conditions
| Parameter | Condition | Reference |
| Column | C18, e.g., 250 mm x 4.6 mm, 5 µm | [5][6] |
| Mobile Phase | 0.01 N Sulfuric Acid in Water | [8] |
| Flow Rate | 0.6 - 1.2 mL/min | [1] |
| Column Temp. | Ambient or 30-40 °C | [9] |
| Injection Vol. | 10 - 20 µL | [9] |
| Detector | UV at 210 nm | [1][2] |
| Run Time | 10 - 15 minutes |
Table 2: Ion-Exclusion HPLC Conditions
| Parameter | Condition | Reference |
| Column | Ion-exclusion, e.g., 300 mm x 7.9 mm, 8 µm | |
| Mobile Phase | 0.1% Phosphoric Acid in Water | |
| Flow Rate | 0.6 mL/min | |
| Column Temp. | 40 °C | [9] |
| Injection Vol. | 10 µL | |
| Detector | UV at 200 nm | |
| Run Time | < 30 minutes | [3] |
2.5. System Suitability:
Before sample analysis, perform a system suitability test by injecting the mid-range standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
2.6. Calibration and Quantification:
-
Inject the prepared standard solutions in ascending order of concentration.
-
Generate a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.[1]
-
Inject the prepared samples.
-
Quantify the this compound concentration in the samples by interpolating their peak areas from the calibration curve.
III. Method Validation Data
The following table presents typical method validation parameters that should be assessed.
Table 3: Method Validation Parameters
| Parameter | Typical Specification | Reference |
| Linearity (r²) | ≥ 0.999 | [1][3] |
| Accuracy (% Recovery) | 98.0 - 102.0% | [10] |
| Precision (%RSD) | ≤ 2.0% | [1] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | [1] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | [1] |
IV. Diagrams
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Logical relationship of the analytical process.
V. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Peak or Very Small Peak | Injection issue | Check autosampler and syringe |
| Low sample concentration | Inject a higher concentration standard to verify | |
| Incorrect wavelength | Ensure detector is set to 200-210 nm | |
| Retention time too long | Extend the run time[6] | |
| Poor Peak Shape (Tailing/Fronting) | Column degradation | Replace column or guard column |
| pH of mobile phase | Adjust pH to optimize peak shape[6] | |
| Sample overload | Dilute sample and reinject | |
| Shifting Retention Times | Inconsistent mobile phase | Prepare fresh mobile phase and ensure proper mixing |
| Column temperature fluctuation | Use a column oven to maintain a stable temperature | |
| Air bubbles in the system | Degas the mobile phase and purge the pump | |
| Baseline Noise | Contaminated mobile phase | Use fresh, high-purity solvents |
| Detector lamp failing | Replace the detector lamp | |
| Air in the detector cell | Purge the detector |
VI. Conclusion
The HPLC method described in this application note provides a reliable and accurate means for quantifying this compound in various media. By following the detailed protocols for sample preparation, standard preparation, and HPLC analysis, researchers, scientists, and drug development professionals can obtain high-quality data for their specific applications. The choice between reversed-phase and ion-exclusion chromatography will depend on the sample matrix and available resources, but both approaches are capable of delivering excellent results. Proper method validation is crucial to ensure the accuracy and precision of the data.
References
- 1. ijsr.net [ijsr.net]
- 2. [PDF] Rp-Hplc Method Development and Validation for the Analysis of Pharmaceutical Drugs- 60 % this compound | Semantic Scholar [semanticscholar.org]
- 3. Reversed-Phase-HPLC Assay Method for Simultaneous Estimation of Sorbitol, this compound, and Sodium Chlorides in Pharmaceutical Formulations and Drug Solution for Infusion [scirp.org]
- 4. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Assay analysis of this compound. - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Separation of Organic Acids | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Discussion on the Analytical Method of this compound in Compound this compound and Glucose Injection in Chinese Pharmacopoeia [journal11.magtechjournal.com]
- 10. scirp.org [scirp.org]
Application Notes and Protocols for Sodium Lactate as an Alkalinizing Agent in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining a stable physiological pH is critical for the successful in vitro cultivation of mammalian cells. The optimal pH range for most cell lines is tightly regulated, typically between 7.2 and 7.4. Deviations from this range can adversely impact cell growth, viability, metabolism, and the quality of biologics produced. A common challenge in high-density cell cultures, particularly in fed-batch and perfusion systems, is the accumulation of acidic metabolic byproducts, primarily lactic acid and carbon dioxide, which can lead to a drop in the culture pH.
Traditionally, pH control in cell culture is achieved through the use of bicarbonate buffering systems in conjunction with CO₂ regulation, or by the addition of liquid bases such as sodium bicarbonate or sodium hydroxide. However, these methods can have drawbacks, including osmolality shifts and the potential for localized pH spikes that can be detrimental to cells.
An alternative and more metabolic approach to pH management is the use of sodium lactate (B86563). While lactic acid is a primary acidifying agent, its salt, sodium lactate, can serve as an indirect alkalinizing agent. When cells consume this compound as a carbon source, the process effectively removes a proton from the culture medium, leading to a gradual and more physiological increase in pH. This method of "metabolic pH control" offers a promising strategy to counteract acidification in cell culture systems.
These application notes provide a comprehensive overview of the principles and protocols for using this compound as an alkalinizing agent in mammalian cell culture.
Principle of Alkalinization by this compound Metabolism
The addition of this compound to a cell culture medium does not immediately increase the pH. As the salt of a weak acid, it has a negligible direct effect on the hydrogen ion concentration in a well-buffered system. The alkalinizing effect is a consequence of cellular metabolism.
Many cell types, particularly during specific phases of growth or under certain nutrient conditions, can utilize lactate as an energy source. The metabolic conversion of lactate to pyruvate, which then enters the tricarboxylic acid (TCA) cycle, consumes a proton (H⁺) from the extracellular environment. This removal of protons from the culture medium leads to a gradual increase in pH. The overall process can be summarized as follows:
Lactate⁻ + H⁺ ⇌ Lactic Acid (transport into the cell) Lactate⁻ + NAD⁺ → Pyruvate + NADH + H⁺ (intracellular conversion)
The net effect is the consumption of H⁺ from the culture medium, thereby counteracting the acidifying effects of glycolysis and other metabolic processes.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cell culture parameters based on published literature. It is important to note that the specific effects can be highly dependent on the cell line, culture conditions, and the metabolic state of the cells.
Table 1: Effect of this compound Concentration on CHO Cell Growth and Metabolism
| This compound Concentration (mM) | Effect on Specific Growth Rate | Effect on Lactate Production | Effect on Specific Productivity | Reference |
| 0-60 | 25% inhibition at higher concentrations (corrected for osmolarity) | Halted at high concentrations | Slight increase (10%) | [1] |
| 40 (fed on day 3) | No significant impact on growth curve initially | Increased overall lactate concentration | Not specified | [2] |
Table 2: Impact of Lactate Feeding on Hybridoma Cell Culture
| Lactate Concentration | Effect on Specific Growth Rate | Effect on Specific Death Rate | Primary Inhibitory Factor | Reference |
| Increasing concentrations | Decreased | Increased | Osmotic pressure | [3] |
Experimental Protocols
Protocol 1: Preparation of Sterile this compound Stock Solution
Materials:
-
Sodium L-lactate powder (cell culture grade)
-
Cell culture grade water (e.g., WFI or equivalent)
-
Sterile bottles for storage
-
0.22 µm sterile filter
-
Sterile serological pipettes and tubes
-
Calibrated pH meter
Procedure:
-
Determine the desired stock solution concentration. A common starting point is a 1 M stock solution.
-
Calculation for 1 M this compound Solution (100 mL):
-
The molecular weight of this compound (C₃H₅NaO₃) is 112.06 g/mol .
-
To make 100 mL (0.1 L) of a 1 M solution, you will need: 1 mol/L * 0.1 L * 112.06 g/mol = 11.206 g of this compound powder.
-
-
Dissolution:
-
In a sterile beaker or flask, add approximately 80 mL of cell culture grade water.
-
Slowly add the weighed this compound powder while gently stirring until it is completely dissolved.
-
-
pH Adjustment (Optional but Recommended):
-
Check the pH of the solution using a calibrated pH meter.
-
The pH of a this compound solution should be near neutral. If necessary, adjust the pH to between 7.0 and 7.4 using sterile 1 N HCl or 1 N NaOH.
-
-
Final Volume Adjustment:
-
Add cell culture grade water to bring the final volume to 100 mL.
-
-
Sterilization:
-
Sterilize the this compound solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.
-
-
Storage:
-
Store the sterile stock solution at 2-8°C.
-
Protocol 2: Using this compound for pH Control in a Fed-Batch Bioreactor
This protocol describes a reactive approach to pH control where this compound is added in response to a drop in pH, often due to the accumulation of lactic acid from glucose metabolism.
Materials:
-
Cell culture bioreactor with pH monitoring and control capabilities
-
Sterile 1 M this compound stock solution (prepared as in Protocol 1)
-
Peristaltic pump and sterile tubing
Procedure:
-
Bioreactor Setup:
-
Set up the bioreactor with your specific cell line and culture medium according to your standard protocol.
-
Calibrate the pH probe and set the desired pH deadband (e.g., 7.0 - 7.2).
-
-
Initial Culture Phase:
-
Allow the cell culture to proceed as normal. Initially, pH may be controlled by CO₂ sparging or the addition of a base like sodium bicarbonate.
-
-
Initiation of Lactate Feeding:
-
Monitor the lactate concentration in the culture. Lactate feeding is typically initiated when cells enter a metabolic state where they can consume lactate, often during the stationary phase or when glucose levels become limiting.
-
When the culture pH drops below the lower setpoint of the deadband (e.g., below 7.0), initiate the addition of the sterile 1 M this compound solution.
-
-
Automated pH Control with this compound:
-
Configure the bioreactor's control system to add the this compound solution via the peristaltic pump when the pH falls below the setpoint.
-
The addition rate should be carefully optimized to avoid rapid changes in osmolality and to match the cells' lactate consumption rate. Start with a slow, intermittent addition and monitor the pH response.
-
-
Monitoring and Optimization:
-
Continuously monitor the pH, viable cell density, viability, glucose, and lactate concentrations.
-
If the pH continues to drop despite this compound addition, it may indicate that the cells are not consuming lactate at a sufficient rate. In such cases, a combination with a traditional base addition might be necessary.
-
If the pH rises too quickly, decrease the rate of this compound addition.
-
Monitor the osmolality of the culture medium to ensure it remains within an acceptable range for your cell line.
-
Protocol 3: Monitoring Intracellular and Extracellular pH
Materials:
-
pH-sensitive fluorescent dyes (e.g., BCECF-AM for intracellular pH, Phenol (B47542) Red in medium for extracellular pH)
-
Fluorescence microscope or plate reader
-
Calibrated pH meter
-
Blood gas analyzer (for pCO₂)
Procedure:
-
Extracellular pH Monitoring:
-
Phenol Red: The color of the phenol red in the culture medium provides a continuous visual indication of the pH. A change from red to yellow indicates acidification.
-
pH Meter: For accurate measurements, aseptically remove a small sample of the culture medium and measure the pH using a calibrated pH meter.
-
-
Intracellular pH Monitoring:
-
Loading Cells with BCECF-AM:
-
Prepare a stock solution of BCECF-AM in DMSO.
-
Incubate a sample of your cell suspension with the BCECF-AM solution according to the manufacturer's instructions (typically 1-10 µM for 30-60 minutes at 37°C).
-
Wash the cells to remove excess dye.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the excitation wavelengths for the protonated (e.g., ~440 nm) and deprotonated (e.g., ~490 nm) forms of the dye, and at the emission wavelength (e.g., ~535 nm).
-
The ratio of the fluorescence intensities at the two excitation wavelengths is used to determine the intracellular pH.
-
-
Calibration:
-
To obtain quantitative pH values, a calibration curve must be generated by equilibrating the intracellular and extracellular pH using a protonophore like nigericin (B1684572) in buffers of known pH.
-
-
-
Data Analysis:
-
Correlate the changes in extracellular and intracellular pH with the addition of this compound and the metabolic data (glucose and lactate concentrations). This will provide insights into the effectiveness of this compound in maintaining pH homeostasis both inside and outside the cells.
-
Visualizations
Lactate Metabolism and its Role in pH Regulation
Caption: Metabolic pathway of lactate and its influence on pH.
Experimental Workflow for Implementing this compound pH Control
Caption: Workflow for pH control using this compound.
Signaling Pathways Influenced by Lactate
Caption: Key signaling pathways affected by lactate.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| pH continues to drop after this compound addition. | - Cells are not in a metabolic state to consume lactate.- Lactate consumption rate is lower than the acid production rate.- High glucose concentration is promoting lactate production. | - Ensure the culture has reached a phase where lactate consumption is favorable (e.g., lower glucose levels).- Increase the concentration of this compound added, while monitoring osmolality.- Combine this compound feeding with a traditional base addition. |
| Osmolality increases to inhibitory levels. | - Excessive addition of concentrated this compound solution. | - Use a less concentrated stock solution of this compound.- Optimize the addition strategy to a slower, more continuous feed.- Monitor the osmolality regularly and adjust the feeding strategy accordingly. |
| Cell growth is inhibited after this compound addition. | - High osmolality.- Direct inhibitory effects of high lactate concentrations on the specific cell line. | - Reduce the concentration of this compound.- Characterize the tolerance of your specific cell line to lactate and osmolality.- Ensure the this compound is L-lactate, as D-lactate can be inhibitory. |
Conclusion
The use of this compound as an alkalinizing agent offers a metabolic approach to pH control in cell culture. By leveraging the cell's own metabolic machinery, it allows for a more gradual and potentially more physiological method of counteracting acidification compared to traditional base addition. This can be particularly advantageous in high-density cultures where metabolic waste accumulation is a significant challenge. Successful implementation requires careful monitoring of key culture parameters, including pH, cell growth, and metabolite concentrations, as well as an understanding of the specific metabolic characteristics of the cell line being used. The protocols and data provided in these application notes serve as a guide for researchers to explore and optimize the use of this compound for enhanced pH control and improved cell culture performance.
References
- 1. Effects of ammonium and lactate on growth and metabolism of a recombinant Chinese hamster ovary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of lactate concentration on hybridoma culture in lactate-controlled fed-batch operation - PubMed [pubmed.ncbi.nlm.nih.gov]
formulation of minimal lactate medium for specific bacteria
Application Notes and Protocols for the Formulation and Use of Minimal Lactate (B86563) Media for Specific Bacteria
For researchers in microbiology, drug development, and metabolic engineering, the ability to cultivate specific bacteria in a precisely defined minimal medium is fundamental. A minimal medium provides only the essential nutrients for growth, allowing for controlled studies of metabolism, genetic function, and drug efficacy. Lactate, a key metabolite in many biological systems, serves as an important carbon source for a variety of bacteria. This document provides detailed application notes and protocols for the formulation and use of minimal lactate media tailored for common research bacteria, including Escherichia coli, Bacillus subtilis, and Pseudomonas fluorescens.
Data Presentation: Comparative Minimal Lactate Media Formulations
The following table summarizes the composition of minimal lactate media for three commonly studied bacterial species. The formulations are based on established minimal media, such as M9 and C minimal medium, adapted for lactate as the sole carbon source.
| Component | Escherichia coli (M9-Lactate) | Bacillus subtilis (C-Lactate) | Pseudomonas fluorescens (M9-Lactate adapted) |
| Carbon Source | |||
| Sodium Lactate (60% syrup) | 10 mL | 10 mL | 10 mL |
| or this compound (solid) | ~6.7 g | ~6.7 g | ~6.7 g |
| Basal Salts | |||
| Na2HPO4·7H2O | 6.78 g | - | 6.78 g |
| KH2PO4 | 3 g | 20 g (in 5X C salts) | 3 g |
| NaCl | 0.5 g | - | 0.5 g |
| NH4Cl | 1 g | - | 1 g |
| K2HPO4·3H2O | - | 80 g (in 5X C salts) | - |
| (NH4)2SO4 | - | 16.5 g (in 5X C salts) | - |
| Divalent Cations | |||
| MgSO4·7H2O | 0.49 g | 12.3 g (in III' salts) | 0.49 g |
| CaCl2·2H2O | 14.7 mg | - | 14.7 mg |
| Trace Elements | |||
| FeSO4·7H2O | Optional, e.g., 0.5 mL of 0.01M solution | - | Optional, e.g., 0.5 mL of 0.01M solution |
| MnSO4·4H2O | - | 0.232 g (in III' salts) | - |
| ZnCl2 | - | 12.5 mL of 100mM solution (in III' salts) | - |
| Supplements | |||
| Tryptophan | - | 5 mg | - |
| Ferric Ammonium Citrate | - | 2.2 mg | - |
| Potassium Glutamate | - | 2 mL (40%) | - |
| Sodium Succinate | - | 2 mL (30%) | - |
| Solvent | |||
| Distilled/Deionized Water | to 1 L | to 1 L | to 1 L |
| pH | 7.0-7.2 | 7.0 | 7.0-7.2 |
Note: The exact concentration of this compound may need to be optimized for specific strains and experimental conditions. The concentrations provided are a general starting point.
Experimental Protocols
Protocol 1: Preparation of M9-Lactate Minimal Medium for E. coli and P. fluorescens
This protocol describes the preparation of 1 liter of M9-Lactate minimal medium.
Materials:
-
Na2HPO4·7H2O
-
KH2PO4
-
NaCl
-
NH4Cl
-
This compound (60% syrup or solid)
-
MgSO4·7H2O (1 M stock solution, sterile)
-
CaCl2·2H2O (1 M stock solution, sterile)
-
Distilled or deionized water
-
Autoclave
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare 5X M9 Salts:
-
Dissolve the following in 800 mL of distilled water:
-
64 g Na2HPO4·7H2O
-
15 g KH2PO4
-
2.5 g NaCl
-
5.0 g NH4Cl
-
-
Adjust the volume to 1 liter with distilled water.
-
Sterilize by autoclaving.
-
-
Prepare 1 L of 1X M9-Lactate Medium:
-
To 750 mL of sterile distilled water, aseptically add:
-
200 mL of sterile 5X M9 salts.
-
10 mL of 60% this compound syrup (filter-sterilized) or an equivalent amount of solid this compound.
-
-
Mix well.
-
Aseptically add:
-
2 mL of sterile 1 M MgSO4·7H2O.
-
0.1 mL of sterile 1 M CaCl2·2H2O.
-
-
Bring the final volume to 1 liter with sterile distilled water.
-
Check and adjust the pH to 7.0-7.2 with sterile NaOH or HCl if necessary.
-
Protocol 2: Preparation of C-Lactate Minimal Medium for Bacillus subtilis[1]
This protocol is adapted from the C minimal medium for B. subtilis.
Materials:
-
KH2PO4
-
K2HPO4·3H2O
-
(NH4)2SO4
-
This compound (60% syrup or solid)
-
Tryptophan
-
Ferric Ammonium Citrate
-
Potassium Glutamate (40% solution)
-
Sodium Succinate (30% solution)
-
MnSO4·4H2O
-
MgSO4·7H2O
-
ZnCl2 (100 mM solution)
-
Distilled or deionized water
-
Autoclave
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare 5X C salts:
-
Dissolve 20 g KH2PO4, 80 g K2HPO4·3H2O, and 16.5 g (NH4)2SO4 in distilled water to a final volume of 1 L.[1]
-
Sterilize by autoclaving.
-
-
Prepare 100X III' salts:
-
Dissolve 0.232 g MnSO4·4H2O and 12.3 g MgSO4·7H2O in distilled water. Add 12.5 mL of a 100 mM ZnCl2 solution and bring the final volume to 1 L.[1]
-
Sterilize by filter sterilization.
-
-
Prepare 1 L of C-Lactate Medium:
-
To 700 mL of sterile distilled water, aseptically add:
-
200 mL of sterile 5X C salts.
-
10 mL of 60% this compound syrup (filter-sterilized).
-
1 mL of Tryptophan (5 mg/mL, filter-sterilized).[1]
-
1 mL of Ferric Ammonium Citrate (2.2 mg/mL, filter-sterilized).[1]
-
10 mL of 100X III' salts.
-
2 mL of 40% Potassium Glutamate (filter-sterilized).[1]
-
2 mL of 30% Sodium Succinate (filter-sterilized).[1]
-
-
Bring the final volume to 1 liter with sterile distilled water.
-
Protocol 3: Measuring Bacterial Growth Curve in Minimal Lactate Medium
This protocol outlines the steps for determining the growth characteristics of bacteria in the prepared minimal lactate medium.[2][3][4]
Materials:
-
Prepared sterile minimal lactate medium.
-
Bacterial strain of interest.
-
Sterile culture tubes or flasks.
-
Incubator with shaking capabilities.
-
Spectrophotometer.
-
Sterile pipettes and tips.
Procedure:
-
Inoculum Preparation:
-
Streak the bacterial strain on a suitable agar (B569324) plate and incubate overnight.
-
Pick a single colony and inoculate it into a small volume (e.g., 5 mL) of the minimal lactate medium.
-
Incubate overnight at the optimal temperature with shaking to create a starter culture.
-
-
Growth Curve Experiment:
-
In a larger flask, add a defined volume of fresh, pre-warmed minimal lactate medium.
-
Inoculate the fresh medium with the overnight starter culture to a starting optical density (OD600) of approximately 0.05.
-
Incubate the culture at the optimal temperature with constant shaking.
-
At regular time intervals (e.g., every hour), aseptically remove a small aliquot of the culture.
-
Measure the OD600 of the aliquot using a spectrophotometer. Use the uninoculated minimal lactate medium as a blank.
-
Continue taking measurements until the culture reaches the stationary phase (i.e., the OD600 no longer increases).
-
-
Data Analysis:
-
Plot the OD600 values against time on a semi-logarithmic graph (log OD600 vs. time).
-
From the graph, determine the lag phase, exponential (log) phase, stationary phase, and death phase.
-
Calculate the specific growth rate (µ) and the doubling time (t_d) from the slope of the linear portion of the curve in the exponential phase.
-
Mandatory Visualizations
Lactate Utilization Pathway in Escherichia coli
Caption: Simplified lactate utilization pathway in E. coli.
Experimental Workflow for Minimal Lactate Medium Preparation and Use
Caption: Workflow for preparing and using minimal lactate medium.
Lactate Metabolism in Pseudomonas aeruginosa
Caption: Lactate dehydrogenase system in P. aeruginosa.[5]
References
- 1. C minimal medium - SubtiWiki [subtiwiki.uni-goettingen.de]
- 2. Precise, High-throughput Analysis of Bacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. The Pseudomonas aeruginosa Complement of Lactate Dehydrogenases Enables Use of d- and l-Lactate and Metabolic Cross-Feeding - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sodium Lactate Precipitation in Concentrated Solutions
Welcome to the Technical Support Center for troubleshooting sodium lactate (B86563) precipitation in concentrated solutions. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with sodium lactate solubility during their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound precipitation in my concentrated solution?
A1: this compound precipitation in concentrated aqueous solutions can be triggered by several factors:
-
Temperature Fluctuations: this compound solubility is temperature-dependent. A decrease in temperature can lead to supersaturation and subsequent precipitation.
-
High Concentration: Exceeding the solubility limit of this compound at a given temperature is a primary cause of precipitation.
-
pH Shifts: Changes in the solution's pH can affect the equilibrium between lactate and lactic acid, potentially reducing solubility.
-
Presence of Impurities: Impurities can act as nucleation sites, initiating the crystallization process even at concentrations below the normal saturation point. A common impurity is the formation of less soluble lactic acid oligomers.[1]
-
Common Ion Effect: The presence of other sodium salts in the solution can decrease the solubility of this compound.
Q2: My this compound solution has turned cloudy after storage at a lower temperature. What should I do?
A2: Cloudiness after storage at a lower temperature indicates that the this compound has precipitated out of the solution due to decreased solubility.
-
Initial Step: Gently warm the solution while stirring. This will likely redissolve the precipitate if the issue is solely temperature-related.
-
Prevention: If this is a recurring issue, consider storing the solution at a controlled room temperature or in a temperature-controlled incubator. If the protocol allows, you could also consider preparing a slightly less concentrated solution.
Q3: I suspect impurities are causing precipitation. How can I confirm this?
A3: The presence of impurities, particularly oligomers of lactic acid, can significantly reduce the solubility of this compound.[1]
-
Lactic Acid Oligomers: These can form from the condensation of lactic acid molecules.[1] Their salts are generally less soluble than the monomeric this compound.[1]
-
Analytical Confirmation: High-Performance Liquid Chromatography (HPLC) is an effective method to detect and quantify lactic acid and its oligomers.[2][3][4]
Q4: Can the pH of my solution influence this compound precipitation?
A4: Yes, pH can play a role in the stability of your this compound solution. While this compound itself is the salt of a weak acid and a strong base, significant shifts in pH can alter the equilibrium. A decrease in pH could lead to the formation of lactic acid, which has different solubility characteristics. For most applications, maintaining a pH between 6.5 and 7.5 is recommended for optimal stability of this compound solutions.[5]
Troubleshooting Guide
Issue 1: Unexpected Precipitation in a Concentrated this compound Solution
Symptoms: The solution appears cloudy, or visible crystals have formed at the bottom of the container.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation: Factors Influencing this compound Solubility
| Factor | Observation | Recommended Action |
| Temperature | Solubility generally increases with temperature. | Maintain a stable, controlled temperature. If precipitation occurs upon cooling, gently warm the solution. |
| Concentration | Higher concentrations are more prone to precipitation. | If possible, work with concentrations that are not at the saturation limit. |
| pH | Stable in the pH range of 6.5-7.5.[5] | Monitor and adjust the pH of the solution as needed. |
| Impurities | Lactic acid oligomers are less soluble and can act as nucleation sites.[1] | Use high-purity this compound. Analyze for oligomers if precipitation is persistent. |
| Common Ions | The presence of other sodium salts can reduce solubility. | Be mindful of the overall ionic composition of your solution. |
Experimental Protocols
Protocol 1: Determination of this compound Concentration by Titration
This protocol is a simplified method for determining the concentration of this compound in an aqueous solution.
Materials:
-
This compound solution (sample)
-
0.1 M Hydrochloric acid (HCl) solution (standardized)
-
Deionized water
-
Acetone
-
pH meter or suitable indicator
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh a sample of the this compound solution (e.g., equivalent to approximately 300 mg of this compound).
-
Dissolve the sample in a 1:1 mixture of deionized water and acetone.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Immerse the pH electrode in the solution.
-
Titrate the solution with 0.1 M HCl, recording the volume of titrant added and the corresponding pH.
-
The endpoint is the point of maximum inflection on the titration curve.
-
Calculate the concentration of this compound in your sample.
Protocol 2: Analysis of Lactic Acid Oligomers by HPLC
This protocol provides a general guideline for the analysis of lactic acid oligomers. Specific parameters may need to be optimized for your system.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A mixed-mode anion-exchange column, such as a Primesep B2, is suitable for separating lactic acid and its oligomers.[2]
Mobile Phase and Conditions:
-
A common mobile phase is a mixture of acetonitrile (B52724) and water with an acidic buffer, such as 0.1% phosphoric acid.[2]
-
Flow Rate: 0.5 mL/min[2]
-
Detection: UV at 210 nm[2]
Procedure:
-
Sample Preparation: Dilute the this compound solution in the mobile phase to an appropriate concentration.
-
Injection: Inject the prepared sample into the HPLC system.
-
Analysis: Monitor the chromatogram for peaks corresponding to lactic acid and its oligomers (dimers, trimers, etc.). The retention time will increase with the size of the oligomer.
-
Quantification: Use appropriate standards for lactic acid and, if available, its oligomers to quantify their presence in the sample.
Workflow for HPLC Analysis of Oligomers:
Caption: Experimental workflow for HPLC analysis of lactic acid oligomers.
Methods to Prevent Lactate Polymerization
The formation of lactic acid oligomers, a common cause of precipitation, can be minimized through the following strategies:
-
pH Control: Maintaining a neutral to slightly alkaline pH (around 7.0-8.5) can help prevent the self-condensation of lactic acid into oligomers.
-
Temperature Management: Avoid prolonged exposure to high temperatures, as heat can promote the dehydration reaction that leads to oligomerization.
-
Use of High-Purity Monomer: Starting with a high-purity source of this compound with low residual lactic acid can reduce the likelihood of oligomer formation.
-
Controlled Neutralization: When preparing this compound from lactic acid, a slow and controlled neutralization with a base like sodium hydroxide, accompanied by cooling, can minimize side reactions.[1]
By understanding the factors that influence this compound solubility and by employing the troubleshooting strategies and analytical methods outlined in this guide, researchers can effectively manage and prevent precipitation issues in their concentrated solutions.
References
Technical Support Center: Optimizing Sodium Lactate for Maximal Cell Growth
Welcome to the technical support center for optimizing sodium lactate (B86563) concentration in cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of sodium lactate to add to my cell culture?
A1: The optimal this compound concentration is highly dependent on the cell type and experimental goals. While some studies have shown that low concentrations (e.g., 1 mM) can promote stemness in human mesenchymal stem cells[1], higher concentrations can be inhibitory to the growth of other cell lines. For example, in Magnetospirillum gryphiswaldense, a lower concentration of 2.3 mmol l-1 resulted in a higher growth rate compared to 20 mmol l-1[2]. For certain cancer cell lines like A549, a concentration of 20 mM this compound in glucose-free medium prolonged survival, whereas concentrations above this, such as 80 mM, were found to be cytotoxic[3]. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: My cells are producing high levels of lactate, leading to a drop in pH. What can I do?
A2: High lactate accumulation is a common issue in high-density cell cultures, which can inhibit cell growth and productivity.[4][5] This is often due to overflow metabolism when glucose is abundant or oxygen is limited.[4] To mitigate this, consider the following strategies:
-
Optimize Feeding Strategy: Avoid large boluses of glucose and consider more frequent or continuous feeding to maintain a lower, stable glucose concentration.[4]
-
Alternative Carbon Sources: Supplementing with alternative carbon sources like galactose or fructose (B13574) can help reduce the rate of glycolysis and subsequent lactate production.[4]
-
Improve Oxygenation: Ensure adequate dissolved oxygen (DO) levels and proper mixing to support oxidative metabolism.[4]
-
Temperature Shift: A temperature reduction during the later phase of the culture can lower the metabolic rate and decrease lactate production.[4]
Q3: I am observing high variability in my results when using this compound. What are the potential causes?
A3: High variability in experiments with this compound can stem from several factors, particularly in 3D cell cultures like spheroids.[6] Potential causes include:
-
Heterogeneity in Spheroid Size: Differences in the size and cell number of spheroids can lead to varied metabolic states and lactate levels.[6]
-
Necrotic Cores: The presence of necrotic cores in larger spheroids can alter the overall metabolism of the culture.[6]
-
Inconsistent Sampling: Ensure thorough but gentle mixing of the conditioned medium before taking a sample for analysis.[6]
-
pH Fluctuation: The addition of this compound can sometimes affect the pH of the culture medium. It is important to monitor and control the pH throughout the experiment.[7]
Q4: Should I use L-lactate or a racemic mixture (DL-lactate) for my experiments?
A4: It is generally recommended to use the L-isomer of lactate (L-lactate or sodium L-lactate) for cell culture experiments, as this is the form that is naturally produced and metabolized by mammalian cells.[7][8] Using a DL-lactate mixture will mean that only half of the effective concentration is the biologically active L-form.[8] High purity sodium L-lactate is preferable to avoid introducing unknown variables into your experiment.[8]
Troubleshooting Guides
Issue 1: Decreased Cell Viability After this compound Supplementation
| Possible Cause | Troubleshooting Step |
| Lactate Toxicity | The concentration of this compound may be too high for your specific cell line. Perform a dose-response curve to determine the optimal, non-toxic concentration.[3] |
| pH Imbalance | The addition of this compound may have altered the pH of the culture medium to a suboptimal range. Monitor the pH of the medium after supplementation and adjust as necessary. |
| Osmolality Increase | The addition of this compound increases the osmolality of the medium, which can stress cells. Measure the osmolality and ensure it remains within the optimal range for your cells. |
Issue 2: Inconsistent or Unexpected Effects on Cell Growth
| Possible Cause | Troubleshooting Step |
| Cell Line Specific Effects | Different cell lines can respond differently to lactate. Some may use it as an energy source, while for others it may induce specific signaling pathways.[3][9] Research the known metabolic preferences of your cell line. |
| Culture Conditions | The effect of lactate can be influenced by other culture parameters such as glucose concentration and oxygen availability.[4] Standardize these conditions across all experiments. |
| Purity of this compound | Impurities in the this compound reagent could have unintended effects on the cells.[8] Use a high-purity, cell culture-grade this compound. |
Quantitative Data Summary
| Cell Type | This compound Concentration | Observed Effect | Reference |
| Human Mesenchymal Stem Cells | 1 mM | Promoted stemness | [1] |
| Magnetospirillum gryphiswaldense | 2.3 mmol l-1 | Higher growth rate | [2] |
| Magnetospirillum gryphiswaldense | 20 mmol l-1 | Inhibited cell growth | [2] |
| A549 Cancer Cells (in glucose-free media) | 20 mM | Prolonged survival | [3] |
| A549 Cancer Cells (in glucose-free media) | 80 mM | Cytotoxic | [3] |
| Non-tumorigenic Breast Epithelial (MCF 10A) | 10 mM | Maintained equivalent growth rate to control | [10] |
| Breast Cancer (MCF7 and MDA-MB-231) | 20 mM | Maintained equivalent growth rate to control | [10] |
| CD14+ Monocytes | 3.5 mM and 15 mM | Decreased cytokine production and reduced extracellular acidification rate | [11] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
-
Cell Seeding: Plate your cells at a desired density in a multi-well plate (e.g., 96-well or 24-well). Allow cells to attach and resume proliferation for 24 hours.
-
Preparation of this compound Solutions: Prepare a stock solution of high-purity sodium L-lactate in sterile PBS or cell culture medium. From this stock, prepare a serial dilution to create a range of working concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium without added this compound).
-
Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability/Proliferation Assay: At the end of the incubation period, assess cell viability and/or proliferation using a standard assay (e.g., MTT, PrestoBlue, or cell counting).
-
Data Analysis: Plot the cell viability/proliferation against the this compound concentration to determine the optimal concentration that promotes maximal growth or the desired effect without inducing cytotoxicity.
Protocol 2: Measuring Lactate Concentration in Conditioned Medium
-
Sample Collection: Carefully collect a sample of the conditioned medium from your cell culture. If the sample is not to be assayed immediately, store it at -80°C.
-
Sample Preparation: Thaw frozen samples on ice. If necessary, centrifuge the sample to pellet any cells or debris and use the supernatant for the assay. Dilute the sample if the lactate concentration is expected to be high.
-
Lactate Assay: Use a commercial colorimetric or fluorometric lactate assay kit. Follow the manufacturer's instructions carefully. This typically involves:
-
Preparing a standard curve with the provided lactate standard.
-
Adding the reaction mixture (containing lactate dehydrogenase and a probe) to the standards and samples.
-
Incubating for the recommended time at the specified temperature.
-
Measuring the absorbance or fluorescence at the appropriate wavelength.
-
-
Calculation: Determine the lactate concentration in your samples by comparing their readings to the standard curve.
Signaling Pathways and Workflows
Certain signaling pathways have been shown to be influenced by lactate. For instance, lactate can activate the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival and proliferation.[9]
Caption: Experimental workflow for determining optimal this compound concentration.
Caption: Simplified PI3K/Akt/mTOR signaling pathway activated by lactate.
References
- 1. This compound promotes stemness of human mesenchymal stem cells through KDM6B mediated glycolytic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. cellculturedish.com [cellculturedish.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. High extracellular lactate causes reductive carboxylation in breast tissue cell lines grown under normoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo Effects of Lactate on Metabolism and Cytokine Production of Human Primary PBMCs and Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sodium Lactate Interference in Protein Quantification Assays
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to sodium lactate (B86563) interference in common protein quantification assays.
Frequently Asked Questions (FAQs)
Q1: Can sodium lactate in my sample buffer interfere with protein quantification assays?
Yes, this compound has the potential to interfere with common protein quantification assays. The extent of interference can depend on the concentration of this compound, the specific assay being used (e.g., Bradford, BCA, Lowry), and the composition of the sample matrix. High concentrations of salts can alter the pH of the assay reagents or interact with the assay chemistry, leading to inaccurate protein concentration measurements.
Q2: How does this compound interfere with different protein assays?
The mechanism of interference can vary between assays:
-
Bradford Assay: This assay relies on the binding of Coomassie dye to proteins, primarily interacting with basic amino acid residues. High salt concentrations, including this compound, can potentially disrupt this interaction, leading to either an underestimation or overestimation of the protein concentration. Additionally, significant changes in buffer pH due to this compound can affect the dye's spectral properties.
-
Bicinchoninic Acid (BCA) Assay: The BCA assay is based on the reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium, followed by the chelation of Cu⁺ by BCA. While generally more robust against many interfering substances than other assays, strong acids or bases and chelating agents can affect the accuracy. High concentrations of this compound could potentially alter the pH of the working reagent, thereby affecting the reaction.
-
Lowry Assay: The Lowry method also involves the reduction of copper ions by protein, followed by the reduction of the Folin-Ciocalteu reagent by copper-complexed proteins. This assay is highly sensitive to a wide range of interfering substances, including many salts. The UV/visible spectrum of this compound shows some absorbance in the region of 700-800 nm, which could potentially interfere with the Lowry assay's absorbance reading at 750 nm.[1]
-
UV Absorbance at 280 nm (A280): This method is sensitive to any substance that absorbs UV light at 280 nm. While lactate in aqueous solutions does not have strong chromophores that absorb at wavelengths greater than 290 nm, other components in a this compound-containing buffer might.[1] Therefore, it is crucial to use the exact same buffer (including the same concentration of this compound) for the blank measurement.
Q3: What is the maximum acceptable concentration of this compound in my protein sample for each assay?
Q4: How can I test for this compound interference in my protein assay?
You can perform a "spike and recovery" experiment. Prepare a known concentration of a standard protein (like BSA) in your sample buffer containing this compound and in a compatible buffer without this compound. Measure the protein concentration in both samples. If the measured concentration in the presence of this compound deviates significantly from the expected concentration, then interference is occurring.
Q5: Are there any protein quantification assays that are less susceptible to interference from this compound?
Assays that are generally more resistant to high salt concentrations may be a better choice. However, compatibility should always be verified experimentally. Some commercially available detergent-compatible or reducing agent-compatible Bradford or BCA assay kits might offer better performance, but their compatibility with this compound specifically is not guaranteed.
Troubleshooting Guides
Issue 1: Inaccurate or inconsistent protein concentration readings in samples containing this compound.
Symptoms:
-
Higher than expected background absorbance in blank samples.
-
Non-linear standard curves.
-
Poor reproducibility between replicate samples.
Probable Cause: this compound is interfering with the assay chemistry, either by altering the pH, interacting with the dye or copper ions, or affecting protein solubility.
Troubleshooting Steps:
-
Dilute the Sample: If the protein concentration is high enough, diluting the sample with a compatible buffer can reduce the this compound concentration to a non-interfering level.
-
Buffer Exchange/Desalting: Remove the this compound from the sample.
-
Dialysis: Dialyze the sample against a buffer compatible with the protein assay.
-
Desalting Columns: Use a desalting column to perform a rapid buffer exchange.
-
-
Protein Precipitation: Precipitate the protein to separate it from the interfering this compound. A common method is trichloroacetic acid (TCA) precipitation followed by washing the protein pellet and resolubilizing it in a compatible buffer.
-
Include a Control: Prepare your protein standards in the same buffer (including the same concentration of this compound) as your samples. This can help to compensate for the interference, although it may not completely eliminate it.
-
Switch Assay Method: If significant interference persists, consider using a different protein quantification method that is known to be more tolerant to high salt concentrations.
Data Presentation
| Assay | Principle | Compatible With | Incompatible With | Potential for this compound Interference |
| Bradford | Coomassie dye binding to protein | Reducing agents | Detergents, High salt concentrations, Strong acids/bases | High: Can disrupt dye-protein interaction and alter pH. |
| BCA | Copper reduction by protein and chelation by BCA | Many detergents up to 5% | Reducing agents, Copper chelators, Strong acids/bases | Moderate: Primarily through pH alteration of the working reagent. |
| Lowry | Copper reduction by protein and Folin-Ciocalteu reagent reduction | - | Detergents, Reducing agents, Many salts, Chelating agents | High: High sensitivity to salts and potential for spectral overlap.[1] |
| UV Absorbance (A280) | Intrinsic absorbance of aromatic amino acids | Most buffers and salts (if used in the blank) | Substances that absorb at 280 nm | Low to Moderate: Depends on the UV absorbance of the buffer components. The buffer must be used as the blank. |
Experimental Protocols
Protocol 1: Removal of this compound using Trichloroacetic Acid (TCA) Precipitation
This protocol is designed to precipitate protein from a sample, allowing for the removal of interfering substances like this compound.
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) solution
-
Acetone (B3395972), ice-cold
-
Buffer compatible with the chosen protein assay (e.g., PBS)
-
Microcentrifuge
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.
-
TCA Addition: Add an equal volume of 20% TCA (diluted from 100% stock) to the sample. For every 100 µL of sample, add 100 µL of 20% TCA.
-
Incubation: Vortex the mixture and incubate on ice for 30 minutes to allow the protein to precipitate.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. A white pellet of precipitated protein should be visible.
-
Supernatant Removal: Carefully aspirate and discard the supernatant, which contains the this compound and other interfering substances.
-
Washing: Add 500 µL of ice-cold acetone to the pellet. This helps to wash away any remaining TCA.
-
Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Acetone Removal: Carefully aspirate and discard the acetone.
-
Drying: Air-dry the pellet for 5-10 minutes to remove any residual acetone. Do not over-dry, as this can make resolubilization difficult.
-
Resolubilization: Resuspend the protein pellet in a known volume of a buffer that is compatible with your protein assay.
-
Quantification: Proceed with your chosen protein quantification assay.
Visualizations
Caption: Workflow for addressing this compound interference in protein assays.
Caption: Potential mechanisms of this compound interference in protein assays.
References
Technical Support Center: Stability of Sodium Lactate Solutions
For researchers, scientists, and drug development professionals utilizing sodium lactate (B86563) solutions, ensuring the stability and purity of these solutions is critical for experimental success and product quality. This technical support center provides essential information, troubleshooting guidance, and frequently asked questions regarding the degradation of sodium lactate in long-term stored solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of a this compound solution?
A1: Commercially available this compound solutions typically have a guaranteed shelf life of 2 years from the date of production when stored in their original, unopened containers under recommended conditions.[1] Some suppliers indicate that prepared solutions of this compound may be stable for 1 year at -80°C and for 1 month at -20°C, although this information has not always been validated.[2] For solutions prepared in the lab, the shelf life will depend on the solvent, concentration, storage conditions, and potential for microbial contamination.
Q2: What are the optimal storage conditions for this compound solutions?
A2: To ensure long-term stability, this compound solutions should be stored in tightly sealed containers in a cool, dry, and well-ventilated area.[3][4] The recommended storage temperature is generally between 5°C and 30°C.[1] For injectable solutions, storage at temperatures of 40°C or less is recommended, with protection from freezing and extreme heat.[3]
Q3: What are the potential degradation pathways for this compound in an aqueous solution?
A3: this compound is generally stable under normal storage conditions.[5] However, degradation can be induced by harsh conditions. Potential degradation pathways include:
-
Oxidation: In the presence of strong oxidizing agents or under certain conditions like exposure to low-temperature plasma, lactate can be oxidized to pyruvate, formate, acetate, and other byproducts.[6] The presence of hydrogen peroxide can also lead to the formation of acetaldehyde.[7]
-
Thermal Decomposition: At very high temperatures and under alkaline conditions (e.g., 145°C in 3.5 M NaOH), this compound can decompose to form sodium carbonate and ethanol (B145695).[8] Decomposition of the 60% solution is noted to occur at temperatures above 200°C, potentially producing carbon oxides and sodium oxides.[5]
-
Photodegradation: While generally stable, photolysis of aqueous lactate can be induced by UV radiation, leading to decarboxylation.[9]
-
Hydrolysis: As the salt of a weak acid and a strong base, this compound solutions are slightly alkaline due to hydrolysis.[10] However, significant degradation via hydrolysis under typical storage conditions is not a primary concern.
-
Oligomerization/Polymerization: The formation of lactic acid oligomers is more relevant to concentrated lactic acid solutions and is not considered a significant degradation pathway for typical this compound solutions.[4][11]
Q4: What are the common impurities or degradation products to be aware of?
A4: Depending on the storage conditions and initial quality of the this compound, potential impurities and degradation products may include pyruvate, formate, acetate, glyoxylate, and 2,3-dimethyltartrate.[6] Under extreme heat and alkaline conditions, sodium carbonate and ethanol can be formed.[8] It is also important to consider potential metal impurities from the manufacturing process.
Q5: Can L-sodium lactate undergo racemization to D-sodium lactate in solution?
A5: Racemization of L-lactic acid to a mixture of L- and D-lactic acid can occur, particularly under conditions such as high temperature or the presence of specific enzymes (lactate racemase).[8][12][13] This could be a concern in applications where stereoisomeric purity is critical.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in pH of the solution outside of the expected range (typically 6.0-8.0 for a 10% solution).[5] | 1. Degradation leading to the formation of acidic or more basic byproducts. 2. Absorption of atmospheric CO2. 3. Microbial contamination. | 1. Verify the pH of a freshly prepared solution for comparison. 2. Analyze the solution for potential degradation products using HPLC. 3. Ensure the container is tightly sealed. 4. If microbial contamination is suspected, perform appropriate testing and discard the solution if necessary. |
| Appearance of color or turbidity in a previously clear and colorless solution. | 1. Chemical degradation and formation of colored byproducts. 2. Microbial growth. 3. Contamination from the storage container. | 1. Discard the solution. 2. Review storage conditions and container compatibility. 3. Prepare a fresh solution using high-purity this compound and sterile, high-quality water. |
| Inconsistent experimental results using the this compound solution. | 1. Degradation of the this compound, leading to a lower effective concentration. 2. Presence of interfering degradation products. | 1. Quantify the this compound concentration using a validated analytical method such as HPLC or titration. 2. Analyze for the presence of potential impurities or degradation products. 3. Use a fresh, quality-controlled batch of this compound solution for your experiments. |
| Precipitate formation in the solution. | 1. Change in temperature affecting solubility. 2. Reaction with contaminants or leachables from the container. 3. Formation of insoluble degradation products. | 1. Gently warm the solution to see if the precipitate redissolves. 2. If the precipitate remains, it is likely a sign of contamination or significant degradation, and the solution should be discarded. 3. Ensure the use of appropriate and clean storage containers. |
Data on Stability
Quantitative data on the degradation of pure this compound solutions under various long-term storage conditions is limited in publicly available literature. However, an accelerated stability study of a pharmaceutical infusion solution containing this compound, sorbitol, and sodium chloride showed no significant changes in organoleptic properties or pH over 6 months.[2] In another study on lactate stability in uncentrifuged blood collection tubes containing sodium fluoride/potassium oxalate (B1200264), lactate levels showed only minor increases over 48 hours at room temperature.[14]
| Parameter | Condition | Observation | Reference |
| pH and Organoleptic Properties | Accelerated stability testing (6 months) of an infusion solution | No significant variations observed | [2] |
| Lactate Concentration | Unspun NaF/KOx blood collection tubes at room temperature | Incremental increase at an average rate of 0.0035 mmol/L/h over 48 hours | [14] |
| Shelf Life | Original, unopened containers at 5-30°C | 2 years | [1] |
| Storage of Prepared Solutions | -80°C | Potentially stable for 1 year (not validated) | [2] |
| Storage of Prepared Solutions | -20°C | Potentially stable for 1 month (not validated) | [2] |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the concentration of this compound in aqueous solutions.
Principle: Reversed-phase HPLC separates this compound from other non-polar impurities, and ion-exclusion chromatography can be used for simultaneous analysis with other components. Detection is typically achieved using a UV detector at a low wavelength.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Analytical column: Shim-pack SRC-102(H) ion exclusion column (7.9 mm × 300 mm, 7 μm) or a suitable C18 column.[2]
Reagents:
-
Mobile Phase: 0.1% phosphoric acid in HPLC-grade water.[2]
-
Standard Solution: A solution of known concentration of this compound reference standard in HPLC-grade water.
-
Sample Solution: Dilute the this compound solution to be tested with HPLC-grade water to fall within the linear range of the assay.
Procedure:
-
Prepare the mobile phase, standard solutions, and sample solutions.
-
Set up the HPLC system with the following parameters (example):
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solutions.
-
Quantify the this compound concentration in the samples by comparing the peak area with the calibration curve.
Protocol 2: Assay of this compound by Titration (Modified Metrohm Method)
This method provides a cost-effective way to determine the total lactate content.
Principle: The lactate, as the salt of a weak acid, is titrated with a strong acid.
Instrumentation:
-
OMNIS Advanced Titrator with a magnetic stirrer or equivalent potentiometric titrator.[1]
-
dEcotrode Plus digital pH electrode or a similar pH electrode.[1]
Reagents:
-
Solvent: 1:1 mixture of acetone (B3395972) and water.[1]
-
Titrant: 0.1 mol/L hydrochloric acid (HCl).[1]
Procedure:
-
Accurately weigh a sample equivalent to 300 mg of this compound.
-
Dissolve the sample in the 1:1 acetone/water mixture.
-
Titrate the sample directly with 0.1 mol/L HCl solution until after the first equivalence point is reached.
-
The content of this compound is calculated from the volume of titrant consumed.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Troubleshooting workflow for investigating issues with this compound solutions.
Caption: General experimental workflow for assessing the stability of this compound solutions.
References
- 1. metrohm.com [metrohm.com]
- 2. Reversed-Phase-HPLC Assay Method for Simultaneous Estimation of Sorbitol, this compound, and Sodium Chlorides in Pharmaceutical Formulations and Drug Solution for Infusion [scirp.org]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijsr.net [ijsr.net]
- 7. [PDF] Unexpected complexity in the lactate racemization system of lactic acid bacteria. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Stability of lactate dehydrogenase at different storage temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereocomplexes Formed From Select Oligomers of Polymer d-lactic Acid (PDLA) and l-lactate May Inhibit Growth of Cancer Cells and Help Diagnose Aggressive Cancers—Applications of the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salt formation of lactic acid oligomers as matrix for sustained release of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Racemization of l-lactic acid in pH-swing open fermentation of kitchen refuse by selective proliferation of Lactobacillus plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unexpected complexity in the lactate racemization system of lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long term stability of lactate in uncentrifuged sodium fluoride/potassium oxalate blood collection tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Sodium Lactate on Cell Viability and Cytotoxicity Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of sodium lactate (B86563) in cell viability and cytotoxicity experiments. Here, you will find detailed information to help you navigate potential challenges and ensure the accuracy of your results.
FAQs: Frequently Asked Questions
Q1: What is sodium lactate and how does it affect cells in culture?
A1: this compound is the sodium salt of lactic acid. In cell culture, it can serve as an alternative energy source, particularly for cancer cells, and can influence various cellular processes.[1] Depending on the concentration and cell type, it can have diverse effects, from promoting cell survival and stemness to potentially inducing cytotoxicity.[2] It's crucial to consider that while this compound is pH-neutral, its metabolic conversion to lactate can contribute to the acidification of the microenvironment, which itself can impact cell health and assay performance.[3][4]
Q2: Can this compound interfere with common cell viability and cytotoxicity assays?
A2: Yes, this compound can interfere with certain assays. For tetrazolium-based assays like MTT and XTT, which measure metabolic activity, the introduction of an additional energy source like lactate can potentially alter the metabolic state of the cells, independently of cell viability, leading to skewed results. Furthermore, in assays like the LDH cytotoxicity assay, the presence of exogenous lactate, a substrate for the LDH enzyme, can directly interfere with the assay chemistry.
Q3: How do I choose the right assay when working with this compound?
A3: The choice of assay should be guided by the potential for interference.
-
For metabolic activity: If you must use a tetrazolium-based assay (MTT, XTT), it is critical to run appropriate controls to account for potential metabolic enhancement.
-
For membrane integrity: The LDH assay can be used, but with caution. High concentrations of this compound in the culture medium can saturate the LDH enzyme, potentially leading to an underestimation of cytotoxicity. Consider diluting the supernatant before the assay or using an alternative membrane integrity assay like the Trypan Blue exclusion assay or a propidium (B1200493) iodide-based assay.
-
For lysosomal integrity: The Neutral Red uptake assay is often less susceptible to chemical interference from compounds that affect redox processes and may be a more robust alternative to tetrazolium-based assays when this compound is present.[5][6]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Unexpectedly High Cell Viability in MTT/XTT Assays
Possible Cause 1: Metabolic Enhancement this compound can be utilized by cells as an energy source, boosting their metabolic activity. This leads to increased reduction of the tetrazolium salt (MTT or XTT) to formazan, which is then misinterpreted as higher cell viability.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for high viability in MTT/XTT assays.
Recommended Solution:
-
Validate with an alternative assay: Use a non-metabolic assay like the Neutral Red uptake assay or Trypan Blue exclusion to confirm cell viability.
-
Wash cells before assay: Before adding the MTT or XTT reagent, gently wash the cells with phosphate-buffered saline (PBS) to remove residual this compound from the medium.
Issue 2: Interference with LDH Cytotoxicity Assay
Possible Cause: Substrate Competition The LDH assay measures the activity of lactate dehydrogenase released from damaged cells by providing lactate and NAD+ to produce pyruvate (B1213749) and NADH. High concentrations of this compound in the cell culture supernatant can compete with the lactate substrate in the assay reagent, potentially leading to an inaccurate measurement of LDH activity.
Troubleshooting Workflow:
References
- 1. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. re-place.be [re-place.be]
Technical Support Center: Osmolality Correction for Sodium Lactate Addition
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals who are working with sodium lactate (B86563) in their experiments and need to manage its impact on osmolality.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to monitor and control osmolality when adding sodium lactate to my cell culture?
Controlling osmolality is crucial for maintaining cell health, viability, and function.[1] Cell culture media are designed to be as close as possible to the osmolality of the inner cell to prevent damaging osmotic pressure changes.[2]
-
Hypo-osmotic conditions (too few solutes in the media) can cause cells to swell with water and potentially burst (lysis).[1][2]
-
Hyper-osmotic conditions (too many solutes in the media), which can occur with the addition of substances like this compound, can cause cells to shrink and may lead to reduced growth, cell death, or altered protein quality.[1][2][3]
For many Chinese Hamster Ovary (CHO) cell processes, the optimal osmolality range is typically between 270 to 380 mOsm/kg.[3] Adding this compound increases the solute concentration and therefore raises the osmolality of the culture medium.[4][5]
Q2: How can I predict the change in osmolality when I add this compound?
This compound (NaC₃H₅O₃) is a salt that fully dissociates in solution into two particles: one sodium ion (Na⁺) and one lactate ion (C₃H₅O₃⁻). Therefore, for every 1 mmol/L of this compound added, you can expect the osmolality to increase by approximately 2 mOsm/kg, assuming ideal dissociation.
The general formula to estimate the osmolality of a simple salt solution is:
-
Calculated Osmolality (mOsm/kg) ≈ Concentration (mmol/L) x Number of particles the solute dissociates into
For more complex media, the final osmolality should always be confirmed with an osmometer.[3]
Q3: What is the most reliable method for measuring osmolality in the lab?
The most practical and reliable method for measuring osmolality in a cell culture setting is freezing point depression osmometry .[3][6] This technique measures the change in the freezing point of a solution, which is directly proportional to the total solute concentration. It is essential to calibrate the osmometer regularly with certified standards to ensure accurate readings.[3]
Troubleshooting Guide
Problem: My cell viability has dropped after adding this compound.
-
Measure Osmolality: Immediately measure the osmolality of your cell culture medium using a freezing point depression osmometer. Compare this value to your baseline or control culture. High osmolality can reduce cell viability.[3]
-
Review Concentration: Double-check your calculations for the amount of this compound added. An error in calculation can lead to an unexpectedly high concentration and a detrimental spike in osmolality.
-
Adjust Medium: If the osmolality is too high, you can correct it by diluting the culture with a sterile, iso-osmotic solution that lacks this compound or by adjusting the concentration of your feeds.[3] In some cases, adding a controlled amount of sterile Water for Injection (WFI) can be used to lower the osmolality, but be mindful of diluting essential nutrients.
Problem: The specific productivity of my culture has changed unexpectedly.
-
Correlate Osmolality and Productivity: Increased osmolality can sometimes slow cell growth while simultaneously increasing the specific productivity of certain cell lines.[3][7] Analyze your viable cell density, product titer, and osmolality data together.
-
Evaluate Nutrient Levels: Ensure that the change in productivity is not due to nutrient limitation. The addition of lactate can alter cellular metabolism.[4] Monitor key metabolites like glucose, ammonia, and other amino acids.[3]
-
Assess Product Quality: Be aware that excessive osmolality can alter post-translational modifications, such as protein glycosylation.[3][7] If possible, analyze the quality attributes of your protein product.
Quantitative Data Summary
The addition of this compound to a solution will increase its osmolality. The table below provides a theoretical estimation of the osmolality increase based on the concentration of added this compound.
| Concentration of this compound Added (mmol/L) | Molar Mass ( g/mol ) | Concentration (g/L) | Theoretical Osmolality Contribution (mOsm/kg) |
| 10 | 112.06 | 1.12 | ~20 |
| 20 | 112.06 | 2.24 | ~40 |
| 50 | 112.06 | 5.60 | ~100 |
| 100 | 112.06 | 11.21 | ~200 |
Note: These are theoretical values. The actual measured osmolality in a complex medium may vary. Always confirm with an osmometer.
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution and Osmolality Adjustment
Objective: To prepare a sterile, concentrated stock solution of this compound and use it to adjust the osmolality of a cell culture medium to a target value.
Materials:
-
This compound powder (cell culture grade)
-
Sterile Water for Injection (WFI) or equivalent high-purity water
-
Sterile conical tubes or bottles
-
0.22 µm sterile filter
-
Calibrated osmometer
-
Calibrated pH meter
-
Basal cell culture medium
Methodology:
-
Prepare a Concentrated Stock Solution (e.g., 1 M):
-
Calculate the mass of this compound powder needed. For 100 mL of a 1 M solution (Molar Mass = 112.06 g/mol ):
-
Mass = 1 mol/L * 0.1 L * 112.06 g/mol = 11.21 g
-
-
Weigh out 11.21 g of this compound powder.
-
Add it to approximately 80 mL of WFI in a sterile container.
-
Mix until fully dissolved.
-
Adjust the final volume to 100 mL with WFI.
-
Sterilize the solution by passing it through a 0.22 µm filter into a final sterile container.
-
-
Measure Baseline and Stock Osmolality:
-
Using a calibrated osmometer, measure the osmolality of your basal cell culture medium. Record this as O_initial .
-
Measure the osmolality of your 1 M this compound stock solution. Record this as O_stock .
-
-
Calculate Required Volume of Stock Solution:
-
Determine your target osmolality (O_target ).
-
Use the following mixing equation to calculate the volume of stock solution (V_stock ) needed to add to your initial volume of medium (V_initial ):
-
V_stock = [V_initial * (O_target - O_initial)] / (O_stock - O_target)
-
-
Example: To adjust 500 mL of medium from 300 mOsm/kg to 340 mOsm/kg using a 2000 mOsm/kg stock solution:
-
V_stock = [500 mL * (340 - 300)] / (2000 - 340) = 20,000 / 1660 ≈ 12.05 mL
-
-
-
Adjust and Verify:
-
Aseptically add the calculated volume (12.05 mL in the example) of the sterile this compound stock solution to your basal medium.
-
Mix thoroughly.
-
Take a small aliquot and measure the final osmolality to confirm it is within the desired range of O_target .
-
Measure the pH of the final solution. The addition of this compound may slightly alter the pH, which may require adjustment using sterile acid or base.
-
Visual Workflow
Caption: Workflow for osmolality adjustment.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2010017338A1 - METHOD FOR CONTROLLING pH, OSMOLALITY AND DISSOLVED CARBON DIOXIDE LEVELS IN A MAMMALIAN CELL CULTURE PROCESS TO ENHANCE CELL VIABILITY AND BIOLOGIC PRODUCT YIELD - Google Patents [patents.google.com]
- 7. Osmolality Effects on CHO Cell Growth, Cell Volume, Antibody Productivity and Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Sodium Lactate on Plasmid Stability in Bacteria
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering issues with plasmid stability in bacterial cultures supplemented with sodium lactate (B86563). The information is presented in a question-and-answer format to directly address common problems and inquiries.
Troubleshooting Guides
Issue: Significant Plasmid Loss Observed After Culturing with Sodium Lactate
Q: My bacterial culture is exhibiting a high rate of plasmid loss after incubation with medium containing this compound. What are the potential causes and how can I troubleshoot this?
A: High plasmid loss in the presence of this compound is often linked to the physiological stress it imposes on the bacterial host. This compound can act as an osmotic stressor, which may interfere with cellular processes, including plasmid replication and segregation. Here is a step-by-step guide to troubleshoot this issue:
-
Verify this compound Concentration: High concentrations of this compound can inhibit bacterial growth.[1][2] This reduction in growth rate can lead to an increased rate of plasmid loss.[3]
-
Action: Review your protocol and confirm that the final concentration of this compound in your culture medium is correct. Consider performing a dose-response experiment to determine the optimal concentration that balances your experimental needs with bacterial health and plasmid stability.
-
-
Assess Culture Conditions: Suboptimal growth conditions can exacerbate the stress induced by this compound.
-
Action: Ensure that the culture has adequate aeration, the correct temperature, and that the pH of the medium is within the optimal range for your bacterial strain.
-
-
Evaluate Plasmid and Host Strain Combination: Some plasmids are inherently less stable, and certain bacterial strains are more sensitive to osmotic stress.
-
Action: If possible, consider using a different host strain known for its robustness, such as E. coli Stbl3, which has been shown to maintain otherwise unstable plasmids.[4][5][6] Alternatively, if your plasmid is a custom construct, review its design for elements that might contribute to instability.
-
-
Incorporate a Stability Assay: Quantitatively measure the extent of plasmid loss to get a baseline and to assess the impact of your troubleshooting efforts.
-
Action: Implement a plasmid stability assay to track the percentage of plasmid-containing cells over several generations. A detailed protocol is provided in the "Key Experimental Protocols" section of this guide.
-
Below is a troubleshooting workflow to guide your investigation:
Frequently Asked Questions (FAQs)
Q: What is the likely mechanism by which this compound affects plasmid stability?
A: While direct studies on this compound's effect on plasmid stability are not abundant, the mechanism can be inferred from its known effects on bacterial physiology. This compound increases the osmolarity of the culture medium. This hyperosmotic environment can trigger a stress response in bacteria.[7] This stress can lead to a decrease in the growth rate and may also impact the cellular machinery responsible for plasmid replication and partitioning during cell division, resulting in a higher frequency of plasmid-free daughter cells.
The proposed mechanism is illustrated in the following diagram:
Q: At what concentration does this compound typically start to impact bacterial growth and potentially plasmid stability?
A: The inhibitory concentration of this compound varies depending on the bacterial species and strain.[2] Generally, Gram-positive bacteria are more sensitive to lactate than Gram-negative bacteria.[2] For many common laboratory strains of E. coli, concentrations above 1-2% may start to have a noticeable impact on growth, which could correlate with decreased plasmid stability. It is recommended to perform a pilot study to determine the minimum inhibitory concentration (MIC) for your specific strain and conditions.
Q: Are certain types of plasmids more susceptible to instability in the presence of this compound?
A: Yes, certain plasmid characteristics can make them more prone to instability under stressful conditions. High-copy number plasmids are generally more stable than low-copy number plasmids. Large plasmids, or those that encode for proteins that are burdensome for the cell to produce, can also be more easily lost. Plasmids that rely on host-encoded partitioning systems may be more affected by cellular stress responses.
Quantitative Data Summary
The following table provides an example of the type of data you might generate when quantifying the effect of this compound on plasmid stability. The values presented are for illustrative purposes.
| This compound Concentration (% w/v) | Average Bacterial Growth Rate (OD600/hr) | Plasmid Stability (% of population with plasmid after 50 generations) |
| 0.0 | 0.65 | 98% |
| 0.5 | 0.62 | 95% |
| 1.0 | 0.55 | 85% |
| 1.5 | 0.45 | 70% |
| 2.0 | 0.30 | 50% |
| 2.5 | 0.15 | 30% |
Key Experimental Protocols
Protocol for Assessing Plasmid Stability
This protocol is adapted from standard methodologies for measuring plasmid loss.[8][9]
Objective: To determine the percentage of a bacterial population that retains a plasmid after a defined number of generations of growth in a medium with and without this compound.
Materials:
-
Bacterial strain containing the plasmid of interest (with an antibiotic resistance marker).
-
Luria-Bertani (LB) broth (or other suitable growth medium).
-
LB agar (B569324) plates.
-
LB agar plates containing the appropriate antibiotic for plasmid selection.
-
This compound solution.
-
Spectrophotometer.
-
Incubator shaker.
-
Serial dilution supplies (e.g., microcentrifuge tubes, pipette tips, phosphate-buffered saline).
Methodology:
-
Initial Culture Preparation:
-
Inoculate a single colony of the plasmid-containing bacteria into 5 mL of LB broth with the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking. This ensures that the starting population is close to 100% plasmid-positive.[3]
-
-
Experimental Culture Inoculation:
-
The next day, measure the optical density at 600 nm (OD600) of the overnight culture.
-
Prepare two sets of flasks with fresh LB broth: one set with your desired concentration of this compound and a control set without this compound. Do not add antibiotics to these flasks.
-
Dilute the overnight culture into the experimental flasks to a starting OD600 of approximately 0.05.
-
-
Growth and Passaging:
-
Incubate the cultures at 37°C with shaking.
-
Allow the cultures to grow for a set number of generations (e.g., 10 generations, which is approximately 3.32 doublings in OD600).
-
To continue the experiment for more generations, passage the culture by diluting it into fresh medium (with and without this compound, respectively) and continue incubation.[8]
-
-
Determining Plasmid Retention:
-
After the desired number of generations, take a sample from each culture.
-
Perform serial dilutions of the samples in phosphate-buffered saline.
-
Plate the appropriate dilutions onto two types of agar plates: non-selective LB agar and selective LB agar containing the antibiotic.
-
Incubate the plates overnight at 37°C.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFUs) on both the non-selective and selective plates.
-
Calculate the percentage of plasmid-containing cells using the following formula: Plasmid Stability (%) = (CFU on selective plate / CFU on non-selective plate) x 100
-
By comparing the plasmid stability in cultures with and without this compound, you can quantify the impact of the compound on plasmid retention in your experimental system.
References
- 1. Effects of salt, sodium pyrophosphate, and this compound on the probability of growth of Escherichia coli O157:H7 in ground beef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory concentration (MIC) of this compound for pathogens and spoilage organisms occurring in meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Remarkable stability of an instability-prone lentiviral vector plasmid in Escherichia coli Stbl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Remarkable stability of an instability-prone lentiviral vector plasmid in Escherichia coli Stbl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynamics of Escherichia coli’s passive response to a sudden decrease in external osmolarity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct and convenient measurement of plasmid stability in lab and clinical isolates of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Plasmid-Mediated Antibiotic Resistance in an Experimental Evolution Approach [jove.com]
managing pH shifts in media with high sodium lactate concentrations
This guide provides troubleshooting advice and answers to frequently asked questions regarding the management of pH shifts in cell culture media containing high concentrations of sodium lactate (B86563).
Frequently Asked Questions (FAQs)
Q1: Why does my cell culture medium become acidic when lactate concentration is high?
High lactate levels are typically a consequence of cellular metabolism, not a direct result of adding sodium lactate salt. The primary cause of acidification is the co-production of protons (H+) during the conversion of glucose to lactic acid via glycolysis.[1]
-
Glycolytic Flux: In rapidly proliferating cells, particularly at high densities or with abundant glucose, the rate of glycolysis can exceed the capacity of the mitochondria to process pyruvate (B1213749). This "overflow" metabolism results in the conversion of pyruvate to lactate.[2]
-
Proton Release: The net conversion of one molecule of glucose into two molecules of lactate also releases two protons (H+) into the cytoplasm, which are then exported into the extracellular medium.[1]
-
Buffer Depletion: These protons react with and consume the bicarbonate (HCO₃⁻) ions in the cell culture medium, which is the primary buffering component.[3][4] This depletion of the buffer's capacity leads to a drop in the medium's pH.
It is important to distinguish between adding lactic acid and its salt, this compound. Adding lactic acid directly causes a pH drop due to its dissociation.[5] Adding this compound has a negligible initial impact on pH, but the lactate can be metabolized by cells, influencing the metabolic state and subsequent acid production.[5]
Q2: What are the consequences of lactate-induced pH shifts on my cells?
Deviations from the optimal physiological pH range (typically 7.2-7.4 for most mammalian cells) can significantly impact cell health and experimental outcomes.[6]
-
Reduced Viability and Growth: Sustained exposure to acidic conditions can inhibit cell proliferation and lead to cell death.[2][7]
-
Altered Metabolism: Changes in pH can alter enzyme kinetics and metabolic pathways, potentially affecting the production of a target protein.[6]
-
Increased Osmolality: The continuous addition of a liquid base (e.g., sodium hydroxide) to counteract acidification increases the osmolality of the culture medium.[2] High osmolality is an independent stress factor that can inhibit cell growth and productivity.[8]
-
Inconsistent Product Quality: For biopharmaceutical production, pH shifts can alter the quality attributes of recombinant proteins, such as glycosylation patterns.
Troubleshooting Guide
Problem: The pH of my culture is consistently dropping below the optimal range.
This is a common issue in high-density cultures. Follow this workflow to diagnose and resolve the problem.
Strategies for pH Management
Q3: What are the primary methods to control lactate-induced acidification?
There are three main approaches to managing acidic pH shifts: metabolic control, enhanced buffering, and process control. Often, a combination of these strategies is most effective.
| Strategy Type | Method | Description | Key Considerations |
| Metabolic Control | Adjust Feeding Strategy | Avoid large bolus glucose additions that drive overflow metabolism. Implement fed-batch or perfusion strategies to maintain glucose at a low, steady level.[2] | Requires process development and real-time monitoring of glucose.[2] |
| Use Alternative Carbons | Co-feeding with galactose or fructose (B13574) can slow the rate of glycolysis and lactate production.[2] | Cell line-specific; requires validation for each clone. | |
| Enhanced Buffering | Chemical Buffers (HEPES) | Supplementing media with a synthetic buffer like HEPES (10-25 mM) provides additional buffering capacity independent of the CO₂/bicarbonate system.[6] | Can chelate ions and may have cytotoxic effects at high concentrations. Increases osmolality.[3] |
| Bicarbonate System | Increase the concentration of sodium bicarbonate in the medium. | Must be paired with a corresponding increase in the incubator's CO₂ concentration to maintain the target pH.[6] | |
| Process Control | Base Addition | Automated addition of a sterile base (e.g., 0.5 M Sodium Bicarbonate or Sodium Hydroxide) to neutralize excess acid.[4][8] | Can cause localized pH spikes if mixing is poor and will increase osmolality over time.[8] |
| CO₂ Sparging/Stripping | In bioreactors, managing the aeration and agitation can help strip dissolved CO₂ from the medium, which in turn helps to raise the pH.[8][9] | Primarily effective in large-scale bioreactors; requires careful balancing of O₂ delivery and CO₂ removal.[9] |
Q4: How does cellular metabolism lead to a pH drop?
The accumulation of lactate is a hallmark of the Warburg effect, or aerobic glycolysis, where cells favor glycolysis over oxidative phosphorylation even when oxygen is present. This metabolic state is the root cause of acidification.
Experimental Protocols
Protocol: Evaluating Buffering Strategies for High-Lactate Conditions
This experiment provides a framework for testing the efficacy of different buffering systems in stabilizing medium pH under high lactate conditions.
1. Materials and Reagents
-
Cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Sodium L-Lactate stock solution (1 M, sterile)
-
HEPES buffer solution (1 M, sterile)
-
Sodium Bicarbonate solution (7.5% w/v, sterile)
-
Sterile 1 N HCl and 1 N NaOH for pH adjustment
-
Calibrated pH meter
-
Lactate assay kit (colorimetric or fluorometric)[10]
-
96-well plates for lactate assay
-
Multi-well cell culture plates (e.g., 24-well)
2. Media Preparation
-
Prepare four formulations of your basal medium:
-
Control: Standard basal medium.
-
High Bicarbonate: Basal medium supplemented with additional Sodium Bicarbonate (e.g., final concentration of 44 mM).
-
HEPES-Buffered: Basal medium supplemented with HEPES (e.g., final concentration of 25 mM).
-
Combination: Basal medium with both High Bicarbonate and HEPES.
-
-
For each formulation, adjust the pH to your target (e.g., 7.4) using sterile HCl or NaOH. Note: Media with high bicarbonate will require equilibration in a CO₂ incubator to reach a stable pH.
-
Sterile filter all prepared media.
3. Experimental Procedure
-
Cell Seeding: Seed your cells in a 24-well plate at a density known to produce significant lactate (e.g., 0.5 x 10⁶ cells/mL) in all four media formulations. Include "no-cell" control wells for each medium type.
-
Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂). If using high bicarbonate medium, ensure the CO₂ level is adjusted accordingly (e.g., 10% CO₂) to maintain the target pH.
-
Time-Course Sampling: At regular intervals (e.g., 0, 24, 48, and 72 hours), carefully collect a small aliquot of culture supernatant from each well.
-
pH Measurement: Immediately measure the pH of each collected sample using a calibrated pH meter.
-
Lactate Measurement: Analyze the lactate concentration in the collected samples using a commercial lactate assay kit. Follow the manufacturer’s instructions. A typical procedure involves deproteinizing the sample, preparing a standard curve, adding a reaction mix, incubating, and measuring absorbance or fluorescence.[10][11]
-
Cell Viability: At the final time point, measure cell viability in each condition (e.g., using a trypan blue exclusion assay or a viability kit).
4. Data Analysis
-
Plot pH vs. time for each buffering condition.
-
Plot lactate concentration vs. time for each condition.
-
Compare the final cell viability between the different media formulations.
-
Summarize the results in a table to compare the buffering capacity and its impact on cell health.
Cause & Effect of pH Destabilization
High cell density is often the initiating factor that leads to a cascade of events culminating in a pH shift that can limit the productivity and longevity of a culture.
References
- 1. reddit.com [reddit.com]
- 2. cellculturecompany.com [cellculturecompany.com]
- 3. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alicat.com [alicat.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. eng.monash.edu [eng.monash.edu]
- 8. Designing a Strategy for pH Control to Improve CHO Cell Productivity in Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. L-Lactate Assay Kit (Colorimetric) Quantitative (ab65331/K627) | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Navigating Osmolality in Cell Culture: A Comparative Analysis of Sodium Lactate and Sodium Chloride
For researchers, scientists, and drug development professionals, maintaining optimal cell culture conditions is paramount to achieving reliable and reproducible results. A critical parameter influencing cellular health and productivity is osmolality, the total concentration of solutes in a solution. Two common contributors to osmolality in cell culture media are sodium chloride (NaCl) and sodium lactate (B86563) (NaC₃H₅O₃), the latter often being a metabolic by-product. This guide provides an objective comparison of their effects on culture osmolality, supported by experimental data and detailed protocols, to aid in the strategic management of your cell culture environment.
The accumulation of metabolites and the addition of feeds in fed-batch cultures can lead to a significant increase in the osmolality of the culture medium. Both sodium chloride and sodium lactate contribute to this increase, but their effects on cell growth, productivity, and metabolism can differ. Understanding these differences is crucial for process optimization in biopharmaceutical production and for designing robust in vitro studies.
Comparative Effects on Culture Osmolality and Cell Performance
An increase in osmolality, whether induced by sodium chloride or this compound, generally leads to a reduction in the specific growth rate of cells. However, the impact on productivity, particularly for biologics like monoclonal antibodies (mAbs), can be more nuanced.
Studies on Chinese Hamster Ovary (CHO) cells, a workhorse of the biopharmaceutical industry, have shown that modulating osmolality with NaCl can have a consistently positive effect on specific antibody productivity and titer, up to a certain threshold (e.g., 470 mOsm/kg). In contrast, while increased nutrient feeds that contribute to lactate accumulation also raise osmolality and can increase specific mAb productivity, they may compromise cell growth rate at high concentrations.[1][2]
Below is a summary of experimental data comparing the effects of this compound and sodium chloride on key cell culture parameters.
| Parameter | This compound Addition | Sodium Chloride Addition | Control (No Addition) | Reference |
| Peak Osmolality (mOsm/kg) | Approximately 400 | Approximately 400 | Approximately 350 | [3] |
| Viable Cell Density (cells/mL) | Lower than control and NaCl | Lower than control | Highest | [3] |
| Cell Viability (%) | Maintained at a high level, similar to control | Maintained at a high level | Maintained at a high level | [3] |
| Specific mAb Productivity | Increased compared to control | Consistently increased with osmolality up to 470 mOsm/kg | Baseline | [1] |
| Titer | Increased in some feeding strategies | Consistently increased with osmolality up to 470 mOsm/kg | Baseline | [1][3] |
Experimental Protocol: Comparative Analysis of Osmolality Effects
This protocol outlines a typical experiment to compare the effects of this compound and sodium chloride on the osmolality and performance of a suspension CHO cell culture in a fed-batch process.
1. Cell Line and Culture Medium:
- Use a CHO cell line producing a monoclonal antibody.
- The base medium should be a chemically defined CHO medium, with appropriate supplements.
2. Bioreactor Setup and Inoculation:
- Set up multiple lab-scale bioreactors (e.g., 2L) with controlled temperature, pH, and dissolved oxygen.
- Inoculate the bioreactors at a target viable cell density (e.g., 0.5 x 10⁶ cells/mL).
3. Experimental Conditions:
- Control Group: No additional this compound or sodium chloride.
- This compound Group: Add a concentrated solution of this compound to achieve a target initial osmolality (e.g., 350 mOsm/kg, 400 mOsm/kg).
- Sodium Chloride Group: Add a concentrated solution of sodium chloride to achieve the same target initial osmolalities as the this compound group.
4. Fed-Batch Strategy:
- Implement a consistent feeding strategy for all bioreactors, providing a nutrient-rich feed solution at regular intervals.
5. Sampling and Analysis:
- Collect samples daily or every other day.
- Measure viable cell density and viability using a cell counter.
- Measure osmolality using an osmometer.
- Analyze metabolite concentrations (e.g., glucose, lactate, ammonia) using a biochemistry analyzer.
- Determine mAb titer using methods like Protein A HPLC.
6. Data Analysis:
- Plot the time-course data for viable cell density, viability, osmolality, and titer for each condition.
- Calculate specific growth rates and specific productivity to compare the performance under different osmotic conditions.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a comparative study of this compound and sodium chloride on culture osmolality.
Cellular Response to Hyperosmotic Stress
Hyperosmotic conditions trigger a cellular stress response aimed at restoring cell volume and maintaining homeostasis. This involves the activation of various signaling pathways. While the initial osmotic shock is primarily a physical phenomenon, the subsequent cellular adaptations are biologically complex.
An increase in extracellular osmolality leads to water efflux and cell shrinkage. To counteract this, cells activate ion channels and transporters to increase their intracellular ion concentration. Furthermore, they accumulate organic osmolytes to restore cell volume. These processes are energetically demanding and can impact cell proliferation and protein production.
The diagram below depicts a simplified signaling pathway involved in the cellular response to hyperosmotic stress.
Conclusion
Both this compound and sodium chloride contribute to the osmolality of cell culture media, with direct consequences for cell growth and productivity. While both can induce hyperosmotic stress, the use of sodium chloride as a tool to intentionally increase osmolality has been shown to be a viable strategy for enhancing specific antibody productivity in some systems. Conversely, the accumulation of this compound as a metabolic by-product needs to be carefully monitored and controlled to prevent detrimental effects on cell growth. By understanding the distinct impacts of these two common salts, researchers can better optimize their cell culture processes for improved outcomes in both research and manufacturing settings.
References
A Researcher's Guide to Assessing Commercial Sodium Lactate Purity
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. In critical applications such as cell culture, drug formulation, and biochemical assays, even trace impurities can significantly impact experimental outcomes, leading to unreliable and irreproducible results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial sodium lactate (B86563), details potential impurities and their impact on research, and offers guidance on selecting a suitable product for your specific needs.
The Critical Role of Purity in Research Applications
Sodium lactate, the sodium salt of lactic acid, is widely used in research and pharmaceutical applications as a pH buffer, an electrolyte replenisher, and a carbon source in cell culture media. However, the manufacturing process, which often involves fermentation, can introduce a variety of impurities. These contaminants can include stereoisomers (D-lactate), heavy metals, residual solvents, and other organic acids.
The presence of such impurities can have significant consequences:
-
Cell Culture: Unwanted substances can affect cell viability, proliferation rates, and metabolism, potentially altering the cellular phenotype and response to experimental conditions. For instance, only the L-isomer of lactate is typically metabolized by mammalian cells, making the presence of D-lactate an important purity parameter to consider.[1]
-
Drug Formulation: Impurities can compromise the stability, efficacy, and safety of pharmaceutical products.[2] Heavy metals, for example, can catalyze degradation pathways in drug formulations.
-
Biochemical Assays: Contaminants can interfere with enzymatic reactions and other sensitive assays, leading to inaccurate measurements. Heavy metal salts have been shown to inhibit the activity of enzymes like L-lactate dehydrogenase.
Therefore, a thorough assessment of this compound purity is a critical step in ensuring the validity and reproducibility of research findings.
Analytical Methods for Purity Assessment
Several analytical techniques can be employed to determine the purity of this compound and to identify and quantify potential impurities. The choice of method will depend on the specific impurities being targeted and the required level of sensitivity.
| Analytical Method | Target Analytes | Key Performance Characteristics |
| High-Performance Liquid Chromatography (HPLC) | This compound (assay), Organic Acids, Stereoisomeric Purity (D/L-Lactate) | High precision and accuracy for quantification. Chiral columns can separate D- and L-lactate. |
| Titration | This compound (assay) | A cost-effective and straightforward method for determining the overall concentration of this compound. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Elemental Impurities (e.g., Arsenic, Chromium) | Highly sensitive method for detecting trace and heavy metals. |
| Gas Chromatography - Mass Spectrometry (GC-MS) | Residual Solvents | The standard method for identifying and quantifying volatile and semi-volatile organic compounds. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the purity of commercial this compound.
Assay and Organic Impurity Profiling by HPLC
This method determines the concentration of this compound and identifies other organic acid impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a solution of 0.1 M sulfuric acid in HPLC-grade water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in HPLC-grade water to a known concentration (e.g., 1 mg/mL).
-
Procedure: Inject the sample and a series of known concentration standards. Compare the peak area of the lactate peak in the sample to the standard curve to determine the concentration. Other peaks in the chromatogram indicate the presence of organic impurities.
Determination of Stereoisomeric Purity by Chiral HPLC
This method is crucial for applications where the specific stereoisomer of lactate is important.
-
Instrumentation: HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Column: A chiral column, such as one based on a cyclodextrin (B1172386) or a protein-based chiral stationary phase.
-
Mobile Phase: The mobile phase will be dependent on the specific chiral column used and should be optimized for the separation of D- and L-lactate. Common mobile phases include mixtures of hexane/isopropanol or aqueous buffers with organic modifiers.
-
Procedure: Inject a standard containing both D- and L-lactate to determine their retention times. Inject the this compound sample to quantify the percentage of each enantiomer.
This compound Assay by Titration
This is a classic and reliable method for determining the overall purity of this compound.
-
Reagents: 0.1 N Perchloric acid, Glacial Acetic Acid, Acetic Anhydride (B1165640), Crystal Violet indicator.
-
Sample Preparation: Accurately weigh approximately 0.6 g of the this compound sample and dissolve it in a mixture of 60 mL of a 1 in 5 mixture of acetic anhydride in glacial acetic acid.
-
Procedure: Add a few drops of crystal violet indicator and titrate with 0.1 N perchloric acid to a blue endpoint. Perform a blank determination and make any necessary corrections. Each mL of 0.1 N perchloric acid is equivalent to 11.21 mg of C3H5NaO3.
Analysis of Elemental Impurities by ICP-MS
This method is essential for detecting heavy metal contamination.
-
Instrumentation: An ICP-MS instrument.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in high-purity deionized water. The sample may require digestion with nitric acid depending on the specific elements of interest and the sample matrix.
-
Procedure: Introduce the prepared sample into the ICP-MS. The instrument will atomize and ionize the sample, and the mass spectrometer will separate and detect the ions based on their mass-to-charge ratio. Quantification is achieved by comparing the signal intensities to those of certified reference materials.
Visualizing the Purity Assessment Workflow
A systematic approach is necessary to comprehensively evaluate the purity of a commercial this compound sample. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for assessing the purity of commercial this compound.
Impact of Impurities on Signaling Pathways
The following diagram illustrates a simplified signaling pathway that could be affected by impurities in this compound.
Caption: Potential impact of impurities on a cellular signaling pathway.
Conclusion and Recommendations
The purity of this compound is a critical factor that can significantly influence the outcome of research in drug development and life sciences. Researchers should not assume the purity stated on the label is sufficient for their specific application without verification.
Key Recommendations:
-
Request a Certificate of Analysis (CoA): Always obtain a lot-specific CoA from the supplier. This document should provide information on the assay purity and the levels of specific impurities.
-
Consider the Grade: For sensitive applications, select a pharmaceutical or research-grade this compound over a food or technical grade.
-
In-house Verification: When possible, perform in-house analysis, particularly for critical parameters like stereoisomeric purity and elemental impurities, to confirm the supplier's specifications.
-
Supplier Qualification: Establish a relationship with a reputable supplier who can provide consistent quality and detailed product information.
References
Sodium Lactate's Immunomodulatory Effects: A Comparative Analysis Across Cell Lines
For researchers, scientists, and drug development professionals, understanding the nuanced effects of metabolites within the cellular microenvironment is paramount. Sodium lactate (B86563), long considered a metabolic byproduct, is now emerging as a key signaling molecule with profound and diverse effects on various cell types. This guide provides a comparative analysis of sodium lactate's impact on different immune and cancer cell lines, supported by experimental data and detailed protocols.
Quantitative Effects of this compound on Cellular Phenotypes
The functional consequences of this compound treatment vary significantly across different cell lines. The following tables summarize the key quantitative changes observed in macrophages, CD8+ T cells, and dendritic cells in response to this compound.
Macrophage Polarization
This compound consistently promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype. This is characterized by the upregulation of M2-associated markers and the downregulation of pro-inflammatory M1 markers.
| Cell Line | Treatment | Marker | Change | Reference |
| Bone Marrow-Derived Macrophages (BMDM) | 10 mM this compound + LPS | Arg-1 (Arginase-1) | Increased mRNA expression | [1][2] |
| Bone Marrow-Derived Macrophages (BMDM) | 10 mM this compound + LPS | YM-1 | Increased mRNA expression | [1][2] |
| Bone Marrow-Derived Macrophages (BMDM) | 10 mM this compound + LPS | TGF-β | Increased mRNA expression | [1][2] |
| Bone Marrow-Derived Macrophages (BMDM) | 10 mM this compound + LPS | IL-10 | Increased mRNA expression | [1][2] |
| U937 (macrophage-like) | 12 mM this compound + 100 ng/mL LPS | IL-1β Secretion | ~2-fold increase | [3][4][5] |
| U937 (macrophage-like) | 12 mM this compound + 100 ng/mL LPS | IL-6 Secretion | ~8-fold increase | [3][4][5] |
CD8+ T Cell Activation and Function
In contrast to its suppressive effects on some immune cells, this compound has been shown to enhance the effector functions of CD8+ T cells, suggesting a role in bolstering anti-tumor immunity.
| Cell Line | Treatment | Marker/Effector Molecule | Change | Reference |
| Murine CD8+ T cells | 40 mM this compound | Granzyme B (GzmB) | Dose-dependent increase in MFI | [6] |
| Murine CD8+ T cells | 40 mM this compound | IFN-γ Secretion | Increased | [6] |
Dendritic Cell Maturation
This compound appears to inhibit the maturation of dendritic cells (DCs), which could have implications for the initiation of adaptive immune responses.
| Cell Line | Treatment | Marker | Change | Reference |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | 50 mM this compound + LPS (120h) | CD80 | Decreased expression | |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | 50 mM this compound + LPS (120h) | MHCII | Decreased expression | |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | 50 mM this compound + LPS | IL-12 Secretion | Significantly lower than LPS control |
Experimental Protocols
The following are generalized experimental protocols for treating cell lines with this compound, based on methodologies reported in the cited literature.
Macrophage Polarization Assay
-
Cell Seeding: Plate bone marrow-derived macrophages (BMDMs) or U937 cells in appropriate culture plates and allow them to adhere.
-
Pre-treatment (for U937): For U937 cells, pre-expose the cells to the desired concentration of this compound (e.g., 12 mM) for 24 hours.[3][4][5]
-
Stimulation:
-
Analysis:
-
Gene Expression: Harvest cells, extract RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of M1 and M2 markers.
-
Protein Secretion: Collect the cell culture supernatant and quantify cytokine concentrations using an enzyme-linked immunosorbent assay (ELISA).
-
CD8+ T Cell Activation Assay
-
Cell Isolation: Isolate CD8+ T cells from murine spleens.
-
Activation: Activate the purified CD8+ T cells with anti-CD3/CD28 beads and IL-2 in the presence of varying concentrations of pH-neutral this compound (e.g., 10-50 mM) for 72 hours.[6]
-
Analysis:
-
Intracellular Staining: Use flow cytometry to measure the median fluorescence intensity (MFI) of intracellular effector molecules like Granzyme B.
-
Cytokine Secretion: Analyze the concentration of secreted cytokines such as IFN-γ in the culture supernatant by ELISA.
-
Dendritic Cell Maturation Assay
-
Cell Culture: Culture bone marrow-derived dendritic cells (BMDCs).
-
Treatment: Treat the BMDCs with a specific concentration of this compound (e.g., 50 mM) for a designated period (e.g., 48 or 120 hours).
-
Maturation Induction: Induce maturation by adding LPS to the culture medium.
-
Analysis:
-
Surface Marker Expression: Use flow cytometry to analyze the expression levels of maturation markers such as CD80 and MHCII.
-
Cytokine Production: Measure the concentration of IL-12 in the cell culture supernatant using ELISA.
-
Signaling Pathways and Experimental Workflows
The diverse effects of this compound are underpinned by its ability to modulate key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
References
- 1. This compound Accelerates M2 Macrophage Polarization and Improves Cardiac Function after Myocardial Infarction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Accelerates M2 Macrophage Polarization and Improves Cardiac Function after Myocardial Infarction in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound increases LPS-stimulated MMP and cytokine expression in U937 histiocytes by enhancing AP-1 and NF-kappaB transcriptional activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lactate exposure shapes the metabolic and transcriptomic profile of CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Sodium Lactate vs. Sodium Citrate as In Vitro Buffering Agents
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate buffering agent is a critical determinant of success in in vitro experimental systems. An ideal buffer maintains a stable physiological pH, is non-toxic to cells, and does not interfere with experimental assays. This guide provides a detailed comparison of two commonly used buffering agents, sodium lactate (B86563) and sodium citrate (B86180), to aid researchers in making an informed decision for their specific in vitro applications.
Buffering Performance: A Comparative Analysis
The primary function of a buffering agent is to resist changes in pH. The effectiveness of a buffer is determined by its pKa, the pH at which the buffer has its maximum buffering capacity.
Sodium Lactate , the salt of a monoprotic acid (lactic acid), has a pKa of approximately 3.86. This means its optimal buffering range is between pH 3.0 and 5.0. While it can provide some buffering capacity outside this range, its effectiveness diminishes significantly at physiological pH (7.2-7.4).
Sodium Citrate , the salt of a triprotic acid (citric acid), possesses three pKa values: pKa1 = 3.13, pKa2 = 4.76, and pKa3 = 6.40. This gives sodium citrate a broad buffering range, effectively spanning from pH 3.0 to 6.2. Its multiple pKa values allow it to resist pH changes over a wider range compared to monoprotic buffers like this compound.
Impact on Cell Viability and Proliferation
The ideal buffering agent should be biocompatible and not exert cytotoxic effects on the cells under investigation. The following tables summarize available in vitro cytotoxicity data for this compound and sodium citrate. It is important to note that the data was collected using different cell lines and experimental conditions, warranting careful interpretation.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Concentration Range | Exposure Time | Observed Effect | Citation |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 115 µg/ml to 16,000 µg/ml | 24 and 48 hours | Did not significantly alter cell number. | [1] |
| Human Peritoneal Fibroblasts | 40 mM | Not specified | Inhibited proliferation by 34%, an effect attributed to hyperosmolality. | [2] |
| A549 (lung carcinoma) cells | >20 mM | >2 weeks | Decreased cell proliferation and survival time in glucose-free conditions. | [3] |
| CD8+ T cells | 40 mM | 3 days | Slight reduction in proliferation. | [4] |
Table 2: In Vitro Cytotoxicity of Sodium Citrate
| Cell Line | Concentration Range | Exposure Time | Observed Effect | Citation |
| AY-27 (transformed rat-bladder epithelial cell line) | ≥50 mM | 24 hours | Dose-related decreases in cell viability and attachment. | [5] |
| AGS (human gastric adenocarcinoma) cells | >3.125 mM | 24, 48, and 72 hours | Inhibited cell viability and proliferation in a dose- and time-dependent manner. | [6] |
| HepG2 (hepatocellular carcinoma) cells | 1 to 20 mM | 24 hours | Decreased cell viability in a dose-dependent manner. | [7] |
| HepG2 (hepatocellular carcinoma) cells | 1.5 mM to 60 mM | 48 hours | Inhibited cell proliferation. | [8] |
Influence on Cellular Signaling Pathways
Beyond their primary buffering function, both lactate and citrate can influence cellular signaling pathways, which can be a critical consideration depending on the experimental context.
This compound: Lactate is increasingly recognized as a signaling molecule. It can enter cells via monocarboxylate transporters (MCTs) and influence various pathways. For instance, in bovine mammary epithelial cells, D-sodium lactate has been shown to exacerbate LPS-induced inflammatory responses by enhancing the activation of the NF-κB signaling pathway through histone lactylation.
This compound Signaling Pathway
Sodium Citrate: Citrate is a key intermediate in the tricarboxylic acid (TCA) cycle and can also act as a signaling molecule. For example, in the context of cancer cells, extracellular citrate can be taken up and influence metabolic pathways. Studies have shown that citrate can inhibit glycolysis by targeting the enzyme phosphofructokinase (PFK).
Sodium Citrate Signaling Pathway
Experimental Protocols
Determination of Buffering Capacity
This protocol outlines a general method for determining and comparing the buffering capacity of this compound and sodium citrate solutions in vitro.
References
- 1. In vitro safety assessment of alkyl lactate esters in human umbilical vein endothelial cells (HUVECs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro influence of lactate on function of peritoneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro cytotoxicity of the sodium, potassium and calcium salts of saccharin, sodium ascorbate, sodium citrate and sodium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium citrate inhibits the proliferation of human gastric adenocarcinoma epithelia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Extracellular Citrate Is a Trojan Horse for Cancer Cells [frontiersin.org]
- 8. Sodium citrate inhibits proliferation and induces apoptosis of hepatocellular carcinoma cells | Biomedical Research and Therapy [bmrat.org]
A Comparative Analysis of L-Lactate vs. DL-Lactate in Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate, traditionally viewed as a metabolic byproduct of glycolysis, is now recognized as a critical signaling molecule and a key player in cellular metabolism. In cell culture, the choice between using the biologically predominant L-lactate isomer or the racemic mixture DL-lactate can have significant implications for experimental outcomes. This guide provides an objective comparison of L-lactate and DL-lactate, supported by experimental data, to aid researchers in selecting the appropriate formulation for their specific cell culture needs.
In mammalian systems, L-lactate is the primary stereoisomer produced and utilized by cells, playing a crucial role in energy metabolism and cell signaling.[1][2] D-lactate, on the other hand, is mainly a product of microbial metabolism and is present in mammals at much lower concentrations, often associated with pathological conditions.[1][2] The use of DL-lactate, a 50:50 mixture of both isomers, introduces a non-physiological component to the cell culture environment, which can lead to different cellular responses compared to L-lactate alone.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from studies comparing the effects of L-lactate and DL-lactate on cell viability and proliferation.
Table 1: Comparative Cytotoxicity of L-Lactic Acid and D,L-Lactic Acid on Mesenchymal Stem Cells (MSCs)
| Concentration (mmol/L) | L-Lactic Acid (Viability %) | D,L-Lactic Acid (Viability %) | Key Finding |
| < 20 | No significant cytotoxicity | No significant cytotoxicity | Both forms are generally well-tolerated at lower concentrations.[3] |
| ≥ 20 | Significant cytotoxicity | More pronounced cytotoxicity | D-lactate is more cytotoxic than L-lactate at high concentrations.[3] |
Source: Adapted from a study on the effects of L-lactic acid and D,L-lactic acid on the viability of mesenchymal stem cells.[3]
Table 2: Proliferative Effects of L-Lactate vs. D-Lactate on Adult Hippocampal Precursor Cells
| Treatment | Concentration | Effect on Proliferation | Key Finding |
| L-Lactate | ≥2 mM | Significant increase in BrdU-positive cells | L-lactate demonstrates a pro-proliferative effect.[4] |
| D-Lactate | Not specified | No change in proliferation | D-lactate did not induce proliferation under the same conditions.[4] |
| Pyruvate (B1213749) | Not specified | No change in proliferation | The effect is specific to L-lactate and not a general monocarboxylate effect.[4] |
Source: Adapted from a study on the pro-proliferative effect of L-lactate on adult hippocampal precursor cells.[4]
Metabolic and Signaling Differences
L-lactate and D-lactate are not metabolized and do not signal in the same manner within mammalian cells. L-lactate is readily transported into and out of cells by monocarboxylate transporters (MCTs) and can be converted to pyruvate to fuel the TCA cycle.[1][5][6] It also functions as a signaling molecule, influencing pathways such as PI3K/Akt and ERK1/2.[4]
D-lactate, while also transported by MCTs, is metabolized by a different enzyme, D-lactate dehydrogenase, which has lower activity in mammalian cells.[5] Accumulation of D-lactate can lead to cellular stress and has been shown to activate distinct signaling pathways, including the MAPK, PI3K/Akt, and NF-κB pathways in certain cell types, leading to inflammatory responses.[7][8]
Mandatory Visualization
The following diagrams illustrate the metabolic fates and signaling pathways associated with L-lactate and D-lactate.
References
- 1. L- and D-Lactate: unveiling their hidden functions in disease and health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-lactate and D-lactate - clinical significance of the difference [acutecaretesting.org]
- 3. researchgate.net [researchgate.net]
- 4. L-lactate exerts a pro-proliferative effect on adult hippocampal precursor cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-Lactate altered mitochondrial energy production in rat brain and heart but not liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lactylation in Vascular Diseases: A Double-Edged Sword [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Titration Methods for Sodium Lactate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of sodium lactate (B86563), a critical component in pharmaceutical formulations. We will delve into the validation of traditional titration techniques and compare their performance against modern chromatographic and enzymatic methods. This objective analysis is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs, ensuring accuracy, precision, and regulatory compliance.
Comparison of Analytical Methods
The choice of an analytical method for sodium lactate quantification hinges on various factors, including the sample matrix, required sensitivity, throughput, and available instrumentation. Here, we compare three prevalent methods: Titrimetry, High-Performance Liquid Chromatography (HPLC), and Enzymatic Assays.
Data Presentation
The following table summarizes the key validation parameters for each method, offering a clear comparison of their quantitative performance.
| Validation Parameter | Titration (USP Method) | Titration (Modified Metrohm Method) | High-Performance Liquid Chromatography (HPLC) | Enzymatic Assay |
| Linearity Range | Not explicitly defined, dependent on titrant concentration | Not explicitly defined, dependent on titrant concentration | 0.001 - 6.07 mg/mL[1][2] | 0.024 - 12 mM (equivalent to approx. 2.69 - 1344 µg/mL)[3] |
| Correlation Coefficient (r) | Not Applicable | Not Applicable | > 0.999[1][2] | Not explicitly stated in the provided search results |
| Accuracy (Recovery %) | 97.77%[4] | 96.56%[4] | 99.47%[2] | Average recovery of 102.5%[5] |
| Precision (%RSD) | 0.53%[4] | 0.93%[4] | < 2%[1] | < 2% (as CV%) |
| Limit of Detection (LOD) | Not typically determined for this macrotechnique | Not typically determined for this macrotechnique | 0.00001 mg/mL (10 ng/mL)[1] | 0.024 mM (equivalent to approx. 2.69 µg/mL)[3] |
| Limit of Quantitation (LOQ) | Not typically determined for this macrotechnique | Not typically determined for this macrotechnique | 0.0001 mg/mL (100 ng/mL)[1] | Not explicitly stated, but the lower end of the linear range is 0.024 mM[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Titrimetric Method (USP)
This method is a non-aqueous acid-base titration.
Sample Preparation:
-
Accurately weigh a quantity of this compound solution equivalent to about 300 mg of this compound.
-
Dissolve the sample in a mixture of 50 mL of glacial acetic acid and 10 mL of acetic anhydride.
Titration:
-
Titrate the prepared sample with 0.1 N perchloric acid.
-
Determine the endpoint potentiometrically.
-
Perform a blank determination by titrating the solvent mixture without the sample.
-
Calculate the volume of perchloric acid consumed by the sample by subtracting the blank volume.
Calculation: Each mL of 0.1 N perchloric acid is equivalent to 11.21 mg of C₃H₅NaO₃.
Titrimetric Method (Modified Metrohm)
This is a simplified aqueous acid-base titration.
Sample Preparation:
-
Accurately weigh a quantity of this compound solution equivalent to about 300 mg of this compound.
-
Dissolve the sample in 50 mL of a 1:1 mixture of deionized water and acetone.
Titration:
-
Titrate the prepared sample directly with 0.1 M hydrochloric acid.
-
Determine the endpoint potentiometrically.
Calculation: The consumption of hydrochloric acid at the equivalence point is used to calculate the this compound content.
High-Performance Liquid Chromatography (HPLC) Method
This method utilizes reverse-phase chromatography with UV detection.[1][2]
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., Shim-pack VP-ODS, 4.6 mm × 250 mm, 5 µm).[2]
-
Mobile Phase: A mixture of formic acid, dicyclohexylamine, and water (1:1:998, v/v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 40 °C.[2]
-
Injection Volume: 20 µL.[2]
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.51-6.07 mg/mL).[2]
-
Dilute the this compound sample to be analyzed with the mobile phase to fall within the calibration range.
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Enzymatic Assay (L-Lactate Dehydrogenase)
This colorimetric assay is based on the enzymatic conversion of lactate.[3][6]
Principle: L-lactate dehydrogenase (LDH) catalyzes the oxidation of L-lactate to pyruvate. In this reaction, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) is reduced to NADH. The increase in NADH is directly proportional to the lactate concentration and can be measured by the change in absorbance at 340 nm.[3]
Reagents:
-
Glycine (B1666218) buffer
-
NAD⁺ solution
-
L-Lactate Dehydrogenase (from bovine heart)
-
This compound standard solution
Procedure:
-
Prepare a reaction mixture containing the glycine buffer and NAD⁺ solution.
-
Prepare a series of this compound standards and the unknown samples.
-
Add the standards and samples to separate wells of a microplate.
-
Add the LDH enzyme solution to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 37 °C).
-
Measure the absorbance at 340 nm at different time points or after a fixed incubation time.
-
Construct a standard curve by plotting the change in absorbance against the concentration of the lactate standards.
-
Determine the lactate concentration in the samples from the standard curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Experimental workflows for the USP and Modified Metrohm titration methods.
Caption: Experimental workflow for the HPLC method for this compound quantification.
Caption: Experimental workflow for the enzymatic assay for lactate quantification.
References
- 1. ijsr.net [ijsr.net]
- 2. Discussion on the Analytical Method of this compound in Compound this compound and Glucose Injection in Chinese Pharmacopoeia [journal11.magtechjournal.com]
- 3. tipbiosystems.com [tipbiosystems.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. labtest.com.br [labtest.com.br]
- 6. benchchem.com [benchchem.com]
Emerging & Innovative Applications
Application Notes and Protocols: The Influence of Sodium Lactate on Biofilm Formation and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to various surfaces. These biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to antimicrobial agents and the host immune system. Understanding the factors that influence biofilm formation is crucial for developing effective control strategies. Sodium lactate (B86563), the sodium salt of lactic acid, is a widely used compound in the food and pharmaceutical industries. Recent research has shed light on its potential role in modulating biofilm formation and development, with effects varying depending on the bacterial species and environmental conditions.
These application notes provide a comprehensive overview of the influence of sodium lactate on biofilm formation, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.
Data Presentation: Quantitative Effects of this compound on Biofilm Formation
The following tables summarize the quantitative effects of this compound on biofilm formation in various bacterial species.
Table 1: Inhibitory Effect of this compound on Salmonella enterica serovar Typhimurium Biofilm Formation
| This compound Concentration (mM) | Biofilm Mass Reduction (%) | Reference |
| 12.5 | Noticeable hindrance of curli and cellulose (B213188) production | [1] |
| 25 | Significant hindrance of curli and cellulose production | [1] |
| 50 | Significant decrease in biofilm mass | [1] |
| 100 | Further significant decrease in biofilm mass | [1] |
Table 2: Influence of Lactate on Biofilm Formation in Other Bacterial Species
| Bacterial Species | Lactate Effect | Key Findings | Reference(s) |
| Pseudomonas aeruginosa | Stimulatory | L-lactate supplementation promotes biofilm growth. | [2] |
| Pseudomonas aeruginosa | Inhibitory (in combination) | A combination of KCl, this compound (NaL), and Sodium Citrate (NaC) inhibited pyocyanin (B1662382) biosynthesis and protease activity, which are virulence factors associated with biofilm. | [3] |
| Staphylococcus aureus | Complex/Indirect | Biofilm-derived lactate reprograms the host immune response by inhibiting HDAC11, which is critical for biofilm persistence. The direct effect of exogenous this compound on biofilm mass is less clear and can be influenced by other factors like NaCl concentration. | [4] |
| Aggregatibacter actinomycetemcomitans | Stimulatory | L-lactate supplementation led to increased biofilm layering and growth. |
Mechanisms of Action
This compound influences biofilm formation through several mechanisms, which can be broadly categorized as:
-
Modulation of Gene Expression: this compound has been shown to alter the transcription of genes crucial for biofilm formation. In S. Typhimurium, it inhibits the expression of csgD, a master regulator of biofilm formation, and csgA, which encodes the major curli subunit. Conversely, it upregulates the flagellar subunit gene fliC, promoting motility over a sessile lifestyle.[1]
-
Interference with Second Messenger Signaling: A key mechanism of biofilm inhibition in S. Typhimurium by lactate is the reduction of intracellular levels of cyclic diguanylate (c-di-GMP), a critical second messenger that positively regulates biofilm formation in many bacteria.[1][5]
-
Metabolic Influence: As a carbon source, lactate can influence bacterial metabolism, which in turn affects biofilm development. For instance, in P. aeruginosa, lactate can be utilized as a substrate, potentially fueling the metabolic processes required for biofilm growth.[2][6]
-
pH and Osmotic Effects: While the primary antimicrobial effect of organic acids is often attributed to the undissociated form, the lactate ion itself can contribute to growth inhibition, particularly at lower pH. Additionally, high concentrations of this compound can exert osmotic stress, which can influence biofilm formation, although this effect is often intertwined with the presence of other salts like NaCl.[7]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Mediated Biofilm Inhibition in Salmonella Typhimurium
Caption: this compound inhibits S. Typhimurium biofilm by activating BtsSR and reducing c-di-GMP.
Experimental Workflow for Crystal Violet Biofilm Assay with this compound
Caption: Step-by-step workflow for quantifying biofilm formation with this compound using crystal violet.
Experimental Protocols
Protocol 1: Quantitative Assessment of Biofilm Inhibition by this compound using Crystal Violet Staining
This protocol is designed to quantify the effect of different concentrations of this compound on the total biomass of a bacterial biofilm.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strain of interest (e.g., S. aureus, P. aeruginosa, S. Typhimurium)
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
Sterile this compound stock solution (e.g., 1 M in distilled water, filter-sterilized)
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol or 30% Acetic Acid
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the desired bacterium into 5 mL of the appropriate growth medium. Incubate overnight at the optimal temperature (e.g., 37°C) with shaking.
-
Inoculum Preparation: Dilute the overnight culture in fresh medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.05.
-
Plate Setup:
-
Prepare serial dilutions of the this compound stock solution in the growth medium to achieve the desired final concentrations in the wells.
-
To each well of a 96-well plate, add 100 µL of the prepared bacterial suspension.
-
Add 100 µL of the different this compound dilutions to the respective wells.
-
Include a positive control (bacteria with medium only, no this compound) and a negative control (medium only). It is recommended to perform each condition in at least triplicate.
-
-
Incubation: Cover the plate and incubate at the optimal temperature for 24 to 48 hours without shaking to allow for biofilm formation.
-
Washing:
-
Carefully discard the planktonic (free-floating) cells from each well by inverting the plate and gently tapping it on a paper towel.
-
Gently wash each well twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria. Be careful not to disturb the biofilm at the bottom of the well.
-
-
Staining:
-
Add 150 µL of 0.1% crystal violet solution to each well.
-
Incubate at room temperature for 15-20 minutes.
-
-
Washing:
-
Discard the crystal violet solution.
-
Wash the wells thoroughly with distilled water to remove excess stain. Repeat this step 3-4 times until the water runs clear.
-
Invert the plate and tap it on a paper towel to remove any remaining water. Allow the plate to air dry.
-
-
Solubilization:
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate the plate for 10-15 minutes at room temperature with gentle shaking to ensure complete solubilization.
-
-
Quantification:
-
Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance (Optical Density) at a wavelength of 570-595 nm using a microplate reader.
-
-
Data Analysis: Subtract the absorbance of the negative control from all readings. The percentage of biofilm inhibition can be calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100
Protocol 2: Analysis of Biofilm-Related Gene Expression using qRT-PCR
This protocol outlines the steps to assess the effect of this compound on the expression of key biofilm-related genes.
Materials:
-
Bacterial culture grown in the presence and absence of this compound (as described in Protocol 1, but in larger volumes, e.g., 6-well plates or flasks)
-
RNA extraction kit suitable for bacteria
-
DNase I
-
Reverse transcriptase and corresponding reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (e.g., csgD, icaA, lasI, rhlI) and a housekeeping gene (e.g., 16S rRNA, gyrB)
-
qPCR instrument
Procedure:
-
Biofilm Culture: Grow biofilms in the presence of a specific concentration of this compound and a control without this compound, as determined from preliminary experiments.
-
RNA Extraction:
-
Harvest the biofilm-associated cells by scraping or sonication.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Quantify the RNA concentration and assess its purity (e.g., using a NanoDrop spectrophotometer).
-
Synthesize first-strand cDNA from a standardized amount of RNA using a reverse transcriptase kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the untreated control.
-
Conclusion
This compound exhibits a multifaceted influence on biofilm formation that is highly dependent on the bacterial species and the specific environmental context. While it can act as an inhibitor for some pathogens like S. Typhimurium by interfering with key regulatory pathways, it may promote biofilm growth in others, such as P. aeruginosa, by serving as a metabolic substrate. The provided data and protocols offer a framework for researchers to systematically investigate the effects of this compound on biofilms of interest, contributing to a deeper understanding of its potential applications in biofilm control and management.
References
- 1. Lactate promotes the biofilm-to-invasive-planktonic transition in Salmonella enterica serovar Typhimurium via the de novo purine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potassium Chloride, this compound and Sodium Citrate Impaired the Antimicrobial Resistance and Virulence of Pseudomonas aeruginosa NT06 Isolated from Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactate production by Staphylococcus aureus biofilm inhibits HDAC11 to reprogram the host immune response during persistent infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactate promotes the biofilm-to-invasive-planktonic transition in Salmonella enterica serovar Typhimurium via the de novo purine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacterial Metabolism During Biofilm Growth Investigated by 13C Tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edepot.wur.nl [edepot.wur.nl]
Application Notes and Protocols: Investigating the Effect of Sodium Lactate on Viral Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent research has unveiled a significant role for the metabolic byproduct lactate (B86563) in the modulation of host-pathogen interactions, particularly in the context of viral infections. Sodium lactate, the sodium salt of lactic acid, has been shown to influence the replication of a variety of viruses, often by impacting the host's innate immune response. These application notes provide a comprehensive overview of the current understanding of the effects of this compound on viral replication and offer detailed protocols for investigating these phenomena. The findings suggest that targeting lactate metabolism may represent a novel therapeutic strategy for various viral diseases.
Mechanism of Action: Modulation of Innate Immunity
A primary mechanism by which this compound influences viral replication is through the suppression of the type I interferon (IFN) response.[1][2][3] Lactate has been identified as a natural suppressor of the RIG-I-like receptor (RLR) signaling pathway.[3] Specifically, lactate can directly bind to the mitochondrial antiviral-signaling protein (MAVS), a key adaptor protein in this pathway.[3][4] This interaction prevents the aggregation of MAVS, which is a critical step for the downstream activation of transcription factors that lead to the production of type I IFNs.[3][4][5] By inhibiting the IFN response, lactate creates a more permissive environment for viral replication.[1][2][6]
For some viruses, like Classical Swine Fever Virus (CSFV), lactate has also been shown to promote viral replication by enhancing cholesterol biosynthesis.[7][8] Conversely, for viruses such as Herpes Simplex Virus (HSV), lactic acid (the protonated form of lactate) has demonstrated antiviral activity, particularly at a low pH which is characteristic of the vaginal mucosa.[9][10][11] This highlights the context-dependent nature of lactate's effect on viral replication.
Data Presentation
The following tables summarize the quantitative data from key studies on the effect of this compound on various viruses.
Table 1: Effect of this compound/Lactate on Viral Replication In Vitro
| Virus | Cell Type | Lactate Concentration | Effect on Viral Titer/Replication | Reference |
| Senecavirus A (SVA) | PK-15 cells | 5 mM, 10 mM | Increased SVA VP2 mRNA and protein levels.[1][12] | [1][12] |
| Porcine Epidemic Diarrhea Virus (PEDV) | Vero cells | 10 mM, 20 mM | Promoted PEDV N mRNA and protein levels, and increased viral titers.[1][6][13] | [1][6][13] |
| Influenza A Virus (IAV) | Human Primary Airway Epithelium | 10 mM | Increased viral M2 RNA and NS1 protein expression.[2][14][15] | [2][14][15] |
| SARS-CoV-2 | Human Primary Airway Epithelium | 10 mM | Limited SARS-CoV-2 replication.[14][15] | [14][15] |
| Classical Swine Fever Virus (CSFV) | PK-15 cells | Not specified | Promoted viral replication.[7][8][16] | [7][8][16] |
| Herpes Simplex Virus 1 & 2 (HSV-1 & 2) | Vero cells | 1% Lactic Acid (pH 4.0) | Reduced viral titers by ≥5 log10.[3][7][9] | [3][7][9] |
Table 2: Effect of this compound on Host Immune Response In Vitro
| Virus | Cell Type | Lactate Concentration | Effect on Immune Response | Reference |
| Senecavirus A (SVA) | PK-15 cells | 5 mM, 10 mM | Reduced mRNA expression of IFNβ, IFNα, ISG-15, IL-6, and IFIT1.[6] | [6] |
| Influenza A Virus (IAV) | Human Primary Airway Epithelium | 10 mM | Decreased type I IFN production.[2][14] | [2][14] |
| Classical Swine Fever Virus (CSFV) | PK-15 cells | Not specified | Disrupted the type I interferon response.[8][16] | [8][16] |
Table 3: Effect of this compound on Viral Replication and Immune Response In Vivo (Mouse Model)
| Virus | Mouse Strain | This compound Dosage | Effect on Viral Load | Effect on Immune Response | Reference |
| Senecavirus A (SVA) | Not specified | 1 g/kg | Increased SVA mRNA levels in the heart.[1][12][17] | Reduced mRNA levels of IFNα, IFNβ, ISG15, RIG-I, and IL-6.[1][17][18] | [1][12][17][18] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effect of this compound on viral replication.
Protocol 1: In Vitro Viral Infection with this compound Treatment
Objective: To determine the effect of this compound on viral replication in a cell culture model.
Materials:
-
Host cells permissive to the virus of interest (e.g., PK-15, Vero, Human Primary Airway Epithelial cells)
-
Complete cell culture medium (e.g., DMEM)
-
Virus stock of known titer
-
This compound solution (sterile, pH-adjusted)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 12-well or 24-well)
Procedure:
-
Cell Seeding: Seed the host cells in multi-well plates and culture until they form a confluent monolayer.
-
This compound Treatment:
-
Pre-treatment: Aspirate the culture medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 5 mM, 10 mM, 20 mM). A vehicle control (medium without this compound) should be included. Incubate for a specified period (e.g., 1 hour) before infection.[14][15]
-
Co-treatment: Add the this compound-containing medium at the same time as the virus.
-
Post-treatment: Add the this compound-containing medium after the virus adsorption period.
-
-
Viral Infection:
-
Dilute the virus stock in serum-free medium to achieve the desired multiplicity of infection (MOI).
-
Aspirate the medium from the cells and inoculate with the diluted virus.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Incubation:
-
After the adsorption period, remove the viral inoculum and wash the cells with PBS.
-
Add fresh culture medium (with or without this compound, depending on the experimental design).
-
Incubate the infected cells for a time course appropriate for the virus (e.g., 24, 48, 72 hours).
-
-
Sample Collection: At each time point, collect the cell culture supernatant and/or cell lysates for downstream analysis (viral titer, RNA, or protein quantification).
Protocol 2: Quantification of Viral Load by Quantitative Reverse Transcription PCR (qRT-PCR)
Objective: To measure the amount of viral RNA in infected cells or supernatant following this compound treatment.
Materials:
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Virus-specific forward and reverse primers
-
Housekeeping gene primers (for normalization, e.g., β-actin, GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cell lysates or supernatant using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing qPCR master mix, forward and reverse primers for the viral gene of interest, and cDNA template.
-
Set up parallel reactions for a housekeeping gene for data normalization.
-
Include no-template controls to check for contamination.
-
-
qPCR Amplification: Run the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, and extension steps).
-
Data Analysis: Determine the cycle threshold (Ct) values for both the target viral gene and the housekeeping gene. Calculate the relative viral RNA expression using the ΔΔCt method.
Protocol 3: Determination of Infectious Viral Titer by Plaque Assay
Objective: To quantify the number of infectious viral particles produced in the presence or absence of this compound.
Materials:
-
Permissive host cells for plaque formation (e.g., Vero cells)
-
6-well or 12-well cell culture plates
-
Cell culture medium
-
Virus-containing supernatant from Protocol 1
-
Overlay medium (e.g., medium containing 1% low-melting-point agarose (B213101) or methylcellulose)
-
Fixing solution (e.g., 10% formaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Seeding: Seed permissive cells in multi-well plates to form a confluent monolayer.
-
Serial Dilutions: Prepare 10-fold serial dilutions of the virus-containing supernatants in serum-free medium.
-
Infection: Inoculate the cell monolayers with the viral dilutions and incubate for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with the overlay medium. This restricts the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates at 37°C for a period that allows for plaque formation (typically 2-10 days, depending on the virus).
-
Fixation and Staining:
-
Fix the cells with the fixing solution.
-
Remove the overlay and stain the cells with crystal violet. The stain will color the living cells, leaving the plaques (areas of dead or lysed cells) as clear zones.
-
-
Plaque Counting: Count the number of plaques in each well. Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).[19][20][21]
Protocol 4: Analysis of Host Immune Gene Expression by qRT-PCR
Objective: To measure the effect of this compound on the expression of key innate immune genes (e.g., IFNs, ISGs).
Procedure: This protocol is identical to Protocol 2, but instead of using virus-specific primers, primers specific for host immune genes (e.g., IFN-β, ISG15, RIG-I) are used.
Protocol 5: Western Blot Analysis of Signaling Proteins
Objective: To detect changes in the protein levels and activation state of key signaling molecules (e.g., MAVS, RIG-I) following this compound treatment.
Materials:
-
Cell lysates from Protocol 1
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-MAVS, anti-RIG-I, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against the proteins of interest.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
Mandatory Visualizations
Caption: Lactate inhibits the RLR signaling pathway to promote viral replication.
Caption: General experimental workflow for investigating the effect of this compound.
References
- 1. Lactate is useful for the efficient replication of porcine epidemic diarrhea virus in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza A induces lactate formation to inhibit type I IFN in primary human airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theaflavin-3,3'-digallate and lactic acid combinations reduce herpes simplex virus infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of herpes simplex virus type 2 by vaginal lactobacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAVS Forms Functional Prion-Like Aggregates To Activate and Propagate Antiviral Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Lactate is useful for the efficient replication of porcine epidemic diarrhea virus in cell culture [frontiersin.org]
- 7. Theaflavin-3,3′-Digallate and Lactic Acid Combinations Reduce Herpes Simplex Virus Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactate facilitates classical swine fever virus replication by enhancing cholesterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of classical swine fever virus replication kinetics allows differentiation of highly virulent from avirulent strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lactate Administration Reproduces Specific Brain and Liver Exercise-Related Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lactate cross-talk in host–pathogen interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Senecavirus A-induced glycolysis facilitates virus replication by promoting lactate production that attenuates the interaction between MAVS and RIG-I | PLOS Pathogens [journals.plos.org]
- 13. Lactate is useful for the efficient replication of porcine epidemic diarrhea virus in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influenza A induces lactate formation to inhibit type I IFN in primary human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lactate facilitates classical swine fever virus replication by enhancing cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Senecavirus A-induced glycolysis facilitates virus replication by promoting lactate production that attenuates the interaction between MAVS and RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Senecavirus A-induced glycolysis facilitates virus replication by promoting lactate production that attenuates the interaction between MAVS and RIG-I | PLOS Pathogens [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 21. Detecting viruses: the plaque assay | Virology Blog [virology.ws]
Sodium Lactate: Application Notes and Protocols for Tissue Engineering and Regenerative Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium lactate (B86563), the sodium salt of lactic acid, has emerged as a significant bioactive molecule in the field of tissue engineering and regenerative medicine. Traditionally viewed as a metabolic byproduct, recent studies have elucidated its multifaceted roles in promoting cellular processes crucial for tissue repair and regeneration. This document provides detailed application notes and protocols for utilizing sodium lactate to enhance tissue engineering strategies, focusing on its effects on angiogenesis, cell fate, and biomaterial modification.
Key Applications and Mechanisms of Action
This compound has demonstrated significant potential in several key areas of regenerative medicine:
-
Angiogenesis: this compound stimulates the formation of new blood vessels, a critical step in wound healing and tissue vascularization. It has been shown to upregulate the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3]
-
Wound Healing: By promoting angiogenesis and stimulating collagen synthesis by fibroblasts, this compound can accelerate wound closure and improve the quality of tissue repair.[1][4][5]
-
Stem Cell Modulation: Low concentrations of this compound (e.g., 1 mM) have been found to promote the "stemness" of human mesenchymal stem cells (MSCs) by upregulating glycolysis through a mechanism involving lysine (B10760008) demethylase 6B (KDM6B).[6]
-
Biomaterial Modification: this compound can be incorporated into biomaterials such as collagen hydrogels and chitosan-based conduits to enhance their bioactivity and mechanical properties.[7][8] For instance, modifying collagen hydrogels with 80 mM this compound can increase their resistance to biodegradation.[7][9]
-
Immunomodulation: this compound can influence macrophage polarization, promoting a shift towards an anti-inflammatory M2 phenotype, which is beneficial for tissue repair. This is partly mediated through the activation of the STAT3 signaling pathway.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of this compound in various in vitro and in vivo models.
Table 1: Effective Concentrations of this compound in Cell Culture
| Cell Type | Application | Effective Concentration | Observed Effect | Reference(s) |
| Human Mesenchymal Stem Cells (MSCs) | Promotion of Stemness | 1 mM | Enhanced colony-forming ability and pluripotent gene expression. | [6] |
| Human Fibroblasts | Collagen Synthesis | 40 mM | Increased collagen production. | [5] |
| Human Fibroblasts and Endothelial Cells | Cell Viability | 1-10 mM | Tolerated by cells. | [11][12] |
| Human Fibroblasts and Endothelial Cells | Cell Viability | ≥20 mM | Severely compromised cell viability. | [11][12] |
| Bone Marrow-Derived Macrophages (BMDMs) | M2 Polarization | Not Specified | Repressed pro-inflammatory markers and increased anti-inflammatory markers. | [10] |
Table 2: Effects of this compound on Biomaterial Properties
| Biomaterial | This compound Concentration | Modification | Outcome | Reference(s) |
| Denatured Collagen Hydrogel | 80 mM | Incorporation into hydrogel solution | Increased resistance to biodegradation and enhanced mechanical strength. | [7][9] |
| Chitosan-Hydroxyapatite/Polycaprolactone Conduits | Not Specified | Incorporation into electrodeposits | Improved bioactive, biological, and physicochemical properties for nerve regeneration. | [8] |
Experimental Protocols
This section provides detailed protocols for key experiments involving this compound in tissue engineering research.
Protocol 1: Preparation of this compound-Modified Collagen Hydrogels
This protocol describes the preparation of a collagen hydrogel modified with this compound to enhance its biostability.
Materials:
-
Denatured Type I Collagen
-
This compound Solution (e.g., 80 mM)
-
10X Phosphate-Buffered Saline (PBS)
-
Sterile Deionized Water
-
1 M Sodium Hydroxide (NaOH)
-
pH meter
Procedure:
-
Prepare the this compound solution to the desired final concentration (e.g., 80 mM) in sterile deionized water.
-
On ice, mix the denatured type I collagen solution with the this compound solution.
-
Add 10X PBS to the mixture to a final concentration of 1X.
-
Adjust the pH of the collagen-sodium lactate solution to 7.2-7.4 using 1 M NaOH. Perform this step on ice to prevent premature gelation.
-
The final collagen concentration will depend on the desired stiffness of the hydrogel.
-
Pipette the neutralized collagen-sodium lactate solution into a culture plate or mold.
-
Incubate at 37°C for 30-60 minutes, or until gelation is complete.
-
The hydrogel is now ready for cell seeding or further analysis.
Protocol 2: In Vitro Angiogenesis Assay - Endothelial Cell Tube Formation
This protocol assesses the pro-angiogenic potential of this compound by observing the formation of capillary-like structures by endothelial cells.[6][7]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
Sodium L-Lactate solution (sterile, cell culture grade)
-
24-well tissue culture plate
-
Calcein AM (for visualization)
Procedure:
-
Thaw the BME on ice overnight.
-
Coat the wells of a pre-chilled 24-well plate with a thin layer of BME (approximately 250 µL per well).
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 containing the desired concentration of this compound (e.g., 1-10 mM). A control group with no this compound should be included.
-
Seed the HUVEC suspension onto the solidified BME at a density of 5 x 10^4 to 1 x 10^5 cells per well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
After incubation, visualize the tube formation using a phase-contrast microscope.
-
For quantification, the cells can be stained with Calcein AM, and images can be analyzed using software such as ImageJ with an angiogenesis analyzer plugin to measure parameters like total tube length, number of junctions, and number of loops.
Protocol 3: Wound Healing (Scratch) Assay
This protocol evaluates the effect of this compound on collective cell migration.[13][14][15][16]
Materials:
-
Adherent cell line (e.g., fibroblasts or endothelial cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Sodium L-Lactate solution
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip or a wound healing assay insert
-
Microscope with a camera
Procedure:
-
Seed the cells into the wells of a culture plate at a density that will form a confluent monolayer within 24 hours.
-
Once the cells are confluent, replace the complete medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available wound healing insert to create a defined gap.
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh serum-free medium containing the desired concentration of this compound to the wells. Include a vehicle control.
-
Capture an initial image (T=0) of the scratch in each well.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours).
-
Quantify the rate of wound closure by measuring the area of the cell-free gap at each time point using image analysis software.
Protocol 4: Immunofluorescence Staining for HIF-1α
This protocol allows for the visualization of HIF-1α stabilization in cells treated with this compound.[4][17][18]
Materials:
-
Cells cultured on glass coverslips
-
Sodium L-Lactate solution
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against HIF-1α
-
Fluorochrome-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound for the desired time to induce HIF-1α stabilization. A positive control (e.g., cells treated with a hypoxia-mimicking agent like cobalt chloride) should be included.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-HIF-1α antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorochrome-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the staining using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the application of this compound in tissue engineering.
Caption: this compound-Induced Angiogenesis Signaling Pathway.
Caption: Workflow for Assessing MSC Stemness with this compound.
Caption: this compound-Mediated M2 Macrophage Polarization.
Conclusion
This compound is a promising and versatile tool for researchers in tissue engineering and regenerative medicine. Its ability to promote angiogenesis, enhance wound healing, maintain stem cell potency, and functionalize biomaterials makes it a valuable component in the development of novel therapeutic strategies. The protocols and data presented in this document provide a foundation for the effective application of this compound in a research setting. Further investigation into its mechanisms of action and optimization of its use in specific tissue engineering applications will continue to expand its potential in this exciting field.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. graphviz.org [graphviz.org]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Immunocytochemistry/Immunofluorescence protocol for HIF-1 alpha Antibody (NB100-123): Novus Biologicals [novusbio.com]
- 5. Effect of sodium L-lactate on bioactive properties of chitosan-hydroxyapatite/polycaprolactone conduits for peripheral nerve tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract | Springer Nature Experiments [experiments.springernature.com]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Fabrication Techniques of Nerve Guidance Conduits for Nerve Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 13. clyte.tech [clyte.tech]
- 14. Adhesion & Motility/Wound Healing (Cell Scratch) Assay Protocols [protocol-online.org]
- 15. Wound healing assay | Abcam [abcam.com]
- 16. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. Multiplex Immunofluorescence Staining Protocol for the Dual Imaging of Hypoxia-Inducible Factors 1 and 2 on Formalin-Fixed Paraffin-Embedded Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Exploring the Immunomodulatory Effects of Sodium Lactate on T Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lactate (B86563), traditionally viewed as a metabolic waste product, is now recognized as a critical signaling molecule within the immune system, exerting profound immunomodulatory effects. As the salt of lactic acid, sodium lactate provides a pH-neutral means to investigate the biological roles of the lactate anion, independent of pH-associated stress. This is particularly relevant in the tumor microenvironment and sites of inflammation where lactate concentrations are significantly elevated. Understanding the impact of this compound on T cell function is crucial for developing novel therapeutic strategies in immuno-oncology and autoimmune diseases.
These application notes provide a summary of the key effects of this compound on T cells, supported by quantitative data from recent literature. Furthermore, we present detailed protocols for essential in vitro assays to study these immunomodulatory effects, along with visual guides to the underlying signaling pathways and experimental workflows.
Data Presentation
Table 1: Effects of this compound on CD8+ T Cell Phenotype and Function
| Parameter | T Cell Type | Condition | Effect | Reference |
| Proliferation | Mouse CD8+ | 72h activation with anti-CD3/CD28 + 10-50 mM this compound | Minimal effect on cell proliferation and expansion.[1][2] | [1][2] |
| Cytotoxicity | Mouse CD8+ | 72h activation with 40 mM this compound | Increased cytotoxicity against tumor target cells.[3] | [3] |
| Cytokine Production | Mouse CD8+ | 72h activation with 40 mM this compound | Increased secretion of IFN-γ.[2][3] | [2][3] |
| Human CD8+ | Ex vivo activation with excess this compound | Increased production of IFN-γ, IL-2, and TNF-α.[4][5] | [4][5] | |
| Activation/Differentiation Markers | Mouse CD8+ | 72h activation with 40 mM this compound | Increased expression of Granzyme B, CD44, CTLA-4, 4-1BB, ICOS.[2][3][6] Decreased expression of CD62L, T-bet, CD27, PD-1.[3] | [2][3][6] |
| Metabolism | Mouse CD8+ | Acute exposure to 40 mM this compound | Reduced Extracellular Acidification Rate (ECAR), increased Oxygen Consumption Rate (OCR).[1][2] | [1][2] |
| Mouse CD8+ | 72h activation with 40 mM this compound | Enhanced metabolic capacity with increased glycolysis and TCA cycle flux.[1] | [1] |
Table 2: Effects of this compound on CD4+ T Cell Phenotype and Function
| Parameter | T Cell Type | Condition | Effect | Reference |
| Motility | Human CD4+ | Chemotaxis assay with 10 mM this compound | Inhibition of T cell motility.[7] | [7] |
| Differentiation | Human CD4+ | In vitro culture with this compound | Induces a switch towards the Th17 subset, increasing IL-17 production.[7][8] | [7][8] |
| Mouse CD4+ | In vitro culture with 10 mM this compound | Promotes differentiation into regulatory T cells (Tregs).[9][10] | [9][10] | |
| Cytokine Production | Human CD4+ | In vitro culture with this compound | Increased IL-17 production.[7] | [7] |
| Human CD4+ from RA patients | In vitro stimulation with this compound | Upregulated IL-21 secretion.[11] | [11] | |
| Metabolism | Human CD4+ | Basal conditions with 10 mM this compound | Decreased Extracellular Acidification Rate (ECAR), indicating reduced glycolytic flux.[7] | [7] |
| Activation Markers | Human CD4+ from RA patients | In vitro stimulation with this compound | Increased expression of PD-1, ICOS, and CD25.[11] | [11] |
Mandatory Visualizations
References
- 1. Lactate exposure shapes the metabolic and transcriptomic profile of CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Lactate exposure shapes the metabolic and transcriptomic profile of CD8+ T cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lactate anions participate in T cell cytokine production and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lactate Regulates Metabolic and Pro-inflammatory Circuits in Control of T Cell Migration and Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of lactate on metabolism and differentiation of CD4+T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Regulatory effect of lactate on peripheral blood CD4+ T cell subsets in patients with rheumatoid arthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Sodium Lactate in Gut Microbiome and Host Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium lactate (B86563), the sodium salt of lactic acid, is increasingly recognized not merely as a metabolic byproduct but as a key signaling molecule and metabolic regulator within the gastrointestinal tract. Produced by a variety of gut microbes, particularly Lactic Acid Bacteria (LAB) like Lactobacillus and Bifidobacterium, and also by host cells, lactate plays a multifaceted role in shaping the gut microbiome, influencing host metabolism, and maintaining intestinal homeostasis.[1][2][3] These application notes provide a comprehensive overview of the functions of sodium lactate in the gut, along with detailed protocols for investigating its effects.
Lactate's influence is concentration and pH-dependent. In a healthy colon, lactate concentrations are typically low as it is rapidly consumed by other bacteria and converted into beneficial short-chain fatty acids (SCFAs) such as butyrate (B1204436) and propionate (B1217596).[1][4][5] However, under certain conditions, such as dysbiosis or at a lower pH, lactate can accumulate and alter the microbial landscape.[6][7][8]
Beyond its role as a metabolic substrate for microbes, lactate acts as a signaling molecule, primarily through the G protein-coupled receptor 81 (GPR81).[9][10] Activation of GPR81 in intestinal immune and epithelial cells has been shown to exert anti-inflammatory effects and enhance gut barrier function, highlighting its therapeutic potential.[9][11]
These notes will detail the intricate interactions between this compound, the gut microbiome, and host metabolism, supported by quantitative data and experimental protocols to guide further research in this promising area.
Data Presentation: Quantitative Effects of Lactate
The following tables summarize quantitative data from various studies on the effects of lactate on the gut microbiome and host responses.
Table 1: Effect of Lactate on Gut Microbiota Composition in a Fecal Batch Culture
| Bacterial Group | Control (log copy number/mL) | Lactate-added (20 mM) (log copy number/mL) | p-value |
| Eubacterium hallii | 5.8 ± 0.2 | 6.5 ± 0.2 | < 0.05 |
| Butyrate-producing bacterium SS2/1 | 5.5 ± 0.1 | 6.1 ± 0.2 | < 0.05 |
| Anaerostipes caccae | 6.2 ± 0.2 | 6.7 ± 0.1 | < 0.05 |
| Veillonella spp. | 6.0 ± 0.1 | 6.6 ± 0.2 | < 0.05 |
| Roseburia/E. rectale group | 7.9 ± 0.1 | 8.0 ± 0.1 | Not Significant |
Data adapted from a study on fecal batch cultures, demonstrating that lactate supplementation significantly increases the abundance of lactate-utilizing bacteria that produce butyrate and propionate.[12]
Table 2: Effect of Lactate on Short-Chain Fatty Acid (SCFA) Production in a Fecal Batch Culture
| Short-Chain Fatty Acid | Control (mM) | Lactate-added (20 mM) (mM) | p-value |
| Acetate | 45.3 ± 2.4 | 46.5 ± 2.1 | Not Significant |
| Propionate | 12.5 ± 0.9 | 16.2 ± 1.1 | < 0.05 |
| Butyrate | 10.9 ± 1.0 | 15.8 ± 1.2 | < 0.05 |
Data from the same fecal batch culture study, showing that lactate is efficiently metabolized to propionate and butyrate.[12]
Table 3: Effect of Oral Lactate Administration on Blood Lactate Concentration in Mice
| Time after administration (min) | Blood Lactate Concentration (mmol/L) |
| 0 | 3.0 ± 0.3 |
| 15 | 8.2 ± 2.4 |
| 30 | 6.7 ± 0.8 |
| 45 | 6.5 ± 1.2 |
| 60 | 5.7 ± 0.3 |
| 90 | 5.7 ± 1.2 |
| 120 | 4.9 ± 0.7 |
| 150 | 5.2 ± 0.8 |
| 180 | 3.7 ± 1.1 |
Data from a study where mice were orally administered 3 g/kg of this compound. Values are presented as mean ± standard deviation. This demonstrates that oral administration can significantly increase blood lactate levels.[13][14]
Table 4: Effect of Lactate Treatment on Gene Expression in Caco-2 Colon Epithelial Cells
| Gene Category | Regulation by Lactate (8 mM) |
| Oxidative Phosphorylation | Significantly Downregulated |
| Self-protection against Apoptosis | Significantly Upregulated |
| One-carbon Metabolism | Significantly Enhanced |
This table summarizes the findings from a study on the metabolic and transcriptomic regulation of lactate in human colon epithelial cells, indicating a remodeling of cellular metabolism and enhanced cell survival pathways.[15]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the role of this compound in the gut microbiome and host metabolism.
Protocol 1: In Vivo this compound Supplementation in a Mouse Model
Objective: To investigate the effects of oral this compound administration on the gut microbiota composition, SCFA production, and host metabolic parameters in mice.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound solution (e.g., 3 g/kg body weight, dissolved in sterile saline)[13][14]
-
Sterile saline solution (control)
-
Oral gavage needles (20-22 gauge, with a rounded tip)[7][16][17][18][19]
-
Metabolic cages for feces and urine collection
-
Anesthesia (e.g., isoflurane)
-
Materials for blood collection (e.g., heparinized capillary tubes)
-
Materials for tissue collection (cecum, colon, liver)
Procedure:
-
Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to standard chow and water for at least one week before the experiment.
-
Grouping: Randomly divide mice into two groups: a control group receiving saline and a treatment group receiving this compound.
-
Oral Gavage:
-
Administer the respective solutions (this compound or saline) daily via oral gavage for a predetermined period (e.g., 2-4 weeks).
-
The volume should not exceed 10 ml/kg body weight.[19]
-
To perform the gavage, restrain the mouse and gently insert the gavage needle into the esophagus. Slowly administer the solution.[7][16][17][18][19]
-
-
Sample Collection:
-
Collect fecal samples at baseline and at the end of the treatment period for microbiota analysis.
-
At the end of the study, anesthetize the mice and collect blood via cardiac puncture.
-
Euthanize the mice and collect cecal contents for SCFA analysis, and tissues (colon, liver) for gene expression or histological analysis.
-
-
Analysis:
-
Gut Microbiota: Perform 16S rRNA gene sequencing on fecal DNA extracts (see Protocol 2).
-
SCFA Analysis: Measure SCFA concentrations in cecal contents using gas chromatography-mass spectrometry (GC-MS) (see Protocol 3).
-
Host Metabolism: Analyze blood samples for glucose, lipids, and inflammatory cytokines (e.g., TNF-α, IL-6). Analyze tissue samples for gene expression of relevant markers.
-
Protocol 2: 16S rRNA Gene Sequencing for Gut Microbiota Analysis
Objective: To characterize the bacterial composition of fecal samples.
Materials:
-
DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit)
-
Primers for the V3-V4 hypervariable region of the 16S rRNA gene[1]
-
High-fidelity DNA polymerase
-
PCR purification kit
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
Procedure:
-
DNA Extraction: Extract total genomic DNA from fecal samples according to the manufacturer's protocol of the chosen DNA extraction kit.[15]
-
PCR Amplification:
-
Library Preparation:
-
Pool the triplicate PCR products for each sample.
-
Purify the amplicons using a PCR purification kit.
-
Quantify the purified DNA and prepare the sequencing library according to the instructions for the sequencing platform.
-
-
Sequencing: Perform paired-end sequencing on the prepared library.[4]
-
Data Analysis:
-
Process the raw sequencing data using a bioinformatics pipeline (e.g., QIIME 2, DADA2).[1]
-
Perform quality filtering, denoising, and chimera removal.
-
Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the representative sequences.
-
Analyze alpha and beta diversity to compare microbial communities between groups.
-
Protocol 3: Analysis of Short-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the concentrations of acetate, propionate, and butyrate in cecal contents.
Materials:
-
Cecal samples
-
Internal standard solution (e.g., 2-ethylbutyric acid)
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide)
-
Solvents (e.g., diethyl ether, methanol)
-
GC-MS system with a suitable capillary column
Procedure:
-
Sample Preparation:
-
Homogenize a known weight of cecal contents in acidified water.
-
Centrifuge the homogenate to pellet solid debris.
-
Add an internal standard to the supernatant.
-
-
Extraction: Extract the SCFAs from the supernatant using an organic solvent like diethyl ether.
-
Derivatization: Derivatize the extracted SCFAs to make them volatile for GC analysis. This is a critical step to enhance their detectability.
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the SCFAs on the capillary column using an appropriate temperature program.
-
Detect and quantify the SCFAs using mass spectrometry.
-
-
Quantification: Calculate the concentration of each SCFA based on the peak area relative to the internal standard and a standard curve.[20]
Protocol 4: In Vivo Gut Barrier Function Assay (FITC-Dextran)
Objective: To assess intestinal permeability in mice treated with this compound.
Materials:
-
Fluorescein isothiocyanate-dextran (FITC-dextran), 4 kDa
-
Sterile PBS
-
Oral gavage needles
-
Materials for blood collection and plasma separation
Procedure:
-
Fasting: Fast the mice for 4-6 hours before the assay, with free access to water.[21]
-
FITC-Dextran Administration:
-
Blood Collection:
-
Collect blood (e.g., via tail nick or retro-orbital bleed) at a specific time point after gavage (e.g., 4 hours).[21]
-
Collect blood into tubes containing an anticoagulant (e.g., heparin).
-
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Fluorescence Measurement:
-
Dilute the plasma samples in PBS.
-
Measure the fluorescence of the diluted plasma using a fluorometer (excitation ~485 nm, emission ~528 nm).
-
-
Quantification: Determine the concentration of FITC-dextran in the plasma by comparing the fluorescence readings to a standard curve prepared with known concentrations of FITC-dextran. An increase in plasma FITC-dextran indicates increased intestinal permeability.
Visualizations: Signaling Pathways and Workflows
Lactate Signaling via GPR81 Receptor
Caption: Lactate binds to GPR81, inhibiting cAMP production and leading to an anti-inflammatory response.
Experimental Workflow for In Vivo this compound Study
References
- 1. Microbiota Analysis Using Two-step PCR and Next-generation 16S rRNA Gene Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Microbial lactate utilisation and the stability of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 9. 2.7. Gut Microbiota Analysis with 16S rRNA Gene Sequencing [bio-protocol.org]
- 10. Acute Administration of Exogenous Lactate Increases Carbohydrate Metabolism during Exercise in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amounts and species of probiotic lactic acid bacteria affect stimulation of short-chain fatty acid production in fecal batch culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 13. Lactate administration induces skeletal muscle synthesis by influencing Akt/mTOR and MuRF1 in non‐trained mice but not in trained mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.fsu.edu [research.fsu.edu]
- 16. ouv.vt.edu [ouv.vt.edu]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. bio-protocol.org [bio-protocol.org]
- 20. bowdish.ca [bowdish.ca]
- 21. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cincinnatichildrens.org [cincinnatichildrens.org]
Application Notes and Protocols for Sodium Lactate-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of drug delivery systems utilizing sodium lactate (B86563) and its derivatives. The information is intended to guide researchers in the formulation, characterization, and application of these systems for enhanced therapeutic efficacy.
Application Note 1: Chitosan (B1678972) Lactate Nanoparticles for Nasal Drug Delivery
Introduction:
Chitosan, a natural polysaccharide, is a widely used biopolymer in drug delivery due to its biocompatibility, biodegradability, and mucoadhesive properties. When combined with lactic acid to form chitosan lactate, it exhibits enhanced aqueous solubility, making it particularly suitable for nanoparticle formulation through simple and mild techniques like ionic gelation. These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release, which is especially beneficial for administration routes like nasal delivery that offer rapid absorption and bypass of the first-pass metabolism.
Principle:
The formation of chitosan lactate nanoparticles by ionic gelation involves the electrostatic interaction between the positively charged amino groups of chitosan lactate and a polyanion, such as sodium tripolyphosphate (TPP). This interaction leads to the crosslinking of chitosan chains and the formation of a stable nanoparticle structure that can entrap drug molecules.
Advantages:
-
Enhanced Drug Stability: Encapsulation protects the drug from enzymatic degradation in the nasal cavity.
-
Sustained Release: The nanoparticle matrix provides a controlled and prolonged release of the encapsulated drug.[1]
-
Improved Bioavailability: The mucoadhesive nature of chitosan increases the residence time of the formulation on the nasal mucosa, enhancing drug absorption.
-
Ease of Preparation: The ionic gelation method is a simple, mild, and reproducible technique that does not require harsh organic solvents.[1]
Applications:
This system is particularly promising for the nasal delivery of drugs that have poor oral bioavailability, such as peptides, proteins, and certain small molecule drugs. A notable example is the delivery of enalaprilat (B1671235), an angiotensin-converting enzyme (ACE) inhibitor with very poor gastrointestinal absorption.[1][2]
Quantitative Data Summary:
The following table summarizes the physicochemical properties of enalaprilat-loaded chitosan lactate nanoparticles from a representative study.
| Parameter | Value | Reference |
| Particle Size (nm) | 213 | [1][2] |
| Zeta Potential (mV) | +45.83 | [1][2] |
| Drug Entrapment Efficiency (%) | 30.04 | [1][2] |
| Ex vivo Drug Permeation (at 6 hours) | 32.7% | [1] |
Experimental Protocol 1: Preparation and Characterization of Enalaprilat-Loaded Chitosan Lactate Nanoparticles
Materials:
-
Chitosan Lactate
-
Sodium Tripolyphosphate (TPP)
-
Enalaprilat
-
Sucrose (B13894) (as cryoprotectant)
-
Distilled Water
-
High-speed centrifuge
-
Lyophilizer
-
Particle size analyzer (e.g., Malvern Zetasizer)
-
Transmission Electron Microscope (TEM)
-
Scanning Electron Microscope (SEM)
Procedure:
1. Preparation of Nanoparticles: a. Prepare a 2.0 mg/mL solution of chitosan lactate in distilled water. b. Prepare a 0.8 mg/mL aqueous solution of TPP. c. For drug-loaded nanoparticles, dissolve enalaprilat in the chitosan lactate solution at a drug-to-chitosan lactate ratio of 1:11.[1] d. While stirring the chitosan lactate solution at room temperature, add the TPP solution dropwise. e. Continue stirring to allow for the formation of nanoparticles.
2. Nanoparticle Recovery and Lyophilization: a. Centrifuge the nanoparticle dispersion at 21,000 x g for 40 minutes to pellet the nanoparticles.[1] b. Collect the supernatant to determine the drug entrapment efficiency. c. Resuspend the nanoparticle pellet in distilled water. d. Add sucrose as a cryoprotectant. e. Freeze the nanoparticle suspension using liquid nitrogen and then lyophilize to obtain a dry powder.
3. Characterization: a. Particle Size and Zeta Potential: Resuspend the lyophilized nanoparticles in distilled water and analyze using a particle size analyzer. b. Morphology: Observe the shape and surface morphology of the nanoparticles using SEM and TEM. c. Drug Entrapment Efficiency: Measure the concentration of free enalaprilat in the supernatant collected in step 2b using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). Calculate the entrapment efficiency using the following formula: Entrapment Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
4. Ex vivo Permeation Study: a. Use a Franz diffusion cell and freshly excised sheep nasal mucosa. b. Mount the nasal mucosa between the donor and receptor compartments of the diffusion cell. c. Place the enalaprilat-loaded nanoparticle formulation in the donor compartment. d. Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). e. Maintain the temperature at 37°C and stir the receptor medium. f. At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer. g. Analyze the drug concentration in the withdrawn samples to determine the permeation profile.
Experimental Workflow for Nanoparticle Preparation and Characterization
Caption: Workflow for the preparation and characterization of chitosan lactate nanoparticles.
Application Note 2: Lactate Esters as Penetration Enhancers for Topical Drug Delivery
Introduction:
The stratum corneum presents a significant barrier to the percutaneous absorption of many drugs. Chemical penetration enhancers are often incorporated into topical and transdermal formulations to reversibly disrupt the barrier function of the stratum corneum and facilitate drug permeation. Lactate esters, derived from lactic acid and fatty alcohols, are a class of safe and effective penetration enhancers.[3]
Principle:
Lactate esters possess a hydrophilic head (the hydroxyl group of lactate) and a lipophilic tail (the fatty alcohol chain). This amphiphilic nature allows them to interact with and disrupt the highly organized lipid bilayers of the stratum corneum, thereby increasing its fluidity and permeability to drug molecules.[3]
Advantages:
-
Efficacy: Lactate esters have been shown to significantly enhance the skin permeation of both lipophilic and hydrophilic drugs.[3]
-
Safety: Lactic acid and fatty alcohols are naturally occurring or have a good safety profile, making lactate esters suitable for pharmaceutical and cosmetic applications.[3]
-
Structure-Activity Relationship: The penetration enhancement effect can be modulated by altering the chain length of the fatty alcohol moiety, allowing for the optimization of formulations for specific drugs.[3]
Applications:
Lactate esters can be incorporated into various topical formulations, such as creams, gels, and patches, to enhance the delivery of a wide range of active pharmaceutical ingredients, including nonsteroidal anti-inflammatory drugs (NSAIDs), corticosteroids, and antiviral agents.
Quantitative Data Summary:
The following tables summarize the enhancement ratios of the permeability coefficient (Kp) and skin drug concentration for various drugs with different lactate esters.
Table 1: Enhancement Ratios of Permeability Coefficient (Kp) for Various Drugs with Different Lactate Esters
| Lactate Ester | Alkyl Chain Length | Ibuprofen (logP = 3.97) | Salicylic Acid (logP = 2.26) | Dexamethasone (logP = 1.83) | 5-Fluorouracil (logP = -0.89) | Reference |
| Methyl Lactate | 1 | 1.25 | 1.58 | 2.15 | 3.24 | [4] |
| Ethyl Lactate | 2 | 1.42 | 1.89 | 2.87 | 4.12 | [4] |
| Propyl Lactate | 3 | 1.68 | 2.35 | 3.54 | 5.28 | [4] |
| Butyl Lactate | 4 | 2.11 | 3.12 | 4.89 | 7.15 | [4] |
| Amyl Lactate | 5 | 2.54 | 4.01 | 6.23 | 9.87 | [4] |
| Octyl Lactate | 8 | 3.89 | 6.23 | 9.85 | 15.42 | [4] |
| Decyl Lactate | 10 | 5.12 | 8.97 | 14.21 | 22.35 | [4] |
| Dodecyl Lactate | 12 | 6.23 | 10.12 | 16.87 | 28.98 | [4] |
Table 2: Skin Drug Concentration (µg/g) after 24-hour Permeation Study
| Lactate Ester | Alkyl Chain Length | Ibuprofen | Salicylic Acid | Dexamethasone | 5-Fluorouracil | Reference |
| Control | - | 125.4 | 98.7 | 75.2 | 45.8 | [4] |
| Octyl Lactate | 8 | 487.9 | 615.8 | 741.3 | 706.5 | [4] |
| Decyl Lactate | 10 | 654.8 | 890.1 | 1070.5 | 1025.7 | [4] |
| Dodecyl Lactate | 12 | 776.2 | 1001.5 | 1275.4 | 1321.9 | [4] |
Experimental Protocol 2: In Vitro Skin Permeation Study of Lactate Esters
Materials:
-
Full-thickness rat or human skin
-
Franz diffusion cells
-
Drug of interest
-
Lactate ester penetration enhancer
-
Suitable solvent for the drug and enhancer (e.g., ethanol, propylene (B89431) glycol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system
Procedure:
1. Skin Preparation: a. Excise full-thickness abdominal skin from rats or obtain human cadaver skin. b. Remove subcutaneous fat and connective tissue. c. Cut the skin into appropriate sizes to fit the Franz diffusion cells.
2. Formulation Preparation: a. Prepare a saturated or known concentration solution of the drug in a suitable solvent. b. Prepare separate formulations containing the drug and a specific concentration (e.g., 5-10% w/v) of the lactate ester to be tested.[3]
3. Permeation Study: a. Mount the prepared skin on the Franz diffusion cell with the stratum corneum facing the donor compartment. b. Fill the receptor compartment with PBS (pH 7.4) and maintain the temperature at 37°C with constant stirring. c. Apply the prepared formulation to the skin surface in the donor compartment. d. At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment and replace with an equal volume of fresh PBS.
4. Sample Analysis and Data Calculation: a. Analyze the concentration of the drug in the collected samples using a validated HPLC method. b. Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. c. Determine the steady-state flux (Jss) from the linear portion of the plot. d. Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor solution.[4] e. Calculate the enhancement ratio (ER) as the ratio of the Kp of the drug with the enhancer to the Kp of the drug without the enhancer (control).[4] f. At the end of the 24-hour experiment, dismount the skin, wash the surface, and extract the drug from the skin tissue to determine the skin drug concentration (SC).[4]
Logical Relationship of Lactate Ester Properties and Penetration Enhancement
Caption: Relationship between lactate ester structure and its penetration enhancement effect.
Application Note 3: Modulation of Immune Signaling Pathways by Lactate for Targeted Drug Delivery
Introduction:
Lactate, long considered a metabolic waste product, is now recognized as a key signaling molecule, particularly within the tumor microenvironment where its concentration is significantly elevated. Lactate can modulate the function of various immune cells, including macrophages and dendritic cells (DCs), which are crucial for orchestrating anti-tumor immune responses.[5][6] This immunomodulatory property of lactate can be harnessed in the design of drug delivery systems for cancer immunotherapy.
Principle:
Drug delivery systems can be designed to release lactate or a lactate-generating payload in the vicinity of immune cells. The released lactate can then influence specific intracellular signaling pathways, leading to a desired immunomodulatory effect that can enhance the efficacy of a co-delivered immunotherapeutic agent. For instance, lactate has been shown to impact the JAK/STAT, PI3K, ERK, and NF-κB signaling cascades in macrophages and dendritic cells.[5][6]
Applications:
-
Cancer Immunotherapy: Co-delivery of lactate with checkpoint inhibitors or other immunomodulatory drugs to the tumor microenvironment to reprogram immunosuppressive myeloid cells.
-
Inflammatory Diseases: Targeted delivery of lactate to sites of inflammation to modulate macrophage polarization and dampen inflammatory responses.
Signaling Pathways Modulated by Sodium Lactate in Macrophages and Dendritic Cells
Caption: Signaling pathways in immune cells modulated by this compound.
References
- 1. Preparation and Characterization of Chitosan Lactate Nanoparticle...: Ingenta Connect [ingentaconnect.com]
- 2. Preparation and Characterization of Chitosan Lactate Nanoparticle...: Ingenta Connect [ingentaconnect.com]
- 3. In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of signaling networks associated with lactate modulation of macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Sodium Lactate as a Therapeutic Agent in Ischemic Injury Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium lactate (B86563) as a potential therapeutic agent in preclinical models of ischemic injury, including cerebral, cardiac, and renal ischemia. The information compiled from peer-reviewed scientific literature is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic efficacy of sodium lactate.
Introduction
This compound, traditionally viewed as a metabolic byproduct, is now recognized as a crucial signaling molecule and an alternative energy substrate for various organs, particularly under ischemic conditions.[1][2] Accumulating evidence suggests that exogenous administration of this compound can confer significant protection against ischemic injury by modulating cellular metabolism, inflammation, and cell death pathways.[3][4] These notes summarize key quantitative findings, provide detailed experimental protocols, and illustrate the underlying signaling mechanisms.
Quantitative Data Summary
The therapeutic effects of this compound have been quantified across various preclinical models of ischemic injury. The following tables summarize the key findings:
Table 1: Therapeutic Effects of this compound in Cerebral Ischemia Models
| Animal Model | Ischemia Model | This compound Dose & Route | Key Quantitative Outcomes | Reference |
| Mouse | Permanent distal medial cerebral artery occlusion (dMCAO) | 2 g/kg, intraperitoneal (i.p.), at 24h and 48h post-ischemia | - Reduced lesion volume | [5] |
| Mouse | Transient middle cerebral artery occlusion (MCAO) | 1 mmol/kg, intravenous (i.v.), at reperfusion | - Decreased lesion size | [5] |
| Mouse | Transient middle cerebral artery occlusion (MCAO) | 0.2 µmol, intracerebroventricular (i.c.v.), at reperfusion | - Reduced lesion size | [5] |
| Rat | Traumatic Brain Injury (TBI) | Equimolar single bolus vs. Mannitol | - Significantly reduced brain water content and ICP- Improved cerebral tissue oxygen pressure | [6] |
| Rat | Neonatal Hypoxia-Ischemia | 40 µmol, intraperitoneal (i.p.) | - 30% reduction in brain lesion volume | [7] |
Table 2: Therapeutic Effects of this compound in Myocardial Ischemia Models
| Animal Model | Ischemia Model | This compound Dose & Route | Key Quantitative Outcomes | Reference |
| Mouse | Permanent ligation of left anterior descending (LAD) artery | Not specified, intraperitoneal (i.p.) for 14 days | - Improved Ejection Fraction (EF)- Improved Fractional Shortening (FS)- Increased neovascularization- Reduced cardiomyocyte apoptosis | [8][9] |
| Human | Acute Heart Failure | 0.5 M solution, 3 ml/kg bolus then 1 ml/kg/h for 24h (i.v.) | - Increased Cardiac Output (CO) from 4.05 to 5.49 L/min- Improved Tricuspid Annular Plane systolic Excursion (TAPSE) from 14.7 to 18.3 mm | [10] |
Table 3: Therapeutic Effects of this compound in Renal Ischemia Models
| Animal Model | Ischemia Model | This compound Dose & Route | Key Quantitative Outcomes | Reference |
| Not specified | Contrast-Induced Nephropathy | Not specified | - Lower incidence of CIN compared to Ringer's Lactate | [11] |
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Protocol 1: this compound Administration in a Mouse Model of Myocardial Infarction
Based on the methodology described by Zhang et al. (2021).[8]
1. Animal Model:
- Adult male C57BL/6 mice (8-10 weeks old).
- House animals under standard conditions with ad libitum access to food and water.
2. Myocardial Infarction (MI) Induction:
- Anesthetize the mouse (e.g., with isoflurane).[12]
- Perform a left thoracotomy to expose the heart.[12]
- Permanently ligate the left anterior descending (LAD) coronary artery with a suture (e.g., 8-0 silk).[8][13]
- Successful ligation is confirmed by the immediate appearance of a pale area in the ventricle.
- Close the chest and allow the animal to recover. Provide appropriate post-operative analgesia.[12]
3. This compound Solution Preparation:
- Prepare a sterile solution of sodium L-lactate in 0.9% saline. The concentration should be calculated to deliver the desired dose.
- Adjust the pH of the solution to 7.4.[5]
4. Administration Protocol:
- One day after the MI surgery, begin daily intraperitoneal (i.p.) injections of the this compound solution.
- Continue the injections for 14 consecutive days.[8]
- A control group should receive i.p. injections of an equivalent volume of sterile 0.9% saline.
5. Assessment of Cardiac Function (Echocardiography):
- At the end of the treatment period (day 14), perform echocardiography on anesthetized mice to assess cardiac function.
- Measure parameters such as Ejection Fraction (EF), Fractional Shortening (FS), Left Ventricular Internal Diameter at end-systole (LVIDs), and Left Ventricular volume at end-diastole (LV vol;d).[14]
Protocol 2: this compound Administration in a Mouse Model of Cerebral Ischemia
Based on the methodology described by Moraga et al. (2024).[5]
1. Animal Model:
- Adult male mice (e.g., C57BL/6).
- Acclimatize animals to the housing conditions before the experiment.
2. Cerebral Ischemia Induction (dMCAO Model):
- Anesthetize the mouse.
- Perform a craniotomy to expose the middle cerebral artery (MCA).
- Permanently occlude the distal part of the MCA using electrocoagulation or a filament.[15]
- Suture the incision and provide post-operative care.
3. This compound Solution Preparation:
- Dissolve sodium L-lactate in 0.9% saline to a concentration of 200 mg/mL.[5]
- Adjust the pH to 7.4.[5]
- Sterilize the solution by filtration.
4. Administration Protocol:
- At 24 hours and 48 hours after the induction of stroke, administer sodium L-lactate via intraperitoneal (i.p.) injection at a dose of 2 g/kg body weight.[5]
- The control group should receive an equivalent volume of 0.9% saline.
5. Assessment of Infarct Volume:
- At a predetermined time point after ischemia (e.g., 3 weeks), euthanize the animals and perfuse the brains with a fixative (e.g., 4% paraformaldehyde).[5]
- Cryoprotect the brains, section them coronally, and stain with a marker for cell viability (e.g., Nissl stain).[5]
- Quantify the infarct volume using image analysis software.
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects through multiple mechanisms, including serving as an alternative energy source and activating specific signaling pathways that promote cell survival and reduce inflammation.
Experimental Workflow
The general workflow for investigating the therapeutic potential of this compound in ischemic injury models is depicted below.
HCAR1 Signaling Pathway in Neuroprotection
Lactate can act as a signaling molecule by activating the Hydroxycarboxylic Acid Receptor 1 (HCAR1), a G-protein coupled receptor.[16] However, the role of HCAR1 in lactate-mediated neuroprotection is still under investigation, with some studies suggesting its involvement[5] and others indicating that the protective effects are independent of HCAR1 activation.[17][18][19]
STAT3 Signaling Pathway in Cardioprotection
In the context of myocardial infarction, this compound has been shown to promote the polarization of macrophages towards an anti-inflammatory M2 phenotype.[8] This effect is mediated, at least in part, by the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[8][9]
References
- 1. This compound for fluid resuscitation: the preferred solution for the coming decades? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for fluid resuscitation: the preferred solution for the coming decades? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Hypertonic this compound in Traumatic Brain Injury Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. L-Lactate Treatment at 24 h and 48 h after Acute Experimental Stroke Is Neuroprotective via Activation of the L-Lactate Receptor HCA1 [mdpi.com]
- 6. The Antiedematous Effect of Exogenous Lactate Therapy in Traumatic Brain Injury: A Physiological and Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective role of lactate in rat neonatal hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Accelerates M2 Macrophage Polarization and Improves Cardiac Function after Myocardial Infarction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the cardiovascular effects of hypertonic lactate: a systematic review of animal studies [explorationpub.com]
- 10. Half-molar this compound infusion improves cardiac performance in acute heart failure: a pilot randomised controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. transonic.com [transonic.com]
- 13. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cibm.ch [cibm.ch]
- 16. History and Function of the Lactate Receptor GPR81/HCAR1 in the Brain: A Putative Therapeutic Target for the Treatment of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydroxycarboxylic Acid Receptor 1 and Neuroprotection in a Mouse Model of Cerebral Ischemia-Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydroxycarboxylic Acid Receptor 1 and Neuroprotection in a Mouse Model of Cerebral Ischemia-Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Sodium Lactate: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of sodium lactate (B86563), ensuring compliance and safety in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to handle sodium lactate waste responsibly.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound in accordance with good industrial hygiene and safety practices.[1][2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., Nitrile rubber), and protective clothing to prevent skin contact.[1][4][5]
-
Ventilation: Ensure the disposal process is conducted in a well-ventilated area or under a local exhaust ventilation system to avoid inhalation of any mists or vapors.[1][3][4]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after completing the disposal process.[1][3]
II. Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the form of the waste (liquid solution or solid) and local regulations. Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
Step 1: Waste Characterization
Chemical waste generators must determine if the this compound waste is classified as hazardous.[6] While this compound itself is generally not considered a hazardous substance, its classification can change if it is mixed with other chemicals.[3]
Step 2: Handling Spills and Small Quantities
For minor spills or small quantities of this compound waste:
-
Containment: Prevent the spill from entering drains, surface water, or groundwater.[3][7] If a spill occurs, contain it with an inert absorbent material such as sand, earth, or vermiculite.[4][8]
-
Absorption: Soak up the spilled material with the inert absorbent.[3][4]
-
Collection: Sweep or shovel the absorbed material into a suitable, labeled, and closed container for disposal.[3][4][9]
-
Decontamination: Clean the spill area thoroughly with water and prevent the runoff from entering drains.
Step 3: Bulk Waste Disposal
For larger quantities of surplus or non-recyclable this compound:
-
Licensed Disposal Company: The primary recommended method is to offer the waste to a licensed disposal company.[3][9] These companies are equipped to handle chemical waste through methods like incineration.
-
Incineration: Incineration in a suitable combustion chamber is a recommended disposal method.[1]
-
Landfill: In some cases, containerized waste may be sent to an approved waste disposal facility or landfill, provided it is in compliance with local regulations.[5][10]
Step 4: Contaminated Packaging Disposal
-
Empty Containers: Do not reuse empty containers.[6]
-
Disposal: Dispose of empty or contaminated packaging as you would the unused product.[3][9] Empty containers should be sent for local recycling, recovery, or waste disposal.[5]
III. Summary of Disposal Methods
The following table summarizes the primary disposal options and associated considerations for this compound waste.
| Disposal Method | Description | Key Considerations |
| Licensed Disposal Contractor | Engaging a professional waste disposal service. | The most recommended and safest option for bulk quantities. Ensures compliance with all regulations.[3][9] |
| Incineration | High-temperature destruction of the chemical waste. | Should be performed in a suitable and approved combustion chamber.[1] |
| Absorption & Collection | For spills and small liquid quantities, absorb with inert material. | The resulting solid waste must be placed in a sealed, labeled container for disposal.[3][4] |
| Landfill | Disposal in a designated landfill. | Must be in compliance with local environmental regulations.[5] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. musashino.com [musashino.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 5. redox.com [redox.com]
- 6. fishersci.dk [fishersci.dk]
- 7. carlroth.com [carlroth.com]
- 8. ellementalpro.com [ellementalpro.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. terrasystems.net [terrasystems.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Lactate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling sodium lactate (B86563), from personal protective equipment (PPE) to disposal protocols. By adhering to these procedural steps, you can minimize risks and maintain a secure workspace.
Personal Protective Equipment (PPE)
When handling sodium lactate, particularly in solution or powder form, wearing the appropriate PPE is the first line of defense against potential exposure.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety glasses or chemical goggles | Recommended to be airtight and approved under standards such as EN 166 (EU) or NIOSH (US).[1][2] |
| Hand Protection | Impervious gloves | Nitrile rubber gloves are recommended.[1][3] Always inspect gloves before use and use proper removal techniques.[1] |
| Skin and Body Protection | Lab coat, overalls, or other protective clothing | Long-sleeved garments and safety footwear are recommended to prevent skin contact.[2][3][4] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if working with the powder form where dust may be generated.[1][5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][3][5]
2. Handling and Use:
-
Ensure adequate ventilation in the work area.[5][6] Local exhaust ventilation is preferred to control emissions at the source.[3]
-
Do not eat, drink, or smoke in the handling area.[2]
3. Spill Management:
-
In case of a spill, immediately isolate the area.[3]
-
For liquid spills, absorb with an inert material such as sand, vermiculite, or earth.[2][5]
-
For powder spills, sweep up and shovel into a suitable container for disposal, avoiding dust formation.[1]
-
Ensure the cleanup area is well-ventilated.[2]
-
Place waste in a labeled, sealed container for disposal.[4]
4. Disposal:
-
Dispose of unused product and contaminated materials in accordance with local, state, and federal regulations.
-
It is recommended to use a licensed disposal company.[1] Do not allow the product to enter drains or waterways.[2][6]
The following diagram outlines the standard operational workflow for handling this compound:
Caption: A flowchart illustrating the standard operating procedures for this compound.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] If irritation persists, seek medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][2] If skin irritation occurs, seek medical advice.[2][3] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[1][2] If breathing is difficult, give oxygen.[7] Seek medical attention if symptoms appear or persist.[2] |
| Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1][7] Seek immediate medical attention.[2][7] |
This decision tree provides a visual guide for first aid procedures following exposure to this compound:
Caption: A decision tree for appropriate first aid responses to this compound exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
